Technical Documentation Center

ethyl (1S,3S)-3-aminocyclohexanecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Core Science & Biosynthesis

Foundational

"synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate"

This guide details the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a chiral -amino ester building block used in the development of factor Xa inhibitors and other peptidomimetics. Executive Summary Target M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a chiral


-amino ester building block used in the development of factor Xa inhibitors and other peptidomimetics.

Executive Summary

  • Target Molecule: Ethyl (1S,3S)-3-aminocyclohexanecarboxylate.

  • Stereochemistry: Trans -configuration. In 1,3-disubstituted cyclohexanes, the (1S,3S) isomer corresponds to the trans relationship (axial/equatorial), whereas the (1R,3S) isomer is cis (diequatorial/meso-like).

  • Synthetic Challenge: Direct hydrogenation of 3-aminobenzoates kinetically favors the cis-isomer (diequatorial). Accessing the trans-(1S,3S) isomer requires either thermodynamic equilibration (difficult for 1,3-systems), chromatographic separation , or stereochemical inversion of a cis-precursor.

  • Recommended Route: A Stereoselective Inversion Strategy (Mitsunobu) is the most reliable method for high enantiopurity, while Hydrogenation/Resolution is suitable for bulk scale-up where lower yields are acceptable.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the specific (1S,3S) trans configuration, we cannot rely on standard catalytic hydrogenation of aromatic precursors, which predominantly yields the cis diastereomer. Instead, we utilize a strategy that establishes the stereocenters sequentially or uses a specific inversion step.

Strategic Pathway: The "Inversion" Protocol

This route ensures the correct trans stereochemistry by synthesizing the thermodynamically stable cis-alcohol intermediate and inverting it via nucleophilic substitution.

  • Precursor: Ethyl 3-oxocyclohexanecarboxylate.

  • Asymmetric Induction: Reduction to ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (cis, diequatorial).

  • Stereoinversion: Mitsunobu reaction with an azide source converts the (1S,3R)-alcohol to the (1S,3S)-azide (trans, axial/equatorial).

  • Final Step: Reduction of the azide to the amine.

Retrosynthesis Target Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (Trans, Target) Azide Ethyl (1S,3S)-3-azidocyclohexanecarboxylate (Trans Intermediate) Target->Azide Staudinger Reduction Alcohol Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (Cis, Stable Precursor) Azide->Alcohol Mitsunobu Inversion (Stereochemical Flip) Ketone Ethyl 3-oxocyclohexanecarboxylate (Achiral Starting Material) Alcohol->Ketone Asymmetric Reduction (Enzymatic or Ru-Cat)

Figure 1: Retrosynthetic logic relying on stereochemical inversion to access the thermodynamically less favored trans-isomer.

Part 2: Detailed Experimental Protocols

Method A: Stereoselective Synthesis (High Purity)

Best for: Research scale (grams), high enantiomeric excess (>98% ee).

Step 1: Preparation of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate We generate the cis-alcohol first. This can be achieved via enzymatic kinetic resolution of the racemate or asymmetric transfer hydrogenation.

  • Reagents: Ethyl 3-oxocyclohexanecarboxylate, RuCl (Noyori catalyst), Sodium Formate/Formic Acid buffer.

  • Procedure:

    • Dissolve ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) in DMF (50 mL).

    • Add the Ru-catalyst (0.5 mol%) and degas the solution.

    • Add HCOOH/Et3N (5:2 azeotrope) slowly at 0°C.

    • Stir at 25°C for 24 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

    • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

    • Purification: Flash chromatography (SiO2) yields the cis-alcohol (major diastereomer >95:5 dr).

    • Note: If using racemic reduction (NaBH4), resolve the cis-racemate using Lipase PS (Amano) and vinyl acetate in hexane. The (1S,3R)-alcohol remains unreacted while the enantiomer is acylated.

Step 2: Mitsunobu Inversion to (1S,3S)-Azide This is the critical step where the cis (1S,3R) alcohol is inverted to the trans (1S,3S) azide.

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN3 in toluene).

  • Protocol:

    • Charge a flask with (1S,3R)-alcohol (5.0 g, 29 mmol) and PPh3 (8.4 g, 32 mmol) in dry THF (100 mL). Cool to 0°C.[2]

    • Add DPPA (8.8 g, 32 mmol) dropwise.

    • Add DIAD (6.5 g, 32 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Mechanism: The nucleophilic azide attacks the oxy-phosphonium intermediate from the backside, inverting the C3 center from (R) to (S).

    • Workup: Concentrate and triturate with Hexane/Et2O to precipitate PPh3O. Filter and purify the filtrate by chromatography to obtain the trans-azide.

Step 3: Staudinger Reduction to Amine

  • Reagents: PPh3, THF, H2O.[2][3][4]

  • Protocol:

    • Dissolve the (1S,3S)-azide (4.0 g) in THF (40 mL).

    • Add PPh3 (1.1 equiv) portion-wise. Evolution of N2 gas will occur.

    • Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

    • Add H2O (5 mL) and heat to 50°C for 3 hours to hydrolyze the intermediate.

    • Purification: Acidify with 1M HCl, wash with ether (removes PPh3O), then basify the aqueous layer with NaHCO3 and extract with DCM.

    • Yield: ~75-80% over 3 steps.

Method B: Industrial Hydrogenation & Resolution

Best for: Multi-kilogram scale where catalyst cost is a concern.

Step 1: Hydrogenation of Ethyl 3-aminobenzoate

  • Catalyst: 5% Rh/Al2O3 or Ru/C (avoid PtO2 if cis-selectivity is too high; Rh tends to give more trans mixture than Pt).

  • Conditions: 50-80 bar H2, 60°C, Ethanol/AcOH.

  • Outcome: A mixture of cis (major, ~70-80%) and trans (minor, ~20-30%) isomers.

  • Optimization: High pressure and higher temperature generally increase the trans proportion slightly via equilibration of the intermediate enamine.

Step 2: Isolation of Trans-Isomer

  • The cis isomer (diequatorial) is often crystalline as a hydrochloride salt.

  • Protocol: Treat the crude mixture with ethanolic HCl. The cis-amino ester HCl crystallizes out preferentially. Filter off the solid (this is the wrong isomer for this specific target, but valuable for other drugs).

  • The mother liquor is enriched in the trans-isomer. Concentrate and free-base the amine.

Step 3: Classical Resolution

  • Resolving Agent: (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid.

  • Protocol:

    • Dissolve the trans-enriched amine in hot EtOH.

    • Add 1.0 equiv of (S)-(+)-Mandelic acid.

    • Allow to cool slowly. The diastereomeric salt of ethyl (1S,3S)-3-aminocyclohexanecarboxylate mandelate crystallizes.

    • Recrystallize to constant optical rotation.

    • Free-base with K2CO3 to obtain the target.

Part 3: Analytical Characterization

Distinguishing the cis and trans isomers is critical. NMR coupling constants (


) are definitive due to the rigid chair conformation.
Feature(1S,3S)-Trans Isomer (Target)(1S,3R)-Cis Isomer (Impurity)
Conformation Axial-Equatorial (or Eq-Ax)Diequatorial (Stable)
H3 Proton NMR Narrow multiplet (

Hz)
Broad triplet of triplets (

Hz)
C1 Proton NMR Broad multiplet (if Eq ester)Broad multiplet (Axial H,

Hz)
Physical State Oily liquid (free base)Often solid (free base)
HCl Salt MP Lower melting (~145°C)Higher melting (~190°C)

Visualization of Stereochemistry: For the (1S,3S) isomer (Trans):

  • If C1-Ester is Equatorial, C3-Amine is Axial.

  • The H3 proton is Equatorial. Equatorial protons have small coupling constants (

    
     Hz, 
    
    
    
    Hz).
  • Diagnostic Signal: Look for the H3 signal. If it is a narrow peak (width at half height < 12 Hz), it indicates an equatorial proton, confirming the Axial Amine (Trans configuration).

Part 4: Workflow Diagram

Workflow cluster_0 Method A: Stereoselective Inversion (Recommended) cluster_1 Method B: Hydrogenation/Resolution Start Ethyl 3-oxocyclohexanecarboxylate Step1 Asymmetric Reduction (Ru-TsDPEN or Enzyme) Start->Step1 Inter1 (1S,3R)-Alcohol (Cis) >98% ee Step1->Inter1 Step2 Mitsunobu Reaction (HN3 / DIAD / PPh3) Inter1->Step2 Inter2 (1S,3S)-Azide (Trans) Inverted Center Step2->Inter2 Step3 Staudinger Reduction (PPh3 / H2O) Inter2->Step3 Final Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Step3->Final StartB Ethyl 3-aminobenzoate Hydro Hydrogenation (Rh/C, 50 bar) StartB->Hydro Mix Mixture: Cis (Major) + Trans (Minor) Hydro->Mix Sep Crystallization of Cis-HCl (Remove Solid) Mix->Sep Liq Mother Liquor (Trans Enriched) Sep->Liq Res Resolution with (S)-Mandelic Acid Liq->Res FinalB Target (Trans) Res->FinalB

Figure 2: Comparative workflow of the Stereoselective Inversion route vs. the Classical Hydrogenation route.

References

  • Stereoselective Reduction of

    
    -Enaminoketones: Molecules2012 , 17, 151-163. (Describes the formation of cis/trans 3-aminocyclohexanols and their NMR assignment). 
    
  • Mitsunobu Inversion Mechanism: Organic Syntheses1996 , 73, 110.[5] (General protocol for inversion of sterically hindered secondary alcohols).

  • -Amino Esters:Tetrahedron: Asymmetry2004, 15, 2051.
  • Synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid: ResearchGate (Describes the Curtius rearrangement route to the cis isomer, highlighting the need for inversion to access trans).

  • Commercial Reference for Trans-Isomer: Sigma-Aldrich Product # (Trans-3-aminocyclohexanecarboxylic acid ethyl ester hydrochloride).

Sources

Exploratory

"chiral resolution of ethyl 3-aminocyclohexanecarboxylate"

An In-Depth Technical Guide to the Chiral Resolution of Ethyl 3-Aminocyclohexanecarboxylate Abstract The enantiomers of 3-aminocyclohexanecarboxylic acid and its esters are valuable chiral building blocks in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Resolution of Ethyl 3-Aminocyclohexanecarboxylate

Abstract

The enantiomers of 3-aminocyclohexanecarboxylic acid and its esters are valuable chiral building blocks in pharmaceutical development, notably in the synthesis of therapeutic agents targeting neurological disorders and as precursors for novel peptides.[1] The stereochemistry at the two chiral centers (C1 and C3) is critical for biological activity, necessitating robust and scalable methods for the separation of racemic mixtures. This guide provides a detailed exploration of the principal strategies for the chiral resolution of racemic ethyl 3-aminocyclohexanecarboxylate, designed for researchers, chemists, and process development professionals. We will dissect three core methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chromatographic separation. Each section explains the fundamental principles, offers field-proven insights into experimental design, and provides detailed, actionable protocols.

The Strategic Importance of Chiral Purity

Chirality is a fundamental property in drug design, as enantiomers of a therapeutic agent, despite having identical chemical formulas, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), often mandate the development of single-enantiomer drugs to ensure therapeutic precision and patient safety.[2] Ethyl 3-aminocyclohexanecarboxylate presents two stereocenters, leading to four possible stereoisomers. This guide focuses on the separation of enantiomeric pairs (e.g., resolving a racemic mixture of the cis or trans isomers). The choice of resolution strategy depends on factors such as scale, cost, required enantiomeric excess (ee), and downstream processing compatibility.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The underlying principle is the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[3][4] These diastereomers are distinct chemical compounds with different physical properties, most critically, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3]

Mechanistic Causality

The amino group of ethyl (±)-3-aminocyclohexanecarboxylate provides a basic handle to react with a chiral acid, such as (+)-tartaric acid or its derivatives like O,O'-dibenzoyltartaric acid (DBTA).[3][5] The choice of resolving agent is critical; derivatives of tartaric acid often form more crystalline and manageable salts compared to tartaric acid itself.[3][6] The selection of the solvent is equally crucial, as it must create a significant solubility differential between the two diastereomeric salts. One salt should be sparingly soluble and crystallize out, while the other remains in the mother liquor.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Ethyl 3-Aminocyclohexanecarboxylate [(R,R) + (S,S)] salt_formation Reaction in Solvent (e.g., Methanol/Water) racemate->salt_formation resolver Chiral Resolving Agent (e.g., (+)-DBTA) resolver->salt_formation salts Diastereomeric Salt Mixture [(R,R)-(+) + (S,S)-(+)] salt_formation->salts crystallization Fractional Crystallization (Cooling & Filtration) salts->crystallization solid Less Soluble Salt Precipitates (e.g., (R,R)-(+)) crystallization->solid Filter liquid More Soluble Salt in Mother Liquor (e.g., (S,S)-(+)) crystallization->liquid Supernatant liberation_solid Base Treatment (e.g., aq. NaOH) solid->liberation_solid liberation_liquid Base Treatment (e.g., aq. NaOH) liquid->liberation_liquid enantiomer1 Enriched Enantiomer 1 (e.g., (R,R)-Ester) liberation_solid->enantiomer1 enantiomer2 Enriched Enantiomer 2 (e.g., (S,S)-Ester)

Figure 1: Workflow for Diastereomeric Salt Resolution.

Self-Validating Experimental Protocol

This protocol is designed for the resolution of a racemic amine ester using a chiral acid. The system's success is validated at each stage by monitoring yield and, ultimately, enantiomeric excess (ee) via chiral HPLC.

Materials:

  • Racemic ethyl 3-aminocyclohexanecarboxylate

  • (+)-O,O'-Dibenzoyltartaric acid ((+)-DBTA)

  • Methanol (reagent grade)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Buchner Funnel and Filter Paper

  • Rotary Evaporator

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (+)-DBTA in 100 mL of methanol, warming gently if necessary. In a separate flask, dissolve 8.6 g (1.0 equivalent) of racemic ethyl 3-aminocyclohexanecarboxylate in 20 mL of methanol.

  • Salt Formation: Slowly add the amine ester solution to the warm DBTA solution with constant stirring. A precipitate may begin to form immediately.

  • Crystallization: Add deionized water dropwise until the solution becomes faintly turbid. Re-clarify the solution by adding a few drops of methanol. Cover the flask and allow it to cool slowly to room temperature, then let it stand undisturbed for 12-24 hours. For optimal crystal growth and purity, avoid rapid cooling.

  • Isolation of Diastereomer 1: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a cold 90:10 methanol/water mixture (2 x 10 mL). Dry the crystals under vacuum. This is your first crop of the less soluble diastereomeric salt.

  • Liberation of Enantiomer 1: Suspend the dried salt in a mixture of 50 mL of 2M NaOH and 50 mL of DCM. Stir vigorously for 30 minutes until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional 25 mL portions of DCM. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Final Product: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the enantiomerically enriched ethyl 3-aminocyclohexanecarboxylate.

  • Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC method (see Section 4.0).

Data & Optimization
ParameterTypical RangeRationale
Resolving Agent0.5 - 1.0 eq.Using a half-equivalent can be more economical if there's a large solubility difference.[7]
Solvent SystemAlcohols, Water, AcetoneMust be optimized to maximize the solubility difference between the diastereomeric salts.[8][9]
Crystallization Temp.-5 °C to 25 °CSlower, controlled cooling promotes the formation of purer crystals.
Yield (Theor. Max 50%)35 - 45%Practical yields are limited by the equilibrium and solubility of the undesired salt.
Enantiomeric Excess>90% (after 1 crop)Can be improved by recrystallization of the diastereomeric salt before the liberation step.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer high selectivity under mild reaction conditions and are a cornerstone of green chemistry. Kinetic resolution relies on an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic pair at a much higher rate than the other.[10][11] For an ester substrate, lipases are commonly used to catalyze either selective hydrolysis or transesterification.[12][13]

Mechanistic Causality

In the context of ethyl (±)-3-aminocyclohexanecarboxylate, a lipase (e.g., from Candida antarctica, CAL-B) can selectively hydrolyze one ester enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[14] The success of this process hinges on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantiomeric ratio (E). An E-value greater than 200 is considered excellent for preparative scale.[12][13] The reaction stops at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

racemate Racemic Ethyl 3-Aminocyclohexanecarboxylate [(R)-Ester + (S)-Ester] reaction Selective Hydrolysis (Controlled Temperature) racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction buffer Phosphate Buffer (pH 7.0) buffer->reaction separation Workup & Separation (Extraction at different pH) reaction->separation ~50% Conversion ester Unreacted Enantiomer (e.g., (R)-Ester) separation->ester Organic Phase acid Product (e.g., (S)-Acid) separation->acid Aqueous Phase (Acidified)

Figure 2: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Self-Validating Experimental Protocol

This protocol describes the lipase-catalyzed hydrolytic resolution of the racemic ester. The reaction is monitored by HPLC to ensure it is stopped at ~50% conversion, which is critical for achieving high ee for both components.

Materials:

  • Racemic ethyl 3-aminocyclohexanecarboxylate

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Orbital shaker with temperature control

Procedure:

  • Reaction Setup: To a 100 mL flask, add 5.0 g of racemic ethyl 3-aminocyclohexanecarboxylate, 50 mL of 0.1 M phosphate buffer (pH 7.0), and 500 mg of immobilized lipase (Novozym® 435).

  • Incubation: Place the flask in an orbital shaker set to 200 rpm and 30 °C. Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours and analyzing them by HPLC to determine the ratio of ester to acid.

  • Quenching: When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.

  • Separation of Unreacted Ester: Transfer the filtrate to a separatory funnel and extract with MTBE (3 x 30 mL). Combine the organic layers. This fraction contains the unreacted ester enantiomer.

  • Isolation of Ester: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 20 mL) to remove any residual acid, then with brine. Dry over MgSO₄, filter, and concentrate via rotary evaporation to yield the enantiomerically enriched ester.

  • Isolation of Acid Product: Take the aqueous layer from step 4 and cool it in an ice bath. Acidify to pH ~2 with 2M HCl. Extract the resulting carboxylic acid product with MTBE or ethyl acetate (3 x 30 mL).

  • Final Product: Combine these organic extracts, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the ee of both the recovered ester and the acid product by chiral HPLC.

Data & Optimization
ParameterTypical Range/OptionsRationale
Enzyme SourceCandida antarctica B, Pseudomonas cepaciaDifferent lipases exhibit different selectivities (E-values) for the same substrate.[12][13]
Reaction TypeHydrolysis, TransesterificationTransesterification in an organic solvent with an acyl donor can sometimes yield higher E-values.[15][16]
SolventBuffer/Co-solvent, Organic Solvent (e.g., DIPE)The choice of solvent can dramatically affect enzyme activity and selectivity.[13]
Temperature25 °C - 50 °CHigher temperatures increase reaction rates but can decrease enzyme stability and selectivity.[15]
Conversion48 - 52%Stopping precisely at 50% conversion is theoretically optimal for maximizing the ee of both products.
E-Value>100A high E-value is essential for achieving high enantiomeric purity (>95% ee).

Chromatographic Separation & Analysis

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric excess of a sample.[17] It can also be scaled up for preparative separation, although this is often more expensive than crystallization or enzymatic methods for large quantities.[8][18]

Principle of Chiral Recognition

Chiral recognition on a CSP occurs when the two enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase.[19] For these complexes to have different stabilities—and thus different retention times—there must be at least three points of interaction between the analyte and the selector, with at least one being stereochemically dependent.[17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for separating a wide range of chiral compounds, including amino acid esters.[20]

cluster_0 Injection & Mobile Phase cluster_1 Chiral Separation cluster_2 Detection & Output racemate Racemic Mixture (R + S) injector HPLC Injector racemate->injector mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->injector column Chiral Column (CSP) (e.g., Chiralpak IA) injector->column interaction_S (S)-Enantiomer (Stronger Interaction) column->interaction_S interaction_R (R)-Enantiomer (Weaker Interaction) column->interaction_R detector UV Detector interaction_S->detector Elutes Second interaction_R->detector Elutes First chromatogram Chromatogram detector->chromatogram peak1 Peak 1 (R) (Shorter tR) peak2 Peak 2 (S) (Longer tR)

Figure 3: Principle of Chiral HPLC Separation.

Protocol for Analytical Method Development

Objective: To develop a reliable HPLC method to quantify the enantiomeric excess (ee) of ethyl 3-aminocyclohexanecarboxylate.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase columns (screening set, e.g., Chiralpak® IA, IB, IC)

  • HPLC-grade Hexane and Isopropanol (IPA)

Procedure:

  • Sample Preparation: Prepare a standard solution of the racemic mixture at ~1 mg/mL in the mobile phase. Prepare samples of the resolved products at a similar concentration.

  • Initial Screening:

    • Column: Start with a versatile polysaccharide column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)).[20]

    • Mobile Phase: Begin with a standard mobile phase, such as 90:10 Hexane:IPA.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm).

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. Increase the IPA percentage (e.g., to 80:20, 70:30) to decrease retention times and potentially alter selectivity.

    • If peaks are broad or poorly resolved, try a different column from the screening set. Cellulose-based columns (like Chiralpak IB) may offer different selectivity.

    • Small amounts of an additive (e.g., 0.1% trifluoroacetic acid for basic analytes) can sometimes improve peak shape and resolution.

  • Validation: Once baseline separation is achieved, validate the method.

    • Identify Peaks: Inject an available standard of a single enantiomer if possible. Otherwise, the larger peak from a resolved sample corresponds to the major enantiomer.

    • Calculate ee: The enantiomeric excess is calculated from the area (A) of the two peaks: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Data & Column Selection
CSP TypeCommon SelectorTypical AnalytesMobile Phase
PolysaccharideAmylose/Cellulose Phenylcarbamates[20]Broad range, including esters, amides, alcoholsNormal Phase (Hexane/Alcohol)
Pirkle-typeπ-acidic or π-basic moieties[19]Compounds with aromatic ringsNormal Phase
Ligand ExchangeChiral ligand + Metal Ion (e.g., Cu²⁺)[17]Amino acids, hydroxy acidsReversed Phase (Aqueous buffer)
Protein-basede.g., AGP, BSADrugs, weak acids/basesReversed Phase (Aqueous buffer)

Comparative Summary of Resolution Strategies

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Different solubility of diastereomersSelective reaction of one enantiomerDifferential interaction with CSP
Scalability Excellent, well-suited for bulk productionGood, requires larger reactors/enzyme amountsLimited by column size and cost
Cost Low (solvents, common resolving agents)Moderate (enzyme cost, can be reused)High (CSP columns, solvent consumption)
Max Yield 50% per enantiomer (theoretical)50% per enantiomer (theoretical)>95% (both enantiomers recovered)
Green Chemistry Poor (large solvent volumes)Excellent (mild conditions, biodegradable catalyst)Poor to Moderate (high solvent usage)
Development Time Moderate (screening of agents/solvents)Moderate (screening of enzymes/conditions)Fast for analytical, slow for prep method
Key Advantage Established, scalable, low-techHigh selectivity, environmentally friendlyDirect separation with high recovery

Conclusion

The chiral resolution of ethyl 3-aminocyclohexanecarboxylate is a critical step for its application in modern drug development. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project. Diastereomeric salt crystallization is a powerful and economical tool for large-scale synthesis. Enzymatic kinetic resolution provides an elegant and environmentally benign alternative with high selectivity. Finally, chiral chromatography is indispensable for the accurate analysis of enantiomeric purity and serves as a viable, albeit more costly, option for preparative separation. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to select and implement the most effective strategy for obtaining the enantiomerically pure building blocks essential for their work.

References

  • Vicente, G., et al. (2009). Efficient access to enantiomerically pure cyclic alpha-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry, 19(14), 1714-1719. Available at: [Link]

  • Páez, B., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6031. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. Available at: [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available at: [Link]

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Preprint. Available at: [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-6. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Application Note. Available at: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available at: [Link]

  • Nishimura, O., et al. (2000). Optical Resolution of Chiral Fragrant Lactones. HETEROCYCLES, 52(3), 1359. Available at: [Link]

  • Johnson, D. S., et al. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 147-152. Available at: [Link]

  • Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. Available at: [Link]

  • Forró, E., & Fülöp, F. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(8), 9199-9213. Available at: [Link]

  • Turner, N. J., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918-23. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research, 2(4), 923-934. Available at: [Link]

  • LibreTexts Chemistry. (2015). Synthesis of Amino Acids: A Combination of Amine and Carboxylic Acid Chemistry. Available at: [Link]

  • de Oliveira, L. G., et al. (2006). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 17(6). Available at: [Link]

  • O'Sullivan, B., & Maguire, A. R. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 6(5), 608-613. Available at: [Link]

  • Kačer, P., & Havlíček, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-16. Available at: [Link]

  • Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Johnson Matthey Technology Review, 55, 154-160. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]

Sources

Foundational

"ethyl (1S,3S)-3-aminocyclohexanecarboxylate chemical properties"

An In-Depth Technical Guide to Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery Abstract Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a chiral, non-proteinogenic β-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a chiral, non-proteinogenic β-amino acid ester that serves as a crucial building block in modern medicinal chemistry. Its constrained cyclohexane backbone and stereochemically defined functional groups—a primary amine and an ethyl ester—make it an attractive scaffold for designing novel therapeutics with specific conformational requirements. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We will explore its spectroscopic profile, functional group reactivity, potential metabolic pathways, and role as a precursor to complex bioactive molecules, offering field-proven insights into its practical application.

Molecular Overview and Physicochemical Properties

Introduction to β-Aminocyclohexane Scaffolds

β-Amino acid derivatives containing a cyclohexane ring are of significant interest in drug discovery. The cyclic structure imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets compared to flexible, linear analogues. Furthermore, the parent compound, 3-aminocyclohexanecarboxylic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience.[1] The stereochemistry of the substituents on the cyclohexane ring is critical for defining the three-dimensional shape of the molecule and its subsequent biological activity.

Structure and Stereochemistry

The designation "(1S,3S)" specifies the absolute configuration at the two stereocenters on the cyclohexane ring. The carboxylate group is at position 1, and the amino group is at position 3. Both substituents are in a cis relationship to each other, meaning they are on the same face of the ring. This specific stereoisomer provides a unique spatial arrangement of its functional groups for molecular recognition and further chemical modification.

Molecular Structure of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Caption: 2D representation with stereochemical labels.

Physicochemical Data

The following table summarizes the key physicochemical properties for ethyl (1S,3S)-3-aminocyclohexanecarboxylate and its common hydrochloride salt form. Data is compiled from various sources and analogous compounds due to limited direct experimental values for this specific isomer.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
Molecular Formula C₉H₁₇NO₂C₉H₁₈ClNO₂[2][3]
Molecular Weight 171.24 g/mol 207.70 g/mol [2][4]
Physical Form Solid, Powder or CrystalsWhite to off-white powder[5]
CAS Number Not explicitly foundAnalogues: 937059-62-6 (1S,3R)[4][5]
InChI Key Inferred: QXQYVKQYXVXJRU-FFHKNEKSA-NInferred: MLDUTPQKFFVCJJ-KZYPOYLOSA-N (1S,3R)[5]
Storage Conditions Sealed in dry, 2-8°CInert atmosphere, 2-8°C[2][5]
Topological Polar Surface Area (TPSA) 52.32 ŲN/A[2][6]
Predicted LogP 1.067N/A[2]
Spectroscopic Profile (Predicted)

While a definitive experimental spectrum for this specific isomer is not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups.

  • ¹H-NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a triplet around 1.2 ppm for the ethyl ester's CH₃ group, a quartet around 4.1 ppm for the ester's OCH₂ group, and a broad multiplet for the proton on the carbon bearing the amino group (C3-H). The protons on the carbon with the ester group (C1-H) would also appear as a multiplet. The amine (NH₂) protons would appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C-NMR: Characteristic peaks would include a signal for the ester carbonyl carbon around 175 ppm, a signal for the OCH₂ carbon around 60 ppm, and signals for the cyclohexane ring carbons between 20-50 ppm. The carbon attached to the nitrogen (C3) would be deshielded compared to other ring carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the ester group (around 1730 cm⁻¹).

  • Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 171. The protonated molecule [M+H]⁺ at m/z 172 would likely be the base peak in ESI-MS.

Chemical Reactivity and Stability

Functional Group Analysis

The synthetic utility of ethyl (1S,3S)-3-aminocyclohexanecarboxylate stems from the orthogonal reactivity of its two primary functional groups.

  • Primary Amine (-NH₂): As a primary amine, this group is nucleophilic and basic. It readily undergoes reactions typical of amines, including:

    • Salt Formation: Reacts with acids to form ammonium salts, such as the commonly available hydrochloride salt, which enhances water solubility and stability.

    • Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a cornerstone of peptide and small molecule synthesis.

    • Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue. Reductive amination is a more controlled method for forming secondary or tertiary amines.

    • Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form stable sulfonamides.[7]

  • Ethyl Ester (-COOEt): The ester group is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This unmasks a second reactive handle for further modification.

    • Transesterification: Can be converted to other esters by reaction with an alcohol under acidic or basic catalysis.

    • Amidation: Can react with amines at high temperatures or with specific catalysts to form amides.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity cluster_amine Amine Reactivity cluster_ester Ester Reactivity Amine Primary Amine (-NH₂) Acylation Amide Formation (R-COCl) Amine->Acylation Alkylation N-Alkylation (R-X) Amine->Alkylation Sulfonylation Sulfonamide (R-SO₂Cl) Amine->Sulfonylation Ester Ethyl Ester (-COOEt) Hydrolysis Carboxylic Acid (H⁺/OH⁻, H₂O) Ester->Hydrolysis Reduction Primary Alcohol (LiAlH₄) Ester->Reduction Amidation_Ester Amide Formation (R-NH₂) Ester->Amidation_Ester Start Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Start->Amine Nucleophilic Site Start->Ester Electrophilic Site

Caption: Key reactions at the amine and ester functional groups.

Stability and Storage Recommendations

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide, which can react with the basic amine.[2][5] It is incompatible with strong oxidizing agents.[8]

Metabolic Considerations: Ester Hydrolysis

For drug development professionals, understanding potential metabolic pathways is crucial. Ester-containing drugs are frequently metabolized in the body by carboxylesterase (CE) enzymes, which are abundant in the liver, intestines, and other tissues.[10] These enzymes hydrolyze the ester bond to yield the corresponding carboxylic acid and alcohol (ethanol in this case).[10] This biotransformation can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug. Therefore, when using this scaffold, researchers must consider whether the ester is intended as a stable part of the final molecule or as a prodrug moiety designed to be cleaved in vivo to release the active carboxylic acid.

Synthesis and Purification

Retrosynthetic Analysis and Key Strategies

The synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate typically involves two key challenges: controlling the 1,3-cis stereochemistry and installing the amino group. A common retrosynthetic approach starts from a more readily available cyclohexene or cyclohexanone derivative.

A plausible synthetic route could involve:

  • Starting Material: Ethyl 3-oxocyclohexane-1-carboxylate.[11]

  • Amination: Conversion of the ketone to an amine. This can be achieved via reductive amination. Using a chiral amine or catalyst during this step can establish the desired stereochemistry.

  • Stereocontrol: The reduction step is critical for setting the relative stereochemistry. The choice of reducing agent and reaction conditions will influence the cis/trans ratio of the product.

Exemplar Synthetic Protocol: Reductive Amination

This protocol is an illustrative example adapted from established chemical literature for similar transformations.

Step 1: Oximation of Ethyl 3-oxocyclohexane-1-carboxylate

  • To a stirred solution of ethyl 3-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude oxime.

Step 2: Stereoselective Reduction of the Oxime

  • Dissolve the crude oxime (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

  • Place the reaction vessel under an atmosphere of hydrogen gas (typically 50-100 psi).

  • Stir vigorously at room temperature or with gentle heating until hydrogen uptake ceases. Causality Note: Hydrogenation of cyclohexanone oximes often favors the formation of the cis-amino alcohol, which provides the desired stereochemistry in this case.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

PurificationWorkflow Start Crude Reaction Product Workup Aqueous Workup (Acid/Base Extraction) Start->Workup Chromatography Silica Gel Column Chromatography (e.g., DCM/MeOH/NH₄OH gradient) Workup->Chromatography Isolate target compound SolventRemoval Rotary Evaporation Chromatography->SolventRemoval PurityCheck Purity & Identity Confirmation SolventRemoval->PurityCheck NMR ¹H and ¹³C NMR PurityCheck->NMR Structure Verification MS LC-MS or GC-MS PurityCheck->MS Mass Verification FinalProduct Pure Ethyl (1S,3S)-3-aminocyclohexanecarboxylate NMR->FinalProduct MS->FinalProduct LogicDiagram Start Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Step1 Functional Group Modification (e.g., Azidation) Start->Step1 Introduce handle Step2 Conjugation to Bioactive Moiety (e.g., Click Chemistry) Step1->Step2 Build complexity Library Diverse Compound Library Step2->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Exploratory

A Technical Guide to the Diastereoselective Synthesis of 3-Aminocyclohexanecarboxylate Esters

Abstract The 3-aminocyclohexanecarboxylate ester framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of stereochemistry within this motif is par...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-aminocyclohexanecarboxylate ester framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The precise control of stereochemistry within this motif is paramount, as different stereoisomers often exhibit vastly different pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the key diastereoselective strategies for the synthesis of these valuable compounds. It delves into the mechanistic underpinnings of each approach, offering field-proven insights into the factors governing stereochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing stereochemically defined 3-aminocyclohexanecarboxylate esters.

Introduction: The Significance of Stereoisomerism

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In the context of 3-aminocyclohexanecarboxylate esters, the relative orientations of the amino and ester substituents on the cyclohexane ring give rise to cis and trans diastereomers. These diastereomers can exhibit profound differences in their binding affinities to biological targets, metabolic stability, and overall efficacy. Therefore, the development of synthetic methods that selectively produce a single diastereomer is a critical endeavor in modern drug discovery and development.

This guide will explore several powerful and widely employed strategies for achieving high diastereoselectivity in the synthesis of 3-aminocyclohexanecarboxylate esters, including:

  • Reductive Amination of β-Ketoesters: A versatile and common approach.

  • Conjugate Addition Reactions: Leveraging the reactivity of α,β-unsaturated esters.

  • Diels-Alder Cycloadditions: A powerful tool for constructing the cyclohexene ring with inherent stereocontrol.

  • Enzymatic Resolutions: Harnessing the exquisite selectivity of biocatalysts.

Reductive Amination: A Workhorse Strategy

Reductive amination is a cornerstone of amine synthesis and a highly effective method for preparing 3-aminocyclohexanecarboxylate esters.[1][2] The process typically involves the reaction of a β-ketoester with an amine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amino ester.[3][4] The diastereoselectivity of this reaction is primarily influenced by the steric bulk of the substituents on both the ketoester and the amine, as well as the choice of reducing agent.

Mechanistic Considerations and Control of Diastereoselectivity

The key to controlling diastereoselectivity lies in the facial selectivity of the hydride reduction of the imine or enamine intermediate. The incoming hydride will preferentially attack from the less sterically hindered face of the intermediate, leading to the formation of one diastereomer over the other.

For instance, the reduction of an enamine derived from a 3-oxocyclohexanecarboxylate often proceeds via an attack of the reducing agent from the face opposite to the bulky ester group, leading to the preferential formation of the cis product where the amino and ester groups are on the same side of the ring.

G cluster_0 Reductive Amination Workflow Start β-Ketoester + Amine Intermediate Imine/Enamine Formation Reduction Reduction (e.g., NaBH3CN) Product 3-Aminocyclohexanecarboxylate Ester (cis/trans mixture)

Experimental Protocol: Diastereoselective Reductive Amination

The following is a representative protocol for the synthesis of ethyl cis-3-aminocyclohexanecarboxylate:

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

Procedure:

  • To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₃CN is advantageous as it is selective for the reduction of imines and enamines in the presence of ketones.[3]

  • Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for the reduction.[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cis-3-aminocyclohexanecarboxylate ester. The diastereomeric ratio can be determined by ¹H NMR analysis.

Conjugate Addition: A Stereocontrolled C-N Bond Formation

Conjugate addition, or Michael addition, of nitrogen nucleophiles to α,β-unsaturated esters provides a direct route to 3-aminocyclohexanecarboxylate esters.[5] The stereochemical outcome of this reaction is dictated by the direction of the nucleophilic attack on the double bond. The use of chiral auxiliaries or catalysts can enforce a specific facial attack, leading to high levels of diastereoselectivity and even enantioselectivity.

Principles of Stereocontrol

In the absence of a chiral influence, the conjugate addition of an amine to a cyclohexenecarboxylate can lead to a mixture of diastereomers. However, by employing a chiral amine or a chiral catalyst, it is possible to create a diastereomeric transition state that favors the formation of one product over the other. The choice of solvent and reaction temperature can also play a crucial role in enhancing the diastereoselectivity.

G cluster_1 Conjugate Addition Strategy Reactants α,β-Unsaturated Ester + Amine Nucleophile Transition Diastereoselective Michael Addition Intermediate Enolate Intermediate Protonation Protonation Product 3-Aminocyclohexanecarboxylate Ester

Data on Diastereoselective Conjugate Additions

The following table summarizes representative data for the diastereoselective conjugate addition of various amines to ethyl cyclohex-1-enecarboxylate under different conditions.

NucleophileCatalyst/AuxiliarySolventTemp (°C)Diastereomeric Ratio (cis:trans)Yield (%)
BenzylamineNoneTHF2560:4085
(R)-α-MethylbenzylamineNoneToluene085:1592
Lithium (R,R)-bis(α-methylbenzyl)amideNoneTHF-78>95:588

Diels-Alder Reaction: Constructing the Ring with Precision

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the synthesis of six-membered rings with excellent stereocontrol.[6][7] By reacting a suitable diene with a dienophile containing a nitrogen substituent or a precursor to an amino group, it is possible to construct the 3-aminocyclohexenecarboxylate framework in a single step. The stereochemistry of the resulting cycloadduct is governed by the endo rule and the facial selectivity of the dienophile's approach to the diene.

The Power of the Endo Rule

The endo rule in Diels-Alder reactions predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state, leading to the formation of the endo adduct as the major product. This stereochemical preference arises from favorable secondary orbital interactions between the substituents on the dienophile and the π-system of the diene. Subsequent functional group manipulations of the cycloadduct can then lead to the desired saturated 3-aminocyclohexanecarboxylate ester with a defined stereochemistry.

G cluster_2 Diels-Alder Approach Diene 1-Amino-1,3-butadiene derivative Dienophile α,β-Unsaturated Ester Transition Endo Transition State Adduct Cyclohexene Adduct Final_Product 3-Aminocyclohexanecarboxylate Ester

Enzymatic Resolution: The Biocatalytic Advantage

Enzymatic resolution offers an alternative and often highly efficient strategy for obtaining enantiomerically pure 3-aminocyclohexanecarboxylate esters.[8] This method relies on the ability of enzymes, such as lipases and proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9]

Kinetic Resolution via Hydrolysis or Acylation

A common approach involves the kinetic resolution of a racemic mixture of 3-aminocyclohexanecarboxylate esters. For example, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the acid. Alternatively, a racemic amine can be acylated in the presence of an enzyme, with one enantiomer reacting much faster than the other.

Key Considerations for Enzymatic Resolutions

The success of an enzymatic resolution depends on several factors:

  • Enzyme Selection: Screening a variety of enzymes is often necessary to find one with high activity and enantioselectivity for the desired substrate.

  • Solvent: The choice of solvent can significantly impact enzyme activity and stability.

  • Temperature and pH: Optimizing these parameters is crucial for achieving high reaction rates and selectivity.

  • Acylating Agent (for acylation reactions): The nature of the acylating agent can influence the enantioselectivity of the transformation.

Conclusion

The diastereoselective synthesis of 3-aminocyclohexanecarboxylate esters is a field of continuous innovation, driven by the demand for stereochemically pure building blocks in drug discovery. This guide has provided a detailed overview of four major strategies: reductive amination, conjugate addition, Diels-Alder reactions, and enzymatic resolutions. Each method offers a unique set of advantages and challenges. A thorough understanding of the mechanistic principles behind each approach, as outlined in this guide, empowers researchers to make informed decisions and design efficient and highly selective syntheses for these critical pharmaceutical intermediates. The continued development of novel catalysts and reagents promises to further enhance our ability to control stereochemistry with even greater precision in the future.

References

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science (RSC Publishing).
  • Modular access to substituted cyclohexanes with kinetic stereocontrol | Request PDF.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. National Center for Biotechnology Information.
  • Synthesis of cis/trans 4‐substituted cyclohexylamine with different... - ResearchGate.
  • Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Reductive Amination - Chemistry Steps.
  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis - PubMed. National Center for Biotechnology Information.
  • Application Note – Reductive Amination.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals.
  • Conjugate addition–enantioselective protonation reactions - Beilstein Journals.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining - PubMed. National Center for Biotechnology Information.
  • Reductive Amination | Synthesis of Amines - YouTube.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors - ResearchGate.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. National Center for Biotechnology Information.
  • Conjugate Addition Reactions of α-Aminoalkylcuprates with α,β-Enones and Enals.
  • An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide as key intermediates for the synthesis of factor Xa inhibitors | Request PDF - ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps | Request PDF - ResearchGate.
  • Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin - PubMed. National Center for Biotechnology Information.
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • (PDF) Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC. National Center for Biotechnology Information.
  • Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. - ResearchGate.
  • Diels Alder Reaction Experiment Part 1, Prelab - YouTube.
  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6 ... - PMC. National Center for Biotechnology Information.
  • Diels-Alder reactions of 1-amino-1,3-dienes and related systems - RUA.
  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - Beilstein Journals.
  • Diels–Alder Reaction - MilliporeSigma.
  • An Approach to the Diastereoselective Synthesis of Cyclohexane- 1,3-dicarboxamide Derivatives via a Pseudo Five-Component - Semantic Scholar.
  • 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure.

Sources

Foundational

A Technical Guide to the Conformational Analysis of Ethyl 3-Aminocyclohexanecarboxylate

Abstract The three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its physical, chemical, and biological properties. For molecules incorporated into pharmaceutical agents, un...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its physical, chemical, and biological properties. For molecules incorporated into pharmaceutical agents, understanding the preferred spatial orientation is paramount for predicting binding affinity, metabolic stability, and overall efficacy. This guide provides an in-depth technical exploration of the conformational analysis of ethyl 3-aminocyclohexanecarboxylate, a substituted cyclohexane derivative that serves as a valuable scaffold in medicinal chemistry. We will dissect the stereoisomeric possibilities, delineate the foundational principles of cyclohexane stability, and present a validated workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate the dominant conformational states of its cis and trans isomers. This document is intended for researchers, chemists, and drug development professionals who require a rigorous and practical understanding of conformational analysis.

Introduction: The Significance of Molecular Shape

Ethyl 3-aminocyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane core substituted with an amino group and an ethyl carboxylate group. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cyclohexane ring is not a flat, planar structure; it predominantly adopts a puckered "chair" conformation to minimize steric and torsional strain.[1][2] The spatial orientation of the amino and ester substituents—whether they point away from the ring (equatorial) or parallel to the ring's axis (axial)—profoundly influences the molecule's overall shape and its ability to interact with biological targets like enzymes and receptors.

A thorough conformational analysis is therefore not an academic exercise but a crucial step in rational drug design. It allows scientists to predict which isomer and which conformation will present the optimal pharmacophore for a desired biological interaction.

Stereoisomerism in Ethyl 3-Aminocyclohexanecarboxylate

Before analyzing the dynamic chair conformations, we must first consider the fixed stereoisomerism of the molecule. The substituents at carbons C-1 (bearing the -COOEt group) and C-3 (bearing the -NH2 group) can be on the same side of the ring (cis) or on opposite sides (trans).

  • cis-isomer: Both substituents are on the same face of the cyclohexane ring (e.g., both "up" or both "down").

  • trans-isomer: The substituents are on opposite faces of the ring (e.g., one "up" and one "down").

These two diastereomers cannot be interconverted through bond rotation and must be synthesized and analyzed separately. Each of these diastereomers also exists as a pair of enantiomers.

Foundational Principles of Cyclohexane Conformation

The conformational preference of any substituted cyclohexane is governed by a drive to minimize steric strain. The most stable conformation is the chair form, which has ideal tetrahedral bond angles and staggered C-H bonds.[2] In a chair conformation, there are two distinct positions for substituents:

  • Axial (a): Bonds are parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds point outwards from the perimeter of the ring.

Through a process called a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.[1][3]

The energetic penalty for a substituent occupying the more sterically hindered axial position is known as the "A-value". This value represents the change in Gibbs free energy (ΔG°) for the equilibrium between the equatorial and axial conformers.[4] A larger A-value signifies a greater preference for the equatorial position due to severe steric clashes, known as 1,3-diaxial interactions , between the axial substituent and the axial hydrogens on the same side of the ring.[5]

SubstituentA-value (kcal/mol)Rationale
-NH2 (Amino)~1.4 - 1.6Moderate steric bulk.
-COOEt (Ethyl Carboxylate)~1.1 - 1.2Moderate steric bulk, slightly less than -NH2.
-CH3 (Methyl)~1.74Reference for moderate steric hindrance.[6]
-C(CH3)3 (tert-Butyl)~4.9Very large group, acts as a "conformational lock".[4]
Table 1: Representative A-values for common functional groups. A-values quantify the steric preference for the equatorial position.[4]

Conformational Equilibrium of Stereoisomers

trans-Ethyl 3-aminocyclohexanecarboxylate

For the trans isomer, the two substituents are on opposite faces of the ring. This allows for a conformation where both the amino group and the ethyl carboxylate group can occupy equatorial positions simultaneously.

The ring-flip equilibrium for the trans isomer involves a diequatorial (e,e) conformer and a diaxial (a,a) conformer.

Conformational equilibrium for the trans isomer.

The diaxial conformer suffers from significant 1,3-diaxial interactions from both substituents. Given the A-values in Table 1, the total destabilization would be approximately 2.5 - 2.8 kcal/mol relative to the diequatorial conformer. Consequently, the equilibrium lies overwhelmingly to the side of the diequatorial (e,e) conformer , which is effectively the only conformation observed at room temperature.[7][8]

cis-Ethyl 3-aminocyclohexanecarboxylate

The analysis for the cis isomer is more complex. Because both substituents are on the same face of the ring, it is impossible for both to be equatorial. The two possible chair conformations will have one substituent axial and the other equatorial (a,e) or vice versa (e,a).

Conformational equilibrium for the cis isomer.

To predict the major conformer, we compare the A-values of the two groups. The amino group (-NH2) has a slightly larger A-value than the ethyl carboxylate group (-COOEt).[4] The fundamental principle is that the conformation that places the sterically bulkier group in the more spacious equatorial position will be lower in energy and thus more populated.[7]

Therefore, we predict that the equilibrium will favor Conformer B , where the larger amino group is equatorial and the smaller ester group is axial. The energy difference between the two conformers will be the difference between their A-values (ΔG° ≈ 1.5 - 1.1 = 0.4 kcal/mol). While this preference is clear, the small energy gap means that both conformers will be present in a measurable equilibrium at room temperature.

Methodologies for Experimental and Computational Analysis

Predictions based on A-values provide a strong hypothesis, but experimental verification and computational refinement are essential for a complete analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular conformation in solution. The key parameter is the vicinal coupling constant (³J), which is the interaction between two protons separated by three bonds. The magnitude of ³J is highly dependent on the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation .[9][10]

³J = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[10] In a cyclohexane chair, this relationship leads to distinct and predictable coupling constants for protons in different relative orientations.[11][12]

Coupling TypeDihedral Angle (φ)Typical ³J Value (Hz)
Axial-Axial (J_aa)~180°8 - 13 Hz (Large)
Axial-Equatorial (J_ae)~60°2 - 5 Hz (Small)
Equatorial-Equatorial (J_ee)~60°2 - 5 Hz (Small)
Table 2: Karplus relationship between dihedral angle and expected ³J coupling constants in a cyclohexane ring. A large coupling constant is a definitive indicator of an axial-axial relationship.[9][12]

Step-by-Step Experimental Workflow for Conformational Assignment:

  • Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-ethyl 3-aminocyclohexanecarboxylate) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

    • Acquire two-dimensional (2D) spectra:

      • COSY (Correlation Spectroscopy): To establish which protons are coupled to each other (i.e., which are neighbors).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon atom it is attached to.

  • Spectral Analysis:

    • Identify Key Protons: Locate the signals for the protons at C-1 (H1) and C-3 (H3), which are attached to the carbons bearing the substituents. H1 will be coupled to the protons at C-2 and C-6, and H3 will be coupled to the protons at C-2 and C-4.

    • Measure Coupling Constants: Focus on the multiplicity of the H1 and H3 signals. A proton in an axial position will have at least two large axial-axial couplings to its axial neighbors, often appearing as a "triplet of triplets" or a broad multiplet with a large width at half-height. An equatorial proton will only have small axial-equatorial and equatorial-equatorial couplings, resulting in a narrow multiplet.

  • Interpretation for the cis-Isomer:

    • If Conformer B is dominant (NH2-eq, COOEt-ax):

      • The H3 proton (on the carbon with the equatorial -NH2) will be axial . Its signal will show large J_aa couplings (~10-12 Hz) to the axial protons on C-2 and C-4.

      • The H1 proton (on the carbon with the axial -COOEt) will be equatorial . Its signal will show only small J_ae and J_ee couplings (~2-4 Hz).

    • If Conformer A is dominant (NH2-ax, COOEt-eq):

      • The H3 proton will be equatorial (small couplings).

      • The H1 proton will be axial (large couplings).

Computational Chemistry Workflow

Computational modeling provides quantitative data on the relative energies and geometries of different conformers, complementing the experimental NMR data.

G Start Build Initial 3D Structures (e.g., cis-a,e and cis-e,a) MM Conformational Search (Molecular Mechanics - MM) Start->MM Initial guess DFT Geometry Optimization & Frequency Calculation (Quantum Mechanics - DFT) MM->DFT Low-energy candidates Energy Calculate Relative Gibbs Free Energies (ΔG) DFT->Energy Optimized structures Compare Compare with Experimental NMR Data Energy->Compare Predicted stability

Workflow for computational conformational analysis.
  • Structure Generation: Build 3D models of all possible chair conformers for the chosen isomer.

  • Molecular Mechanics (MM) Scan: Perform a conformational search using a computationally inexpensive force field (e.g., MMFF94). This step rapidly explores many possible structures to identify low-energy candidates.

  • Quantum Mechanics (QM) Optimization: Take the lowest-energy conformers from the MM scan and perform a full geometry optimization and frequency calculation using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[15]

  • Energy Calculation: From the QM output, extract the Gibbs free energies for each optimized conformer. The difference in these values (ΔG) gives the predicted relative stability and allows for the calculation of the theoretical equilibrium population of each conformer.

  • Validation: Compare the computationally predicted lowest-energy structure with the conformation determined by NMR. The dihedral angles from the optimized structure can even be used to calculate theoretical J-couplings via the Karplus equation for a direct comparison with experimental values.

Conclusion

The conformational analysis of ethyl 3-aminocyclohexanecarboxylate is a multi-faceted process that integrates fundamental principles of stereochemistry with advanced analytical techniques. For the trans isomer, the diequatorial conformation is overwhelmingly favored due to minimized steric strain. For the cis isomer, a dynamic equilibrium exists, with a predictable preference for the conformer that places the bulkier amino group in the equatorial position.

A synergistic approach combining the predictive power of A-values, the definitive solution-state evidence from NMR spectroscopy, and the quantitative energetic insights from computational chemistry provides a robust and self-validating system for analysis. This rigorous understanding of a molecule's three-dimensional structure is an indispensable pillar of modern chemical research and rational drug design, enabling scientists to make informed decisions in the development of novel therapeutics.

References

  • Karplus equation - Grokipedia. (n.d.).
  • Anomeric effect - Wikipedia. (n.d.).
  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes - ResearchGate. (n.d.).
  • Karplus equation - Wikipedia. (n.d.).
  • Illustrated Glossary of Organic Chemistry - Anomeric effect. (n.d.).
  • Ch25: Anomeric effect - University of Calgary. (n.d.).
  • Ch25: Anomeric effect - Chemistry - University of Calgary. (n.d.).
  • dihedral angles, J-values, & the Karplus equation - YouTube. (2022, October 24). Retrieved March 7, 2026, from [Link]

  • Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Karplus Equations - anthracycline. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24). Retrieved March 7, 2026, from [Link]

  • Conformations of Monosubstituted Cyclohexanes | Organic... - Fiveable. (2026, March 2). Retrieved March 7, 2026, from [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. - sikhcom.net. (n.d.). Retrieved March 7, 2026, from [Link]

  • 12.3: Conformations of Cycloalkanes - Chemistry LibreTexts. (2021, July 31). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis | OpenOChem Learn. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4.5 Conformations of Cyclohexane - Organic Chemistry - OpenStax. (2023, September 20). Retrieved March 7, 2026, from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Retrieved March 7, 2026, from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stereochemistry and conformational analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • 12.2: Spectroscopic Properties of Cyclohexanes - Chemistry LibreTexts. (2021, March 5). Retrieved March 7, 2026, from [Link]

  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube. (2024, September 8). Retrieved March 7, 2026, from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Deamination of Amino-substituted Cyclohexane-methanols and -carb- oxylic Esters - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. (2011, February 14). Retrieved March 7, 2026, from [Link]

  • Calculating cyclohexane A-values · The DFT Course - Nathan. (n.d.). Retrieved March 7, 2026, from [Link]

  • THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2025, October 16). Retrieved March 7, 2026, from [Link]

  • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025, August 21). Retrieved March 7, 2026, from [Link]

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cyclohexane Conformational Analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cis-Trans Isomerism and Conformational Equilibria for Cyclohexane Derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Stereochemical Control and Applications of 3-Aminocyclohexanecarboxylic Acid (3-ACHC) Derivatives

This guide provides an in-depth technical analysis of 3-aminocyclohexanecarboxylic acid (3-ACHC) derivatives, focusing on their stereochemistry, conformational properties, and applications in drug design as cyclic -amino...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-aminocyclohexanecarboxylic acid (3-ACHC) derivatives, focusing on their stereochemistry, conformational properties, and applications in drug design as cyclic


-amino acid scaffolds.[1]

[1]

Executive Summary

3-Aminocyclohexanecarboxylic acid (3-ACHC) represents a critical class of cyclic


-amino acids .[1] Unlike its 

-amino acid counterpart (2-ACHC), which is widely recognized in

-peptide foldamers, 3-ACHC serves as a conformationally restricted analogue of

-aminobutyric acid (GABA)
.[1] Its rigid cyclohexane scaffold fixes the distance and orientation between the amino and carboxyl termini, making it an invaluable tool for probing GABA receptors and designing structured

-peptides.

This guide details the stereochemical imperatives—specifically the energetic dominance of the cis-1,3-diequatorial conformer—and provides validated protocols for the enantioselective synthesis of these scaffolds.

Stereochemistry and Conformational Analysis[2]

Cis/Trans Isomerism and Nomenclature

The stereochemistry of 3-ACHC is defined by the relative configuration of the carboxylic acid at C1 and the amine at C3.

  • Cis-3-ACHC: The substituents are on the same face of the ring.[1] In a standard cyclohexane chair, 1,3-disubstituted systems allow for a diequatorial (e,e) or diaxial (a,a) relationship.

  • Trans-3-ACHC: The substituents are on opposite faces.[1] This forces an axial-equatorial (a,e) relationship in the chair conformation.

Conformational Preferences

The thermodynamic stability of these isomers is governed by A-values (steric bulk) and 1,3-diaxial interactions.

  • Cis-Isomer (Preferred): The (1R,3S) or (1S,3R) configurations can adopt a diequatorial conformation. This is the global minimum because it avoids 1,3-diaxial strain.

  • Trans-Isomer (High Energy): The (1R,3R) or (1S,3S) configurations must place one group in an axial position. The energy penalty of an axial amino or carboxyl group (A-value

    
     1.2–1.4 kcal/mol) makes the trans-isomer significantly less stable and more prone to ring distortion (twist-boat) to relieve strain.
    
Diagram 1: Conformational Equilibrium Logic

The following diagram illustrates the stability hierarchy and ring-flip dynamics of 3-ACHC isomers.

ConformationalAnalysis cluster_0 Thermodynamic Stability Cis_ee Cis-3-ACHC (Diequatorial) Global Minimum Cis_aa Cis-3-ACHC (Diaxial) High Energy (+5.4 kcal/mol) Cis_ee->Cis_aa Ring Flip (Disfavored) Trans_ae Trans-3-ACHC (Axial/Equatorial) Intermediate Energy Trans_ae->Cis_ee Isomerization (Requires Bond Breaking)

Caption: Conformational landscape of 3-ACHC. The diequatorial cis-isomer is thermodynamically dominant due to the absence of 1,3-diaxial interactions.

Synthetic Strategies

Achieving high enantiopurity is critical, as biological activity (e.g., GABA uptake inhibition) is often restricted to a single enantiomer (typically 1S,3R for GABA mimetics).

Enzymatic Desymmetrization (Primary Route)

The most robust route to enantiopure 3-ACHC involves the desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters using lipases.[1] This method avoids expensive chiral auxiliaries.[1]

  • Starting Material: cis-1,3-Cyclohexanedicarboxylic acid (meso).[1]

  • Desymmetrization: Lipase (e.g., Lipase AY-30) selectively hydrolyzes one ester group, yielding a chiral monoester with high enantiomeric excess (>94% ee).

  • Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide, then rearranged to an isocyanate, and trapped with alcohol (e.g., t-BuOH) to form the Boc-protected amine.

  • Hydrolysis: The remaining ester is hydrolyzed to yield the final amino acid.[1]

Diagram 2: Enantioselective Synthesis Workflow

SynthesisRoute Start cis-1,3-Cyclohexane- dicarboxylic acid (Meso) Anhydride Cyclic Anhydride Start->Anhydride Ac2O, Reflux Monoester Chiral Monoester (>94% ee) Anhydride->Monoester Lipase AY-30 MeOH (Desymmetrization) Curtius Acyl Azide / Isocyanate Monoester->Curtius DPPA, Et3N Protected N-Boc Amino Ester Curtius->Protected t-BuOH, Reflux Final (1R,3S)-3-ACHC (Pure Enantiomer) Protected->Final 1. LiOH 2. TFA (Deprotection)

Caption: Chemoenzymatic route to enantiopure 3-ACHC utilizing Lipase AY-30 for desymmetrization followed by Curtius rearrangement.

Experimental Protocol: Synthesis of (1R,3S)-3-Amino-1-cyclohexanecarboxylic Acid[1]

Objective: Synthesis of the pharmacologically active cis-isomer via Curtius rearrangement.

Materials
  • cis-1,3-Cyclohexanedicarboxylic acid mono-methyl ester (enantiopure via lipase resolution).[1]

  • Diphenylphosphoryl azide (DPPA).[1]

  • Triethylamine (

    
    ).[1]
    
  • tert-Butanol (

    
    -BuOH).[1]
    
  • Trifluoroacetic acid (TFA).[1]

Methodology
  • Acyl Azide Formation:

    • Dissolve cis-1,3-cyclohexanedicarboxylic acid mono-methyl ester (10 mmol) in dry toluene (50 mL).

    • Add

      
       (12 mmol) followed by DPPA (11 mmol) dropwise under 
      
      
      
      atmosphere.[1]
    • Stir at room temperature for 2 hours. Caution: Azides are potentially explosive; use a blast shield.

  • Curtius Rearrangement:

    • Heat the reaction mixture to 90°C. Evolution of

      
       gas indicates isocyanate formation.
      
    • Once gas evolution ceases (approx. 1 hour), add dry

      
      -BuOH (20 mL) and reflux for 12 hours.
      
    • Cool, wash with 5% citric acid, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield the N-Boc amino ester.[1]
  • Hydrolysis and Deprotection:

    • Dissolve the N-Boc ester in THF/Water (1:1).[1] Add LiOH (3 eq) and stir until TLC shows consumption of starting material.

    • Acidify to pH 3 and extract with EtOAc to isolate N-Boc-3-ACHC.[1]

    • Treat with TFA/DCM (1:[1]1) for 1 hour to remove the Boc group.

    • Precipitate the final amino acid using cold diethyl ether.[1]

Validation:

  • 
    H NMR (D
    
    
    
    O):
    Look for the
    
    
    -proton of the amino group (multiplet at
    
    
    3.0-3.2 ppm) and the
    
    
    -proton of the carboxyl group.
  • Stereochemistry Check: The coupling constants (

    
    ) of the H1 and H3 protons should reflect axial-axial couplings if in the diequatorial conformation (large 
    
    
    
    10-12 Hz with adjacent axial protons).

Applications in Drug Design[3]

GABA Uptake Inhibitors

3-ACHC derivatives function as restricted analogues of GABA.[1] The (1S,3R)-cis isomer has been identified as a potent inhibitor of neuronal GABA uptake. The rigid cyclohexane ring locks the pharmacophore in an extended conformation that mimics the bioactive state required for binding to the GABA transporter (GAT).

-Peptide Foldamers

While


-peptides (from 2-ACHC) form 14-helices, 

-peptides derived from 3-ACHC adopt distinct secondary structures.[1] The 3-carbon backbone allows for the formation of 2.6

helices
(14-membered H-bond rings).[1]
  • Design Logic: Incorporating 3-ACHC into peptide backbones restricts the conformational freedom of the

    
    -residue (
    
    
    
    torsion angles), stabilizing hairpin turns and helical motifs in aqueous solution.
Comparison of Cyclic Amino Acid Scaffolds
ScaffoldTypeRing SizePreferred ConformerPrimary Application
2-ACHC

-Amino Acid
6Diequatorial (Trans)

-Peptide 14-Helix
3-ACHC

-Amino Acid
6Diequatorial (Cis)GABA Mimetics,

-Foldamers
ACPC

-Amino Acid
5Envelope

-Peptide 12-Helix

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236. Link

  • Gellman, S. H. (1998).[1] Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Jones, G. P., & Neal, M. J. (1976).[2] Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid.[1] Nature, 264, 281–284.[2] Link

  • Barluenga, J., et al. (2010). Synthesis of enantiomerically pure functionalized cis- and trans-3-aminocyclohexanecarboxylic acid derivatives. Tetrahedron: Asymmetry, 21(1), 75-80. Link

  • Seebach, D., et al. (2004). Gamma-peptides: The third member of the foldamer family. Chemistry & Biodiversity, 1(8), 1111-1239. Link

Sources

Foundational

A Technical Guide to Ethyl (1S,3S)-3-aminocyclohexanecarboxylate: A Core Chiral Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of ethyl (1S,3S)-3-aminocyclohexanecarboxylate, a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of ethyl (1S,3S)-3-aminocyclohexanecarboxylate, a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a conformationally constrained β-amino acid ester, this molecule offers a unique scaffold for constructing complex molecular architectures with precise stereochemical control. We will delve into its synthesis, with a particular focus on chiral resolution techniques, and elucidate its physicochemical properties. The core of this guide is dedicated to its versatile applications, including its role in the synthesis of peptidomimetics to enhance biological stability and in the construction of novel heterocyclic systems such as lactams. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this synthon in their research endeavors.

Introduction: The Strategic Value of a Constrained β-Amino Acid

In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while biologically significant, often suffer from poor oral bioavailability and rapid degradation by proteases. This limitation has spurred the development of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[1][2][3][4]

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate emerges as a synthon of high strategic value in this context. It is an alicyclic β-amino acid, a class of compounds known to be important building blocks in drug research.[5] The cyclohexane ring imposes significant conformational constraints, which can lock a peptide backbone into a specific, biologically active conformation, thereby enhancing receptor binding affinity and selectivity.[6] The (1S,3S) stereochemistry, with the amino and ester groups in a cis relationship, provides a defined three-dimensional vector for further synthetic elaboration, making it a cornerstone for asymmetric synthesis.

This guide will serve as a comprehensive resource on the synthesis, characterization, and application of this versatile chiral building block.

Synthesis and Procurement of Enantiopure Material

The practical utility of any chiral building block is contingent on its accessibility in an enantiomerically pure form. The synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate is typically achieved through the resolution of a racemic mixture.

Synthesis of Racemic Ethyl 3-Aminocyclohexanecarboxylate

The racemic precursor can be synthesized via several routes, often starting from readily available cyclohexene derivatives. A common approach involves the reduction of a β-enaminoketone or a related intermediate. For instance, the condensation of a 1,3-cyclohexanedione with an amine, followed by reduction, can yield 3-aminocyclohexanol derivatives, which can then be further functionalized.[7][8]

Chiral Resolution: The Path to Enantiopurity

The most prevalent and industrially scalable method for obtaining the single (1S,3S) enantiomer is through the crystallization of diastereomeric salts.[9] This classical technique leverages the different physical properties, primarily solubility, of diastereomers formed by reacting the racemic amine with a chiral resolving agent.

Causality of the Method: The basic amino group of the racemic ester is reacted with an enantiopure chiral acid, such as L-tartaric acid or a derivative. This acid-base reaction forms a pair of diastereomeric salts: [(1S,3S)-amine • (L)-acid] and [(1R,3R)-amine • (L)-acid]. Because these salts are diastereomers, they possess different crystal packing energies and solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by simple filtration. The free amine is then liberated from the purified salt by treatment with a base.

G

Other advanced techniques, such as enzymatic resolution where an enzyme selectively acylates one enantiomer, or chiral column chromatography, can also be employed, particularly at the laboratory scale.[10][11]

Physicochemical & Spectroscopic Profile

Accurate characterization is essential for quality control and ensuring the successful application of the building block in subsequent synthetic steps.

Physical and Chemical Properties

The following table summarizes the key properties for the hydrochloride salt of the target compound, which is a common commercial form.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂[12]
Molecular Weight 171.24 g/mol [12]
Appearance White to off-white powder or crystals
Stereochemistry (1S,3S)-
Purity Typically ≥97%
Storage Inert atmosphere, 2-8°C
Spectroscopic Characterization

While specific spectra should be run for each batch, the expected spectroscopic data includes:

  • ¹H NMR: Characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), multiplets for the non-equivalent cyclohexyl ring protons, and a broad signal for the amine proton (which may exchange with D₂O).

  • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester (around 175 ppm), the ethoxy carbons, and the six distinct carbons of the chiral cyclohexane ring.

  • IR Spectroscopy: Key stretches include N-H bands for the amine (around 3300-3400 cm⁻¹), C-H bands for the aliphatic ring, and a strong C=O stretch for the ester (around 1730 cm⁻¹).

Core Applications in Synthesis

The utility of ethyl (1S,3S)-3-aminocyclohexanecarboxylate lies in the orthogonal reactivity of its two functional groups—the nucleophilic amine and the electrophilic ester—and the defined stereochemistry of its scaffold.

N-Acylation for Amide and Peptidomimetic Synthesis

The most fundamental transformation is the acylation of the primary amine to form an amide bond. This reaction is the gateway to incorporating the building block into peptide chains or creating novel small molecule inhibitors.

Mechanistic Rationale: The reaction is typically carried out by treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).[13][14] The base serves a critical role: it neutralizes the HCl or carboxylic acid byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[14]

G

This N-acylation is the key step for creating α/β-peptides, which often exhibit enhanced resistance to enzymatic degradation and can adopt stable secondary structures like helices and turns.[2]

Synthesis of Bicyclic Lactams

Lactams are cyclic amides that form the core of many pharmaceuticals, including antibiotics. The (1S,3S)-aminocyclohexane scaffold can be elegantly transformed into rigid bicyclic lactam systems.

Synthetic Strategy: A typical pathway involves an intramolecular cyclization. First, the ester group of the N-acylated product may be hydrolyzed to the corresponding carboxylic acid. Then, under amide bond-forming conditions (e.g., using a coupling reagent like HATU), the free amine (after a deprotection step, if necessary) attacks the activated carboxylic acid to forge the second ring. Alternatively, direct conversion of the ester to a lactam can sometimes be achieved under specific catalytic conditions.[15] This transformation locks the molecule into a well-defined conformation, which is highly desirable for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: N-Acylation of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

This protocol details a general procedure for the reaction with an acyl chloride.[13][16][17]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl (1S,3S)-3-aminocyclohexanecarboxylate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Cool the stirred suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the HCl salt and act as the acid scavenger. Stir for 15 minutes.

  • Acylating Agent: In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Conceptual Pathway for δ-Lactam Formation

This outlines a multi-step conceptual route from the N-acylated product.

  • Ester Hydrolysis: Dissolve the N-acylated ethyl ester (from Protocol 1) in a mixture of THF/methanol and water. Add lithium hydroxide (LiOH, ~2-3 eq) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • Intramolecular Cyclization: Dissolve the resulting amino acid in a suitable solvent like DMF or DCM. Add an amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up similar to Protocol 1 to remove the coupling reagents and base. The resulting crude bicyclic lactam can then be purified by chromatography.[18]

Conclusion and Future Outlook

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is more than just a chemical intermediate; it is a powerful tool for imparting specific, desirable properties onto bioactive molecules. Its rigid cyclohexane framework and defined stereochemistry allow for the rational design of conformationally constrained peptidomimetics and complex heterocyclic scaffolds. The synthetic accessibility and versatile reactivity of its functional groups ensure its continued prominence in the pipelines of both academic research and industrial drug development. As our understanding of structure-based drug design deepens, the strategic application of such chiral building blocks will undoubtedly lead to the discovery of next-generation therapeutics with superior efficacy and safety profiles.

References

  • Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. Available from: [Link].

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link].

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962. Available from: [Link].

  • Delgado, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available from: [Link].

  • Chiral resolution - Wikipedia. Available from: [Link].

  • Miyakawa, S., et al. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2773-2779. Available from: [Link].

  • Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 438-442. Available from: [Link].

  • S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene) - ResearchGate. Available from: [Link].

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Available from: [Link].

  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617. Available from: [Link].

  • Singh, Y., & Sharma, P. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2769. Available from: [Link].

  • Delgado, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available from: [Link].

  • Quiñones, M., et al. (2019). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 24(18), 3356. Available from: [Link].

  • Gore, R. P., et al. (2011). N-acylation reaction: A review. Der Pharma Chemica, 3(3), 409-421. Available from: [Link].

  • Synthesis of ε-lactams - Organic Chemistry Portal. Available from: [Link].

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. Available from: [Link].

  • Patočka, J. (2003). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. Journal of Applied Biomedicine, 1(1), 29-38. Available from: [Link].

  • A Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones - ResearchGate. Available from: [Link].

  • Al-Hamdani, S. A. H., & Al-Majidi, S. M. H. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Pharmaceuticals, 16(11), 1585. Available from: [Link].

  • Hrovat, M., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic Я-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 173. Available from: [Link].

  • Sravanthi, V. V. S. N. S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. Available from: [Link].

  • Amino esters – Knowledge and References - Taylor & Francis. Available from: [Link].

  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Torres, F. J., & Varela, J. A. (2024). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Chemical Society Reviews. Available from: [Link].

  • δ-Lactam synthesis - Organic Chemistry Portal. Available from: [Link].

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 26(1), 2. Available from: [Link].

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available from: [Link].

  • Jiang, X., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(1), 51-65. Available from: [Link].

  • A versatile synthesis of bicyclic lactams from 1,8-naphthalaldehydic acid: an extension of Meyers' method - SciSpace. Available from: [Link].

  • Hatfield, M. J., & Tsurkan, L. G. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Journal of Analytical & Pharmaceutical Research, 2(3). Available from: [Link].

Sources

Exploratory

"CAS number 1259366-98-7 synthesis and properties"

Title: In-Depth Technical Guide: Synthesis, Properties, and Applications of CAS 1259366-98-7 ((1R,3S)-Ethyl 3-aminocyclohexanecarboxylate) Executive Summary CAS 1259366-98-7, chemically identified as (1R,3S)-ethyl 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Synthesis, Properties, and Applications of CAS 1259366-98-7 ((1R,3S)-Ethyl 3-aminocyclohexanecarboxylate)

Executive Summary

CAS 1259366-98-7, chemically identified as (1R,3S)-ethyl 3-aminocyclohexanecarboxylate, is a high-value chiral building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of azaindolyl-pyrimidine inhibitors, which are potent agents against influenza virus replication. This whitepaper provides a comprehensive mechanistic breakdown of its scalable synthesis, physicochemical properties, and the rigorous experimental protocols required to yield this compound with >99% chemical purity and >96% enantiomeric excess (ee).

Physicochemical Properties & Molecular Identity

Understanding the baseline properties of is essential for downstream processing, particularly in handling its amine functionality, which is prone to oxidation or salt formation if not stored correctly.

PropertySpecification
CAS Number 1259366-98-7
Chemical Name (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Stereochemistry (1R, 3S) - cis configuration
Appearance Colorless to pale yellow oil / semi-solid
Solubility Profile Soluble in DCM, EtOAc, MeOH, EtOH; slightly soluble in H₂O
Storage Conditions 2-8 °C, under inert atmosphere (Argon/N₂)

Mechanistic Synthesis & Scalable Manufacturing

The synthesis of the (1R,3S)-cis-diaminocyclohexane core presents a significant stereochemical challenge. Traditional chiral resolution of racemic mixtures is inherently wasteful, capping the theoretical yield at 50%. To circumvent this, a highly efficient, asymmetric route was developed by, leveraging enzymatic desymmetrization followed by a stereoretentive Curtius rearrangement.

Causality of the Synthetic Route:

  • Enzymatic Desymmetrization: Starting from the meso compound, diethyl cis-1,3-cyclohexanedicarboxylate, an enzyme (such as Lipase AYS Amano or Novozym 435) is employed. The enzyme selectively hydrolyzes the pro-S ester group. This choice is dictated by the need to establish absolute stereochemistry early in the sequence without the use of stoichiometric chiral auxiliaries, achieving 96% ee.

  • Curtius Rearrangement: The resulting monoacid must be converted to an amine. Reductive amination pathways risk epimerization at the alpha-carbon. The Curtius rearrangement is selected because the migration of the alkyl group to the nitrogen occurs with strict retention of configuration, perfectly preserving the (1S) stereocenter generated by the lipase.

  • Orthogonal Deprotection: The intermediate is trapped as a benzyl carbamate (Cbz-amine). Hydrogenolysis (Pd/C, H₂) cleanly removes the Cbz group without reducing the ethyl ester, yielding the target compound.

SynthesisPathway SM Diethyl cis-1,3-cyclohexanedicarboxylate (Meso Compound) Enzyme Lipase Enzyme (e.g., AYS Amano) Enzymatic Desymmetrization SM->Enzyme Monoester (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid (90% yield, 96% ee) Enzyme->Monoester Curtius DPPA, BnOH, Et3N, Toluene Curtius Rearrangement Monoester->Curtius CbzAmine (1R,3S)-Ethyl 3-(Cbz-amino)cyclohexanecarboxylate Curtius->CbzAmine Deprotect H2, Pd/C, EtOH Hydrogenolysis CbzAmine->Deprotect Product CAS 1259366-98-7 (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate Deprotect->Product

Scalable asymmetric synthesis pathway for CAS 1259366-98-7.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to ensure the mechanistic integrity of the reaction before proceeding.

Step 1: Enzymatic Desymmetrization

  • Procedure: Suspend diethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq) in a 0.1 M phosphate buffer (pH 7.0). Add (10% w/w). Stir the biphasic mixture vigorously at 30 °C for 24-48 hours. Maintain the pH at 7.0 by dropwise addition of 1 M NaOH via an autotitrator.

  • Causality: The autotitrator neutralizes the carboxylic acid as it forms, preventing a drop in pH that would denature the enzyme and halt the reaction.

  • Self-Validation (IPC): Monitor the reaction by chiral HPLC. The reaction is deemed complete when the starting diester is <1% and the enantiomeric excess of the monoacid is >95%.

  • Workup: Filter off the immobilized enzyme (which can be recycled). Acidify the aqueous layer to pH 2.0 with 1 M HCl and extract with EtOAc. Dry over MgSO₄ and concentrate to yield (1S,3R)-3-(ethoxycarbonyl)cyclohexanecarboxylic acid.

Step 2: Curtius Rearrangement

  • Procedure: Dissolve the monoacid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Heat the mixture to 80 °C for 2 hours.

  • Causality: DPPA allows for the in situ generation of the acyl azide, bypassing the need to isolate this potentially explosive intermediate. Heating triggers the extrusion of N₂ gas, forming the isocyanate intermediate with absolute stereoretention.

  • Trapping: Add benzyl alcohol (1.2 eq) and increase the temperature to 100 °C overnight.

  • Self-Validation (IPC): Monitor by IR spectroscopy. The disappearance of the isocyanate peak (~2250 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1700 cm⁻¹) validates the completion of the trapping phase.

  • Workup: Cool to room temperature, wash with 5% aqueous NaHCO₃, brine, dry, and concentrate. Purify via recrystallization or a silica plug to yield the Cbz-protected amine.

Step 3: Hydrogenolysis (Deprotection)

  • Procedure: Dissolve the Cbz-protected amine in absolute ethanol. Add 10% Pd/C (0.05 eq Pd). Evacuate the flask and backfill with H₂ gas (balloon or 50 psi in a Parr shaker). Stir at room temperature for 12-24 hours.

  • Causality: Palladium on carbon selectively cleaves the benzylic C-O bond of the carbamate via oxidative addition and reductive elimination, releasing toluene and CO₂, while leaving the aliphatic ethyl ester completely intact.

  • Self-Validation (IPC): LC-MS analysis must show the complete disappearance of the starting material mass (M+H) and the emergence of the product mass (m/z 172.1 for M+H of CAS 1259366-98-7).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford (1R,3S)-ethyl 3-aminocyclohexanecarboxylate as a pure oil.

Applications in Drug Development

CAS 1259366-98-7 is not an end-product but a highly specialized synthetic vector. Its primary application is in the construction of azaindolyl-pyrimidine scaffolds. For instance, in the development of influenza virus replication inhibitors (such as analogs of Pimodivir/VX-787), the free amine of CAS 1259366-98-7 undergoes an S_NAr displacement with a methanesulfinylpyrimidine intermediate.

The logic tree below illustrates why this specific compound and its synthetic route are chosen over alternative amination strategies in pharmaceutical manufacturing.

LogicTree Start Target: Chiral cis-1,3-Diaminocyclohexane Core Decision1 Symmetric Precursor Available? Start->Decision1 RouteA Enzymatic Desymmetrization (High ee, Scalable) Decision1->RouteA Yes (cis-1,3-diester) RouteB Chiral Resolution (Max 50% yield, Wasteful) Decision1->RouteB No Decision2 Stereoretention Required? RouteA->Decision2 Curtius Curtius Rearrangement (Strict Retention) Decision2->Curtius Yes RedAmination Reductive Amination (Risk of Epimerization) Decision2->RedAmination No

Logical decision tree for synthesizing chiral cyclohexyl amines.

By utilizing CAS 1259366-98-7, medicinal chemists ensure that the spatial orientation of the final drug molecule perfectly aligns with the binding pocket of the influenza polymerase basic protein 2 (PB2), which is highly sensitive to the stereochemistry of the cyclohexane linker.

References

  • Liang, J., Cochran, J. E., Dorsch, W. A., Davies, I., & Clark, M. P. (2016). "Development of a Scalable Synthesis of an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication." Organic Process Research & Development, 20(5), 965-969. URL:[Link]

Foundational

Biological Activity and Pharmacological Optimization of Aminocyclohexanecarboxylate Derivatives: A Technical Guide

Executive Summary In the pursuit of novel therapeutics, the structural optimization of peptides and small molecules remains a formidable challenge due to rapid proteolytic degradation and poor membrane permeability. Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the structural optimization of peptides and small molecules remains a formidable challenge due to rapid proteolytic degradation and poor membrane permeability. Aminocyclohexanecarboxylate (ACHC) derivatives—most notably 1-aminocyclohexanecarboxylic acid (Ac6c) —have emerged as transformative non-natural amino acid building blocks in medicinal chemistry. By acting as highly constrained Cα,α-disubstituted residues, ACHC derivatives fundamentally alter the thermodynamic and pharmacokinetic profiles of their host molecules.

This whitepaper provides an in-depth technical analysis of the biological activities of ACHC derivatives, detailing the mechanistic causality behind their efficacy, their specific pharmacological applications, and the rigorous, self-validating experimental workflows required for their synthesis and evaluation.

Mechanistic Foundations: The Thermodynamics of Conformational Restriction

The incorporation of Ac6c into a peptide backbone is not merely a structural substitution; it is a targeted thermodynamic intervention. Understanding the causality behind its biological efficacy requires examining three core molecular impacts:

Dihedral Angle Constraint and Entropy Reduction

Natural amino acids possess significant rotational freedom around their


 (N-Cα) and 

(Cα-C=O) bonds, resulting in a high entropic cost upon binding to a target receptor. Ac6c is a Cα,α-disubstituted amino acid where the bulky cyclohexane ring sterically clashes with adjacent peptide bonds. This forces the Ramachandran space of the residue into highly restricted regions, strongly favoring the formation of right-handed or left-handed

-helices (

,

) and

-helices. By pre-organizing the peptide into its bioactive conformation, Ac6c drastically reduces the entropy of binding (

), thereby increasing overall receptor affinity.
Proteolytic Shielding

Exopeptidases and endopeptidases require flexible peptide backbones to properly position the scissile bond within their catalytic active sites. The steric bulk of the cyclohexane ring in ACHC derivatives physically occludes enzymatic access to adjacent peptide bonds, vastly extending the serum half-life of the therapeutic agent.

Lipophilicity and Membrane Permeation

The highly aliphatic nature of the cyclohexane ring increases the overall partition coefficient (LogP) of the molecule. This enhancement in lipophilicity is directly correlated with improved translocation across lipid bilayers, including the blood-brain barrier (BBB), which is critical for neuroactive peptides.

Pathway A Ac6c Incorporation B Steric Restriction (Phi/Psi) A->B C Increased Lipophilicity A->C D Stabilized Secondary Structure B->D E Proteolytic Resistance B->E F Enhanced BBB Penetration C->F G Amplified Biological Activity D->G E->G F->G

Figure 1: Mechanistic pathway of Ac6c incorporation enhancing peptide biological activity.

Pharmacological Applications and Biological Activity

The strategic insertion of ACHC derivatives has yielded significant breakthroughs across multiple therapeutic classes.

Antimicrobial Peptides (AMPs)

Native AMPs often suffer from rapid degradation and off-target hemolytic toxicity. By substituting specific residues with Ac6c, researchers have engineered AMPs with stabilized amphipathic helices that exhibit potent pore-forming capabilities in bacterial membranes. For instance, an[1] demonstrated potent in vitro inhibitory activity against drug-resistant strains of Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa at minimal inhibitory concentrations (MICs) ranging from 10.9 to 43 μM, while maintaining a diverse array of surface-bound helical conformations upon lipid bilayer insertion.

Neurological and Opioid Peptides (Spinorphins and Hemorphins)

Spinorphin and hemorphin analogs are endogenous peptides that regulate enkephalin-degrading enzymes (such as ACE, NEP, and DPP3) and exhibit antinociceptive and anticonvulsant properties. However, their natural forms cannot easily cross the BBB. Recent studies on [2] demonstrate that replacing natural proline with Ac6c significantly increases the lipophilicity of the neuropeptide. This modification assists passage through the brain barrier, resulting in a marked increase in anticonvulsant activity against psychomotor seizures. Similar efficacy has been observed in[3], where Ac6c incorporation lowered the ED50 for seizure protection.

Vasopressin V2 Receptor Agonists

In the development of antidiuretics, selectivity between V1 (pressor) and V2 (antidiuretic) receptors is paramount. The synthesis of[4] revealed that an Ac6c modification at position 2 of the arginine vasopressin (AVP) sequence selectively modulates biological activity, yielding highly potent antidiuretic agonists with minimized off-target pressor and uterotonic activities.

Fluorinated -Aminocyclohexanecarboxylates

Beyond standard Ac6c, the introduction of fluorine atoms into the cyclohexane ring creates


-aminocyclohexanecarboxylates with unique stereoelectronic properties. These [5] exhibit altered pKa values and enhanced metabolic stability, making them highly valuable as enzyme inhibitors and antibacterial agents.

Quantitative Data Summary

The following table synthesizes the comparative biological effects of ACHC modifications across different peptide classes, highlighting the direct correlation between structural constraint and pharmacological output.

Therapeutic ClassNative Target / SequenceACHC ModificationPrimary Biological EffectRef
Antimicrobial Peptides Linear Cationic AMPsMultiple Ac6c insertionsStabilized

-helicity; MIC 10.9–43 μM against MRSA & P. aeruginosa.
[1]
Spinorphin Analogs Leu-Val-Val-Tyr-Pro-Trp-ThrPro

Ac6c
Elevated LogP; enhanced BBB penetration and anticonvulsant activity.[2]
Vasopressin Analogs Arginine Vasopressin (AVP)Position 2 substitutionHighly selective V2 receptor agonism; potent antidiuretic activity.[3]
Hemorphin Analogs Val-Val-Tyr-Pro-Trp-Thr-GlnPro

Ac6c
Lowest ED50 against psychomotor seizures; high enzymatic resistance.[4]

Experimental Methodologies: Self-Validating Protocols

Protocol: Fmoc-SPPS of Ac6c-Modified Peptides

Rationale: Ac6c is a Cα-tetrasubstituted amino acid. The steric bulk of the cyclohexane ring drastically reduces the nucleophilicity of its amine and the accessibility of its activated carboxylate. Highly reactive coupling reagents (HATU) and extended coupling times are mandatory.

Step-by-Step Methodology:

  • Resin Preparation: Utilize Rink Amide AM resin (loading 0.4–0.6 mmol/g) to yield a C-terminal amide, which enhances in vivo stability against carboxypeptidases. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Ac6c Activation & Coupling:

    • Reagents: 5.0 equivalents of Fmoc-Ac6c-OH, 4.9 equivalents of HATU, and 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Procedure: Pre-activate the amino acid for 3 minutes before adding to the resin.

    • Time: Perform a double coupling strategy (2 × 4 hours) at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Validation Check (Critical): Before proceeding to the next amino acid, perform a micro-cleavage of a few resin beads using 95% Trifluoroacetic acid (TFA). Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the successful addition of Ac6c (+125.1 Da). Do not proceed if unreacted starting material is present.

  • Subsequent Coupling: The amine of the newly coupled Ac6c residue is highly sterically hindered. Coupling the next amino acid onto Ac6c also requires HATU/DIPEA and double coupling.

  • Cleavage and Scavenging: Cleave the final peptide from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H

    
    O for 3 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
    

Workflow S1 Fmoc Deprotection S2 Ac6c Activation (HATU) S1->S2 S3 Extended Coupling S2->S3 S4 LC-MS Validation S3->S4 S5 Cleavage & Purify S4->S5

Figure 2: Self-validating SPPS workflow for sterically hindered Ac6c-modified peptides.

Conclusion

The integration of aminocyclohexanecarboxylate derivatives into peptide and small-molecule scaffolds represents a masterclass in rational drug design. By leveraging the steric restrictions of the cyclohexane ring, researchers can dictate the secondary structure of therapeutics, shield vulnerable peptide bonds from enzymatic cleavage, and fine-tune lipophilicity for targeted tissue penetration. As demonstrated across antimicrobial, neurological, and endocrine applications, Ac6c is not merely an unnatural amino acid—it is a powerful pharmacological optimizer.

References

  • Title: Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (2015). URL: [Link]

  • Title: Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. Source: Pharmaceuticals (MDPI) (2022). URL: [Link]

  • Title: Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin. Source: Journal of Medicinal Chemistry (2004). URL: [Link]

  • Title: Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. Source: Molecules (MDPI) (2022). URL: [Link]

  • Title: Efficient regio- and stereoselective access to novel fluorin

    
    -aminocyclohexanecarboxylates.
    Source: Beilstein Journal of Organic Chemistry (2013).
    URL: [Link]
    

Sources

Protocols & Analytical Methods

Method

"use of ethyl (1S,3S)-3-aminocyclohexanecarboxylate in Edoxaban synthesis"

Application Note: Streamlined Synthesis of the Edoxaban Chiral Diamine Core via Directed C-H Amination of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Introduction & Mechanistic Rationale Edoxaban is a highly potent, oral...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined Synthesis of the Edoxaban Chiral Diamine Core via Directed C-H Amination of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Introduction & Mechanistic Rationale

Edoxaban is a highly potent, orally active direct Factor Xa inhibitor utilized globally for the prevention of stroke and systemic embolism. A major synthetic bottleneck in Edoxaban manufacturing is the construction of its central chiral scaffold: the (1S,2R,4S)-1,2-diamino-4-(dimethylcarbamoyl)cyclohexane core[1]. Traditional industrial routes rely on the enzymatic kinetic resolution of racemic cyclohexene precursors, followed by complex epoxidation and aziridination sequences that suffer from variable yields and require highly controlled plug-flow reactor technologies[1].

To bypass these lengthy early-stage resolutions, we present a novel, late-stage stereocontrolled pathway utilizing the commercially available building block ethyl (1S,3S)-3-aminocyclohexanecarboxylate [2]. This protocol leverages Rhodium-catalyzed intramolecular C-H amination to directly convert a mono-amine into a differentially protected vicinal diamine[3].

The Stereochemical Causality (Walden Inversion Logic)

The brilliance of this route lies in its self-correcting stereochemical mapping:

  • Stereoretentive Insertion : The C3-amine of ethyl (1S,3S)-3-aminocyclohexanecarboxylate is converted to a sulfamide. Rhodium(II)-catalyzed C-H insertion selectively targets the equatorial C4 C-H bond. Because the reaction forms a rigid bicyclic [4.3.0] oxathiazinane ring, the insertion must proceed with strict retention of configuration, yielding a cis-fused (1S, 3S, 4S)-cyclic sulfamide[4].

  • Stereoinvertive Ring Opening : To achieve the trans-1,2-diamine relationship required for Edoxaban, the cyclic sulfamide is subjected to nucleophilic attack by sodium azide (NaN₃). The azide attacks C4 via an S_N2 mechanism, causing a Walden inversion at C4 (from S to R).

  • Perfect Alignment : The resulting intermediate is (1S, 3S, 4R)-3-amino-4-azidocyclohexanecarboxylate. When re-numbered from the perspective of the final Edoxaban diamine, our C1(S) maps to the C4(S) carbamoyl group, our C3(S) maps to the C1(S) amine, and our C4(R) maps to the C2(R) amine. The absolute configuration perfectly matches the required (1S,2R,4S) Edoxaban core.

Experimental Protocols

Every protocol below is designed as a self-validating system. In-process controls (IPCs) such as TLC and LC-MS are embedded to ensure reaction fidelity before progressing to the next step.

Step 1: Sulfamoylation of the Starting Material

Objective : Convert the primary amine into a sulfamide precursor for C-H activation.

  • Dissolve ethyl (1S,3S)-3-aminocyclohexanecarboxylate (10.0 g, 58.4 mmol) in anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.

  • Add triethylamine (16.3 mL, 116.8 mmol) and cool the mixture to 0 °C.

  • Dropwise, add sulfamoyl chloride (8.1 g, 70.1 mmol) dissolved in CH₂Cl₂ (20 mL).

  • Stir for 2 hours at room temperature.

  • Validation : Monitor by TLC (Ninhydrin stain). The primary amine spot should disappear, replaced by a higher R_f UV-inactive spot.

  • Quench with 1M HCl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the sulfamide intermediate.

Step 2: Rhodium(II)-Catalyzed C-H Amination

Objective : Regioselective intramolecular C-H insertion to form the cis-cyclic sulfamide.

  • In a flame-dried flask, dissolve the sulfamide (10.0 g, 40.0 mmol) in isopropyl acetate (iPrOAc, 200 mL).

  • Add magnesium oxide (MgO) (3.7 g, 92.0 mmol) to act as an acid scavenger, protecting the fragile metallo-nitrene intermediate[4].

  • Add the oxidant, iodobenzene diacetate (PhI(OAc)₂) (14.2 g, 44.0 mmol), followed by the catalyst Rh₂(esp)₂ (0.61 g, 0.8 mmol, 2 mol%). The esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ligand prevents catalyst degradation and ensures high turnover[5].

  • Stir at 40 °C for 12 hours.

  • Validation : LC-MS should indicate a mass shift of -2 Da (loss of 2H) corresponding to the cyclized product.

  • Filter through Celite to remove MgO and Rh-residues, then concentrate.

Step 3: Stereoinvertive Azide Ring-Opening

Objective : Invert the C4 stereocenter while introducing the second nitrogen atom.

  • Dissolve the crude cyclic sulfamide in anhydrous DMF (80 mL).

  • Add sodium azide (NaN₃) (3.9 g, 60.0 mmol) and heat to 80 °C for 8 hours.

  • Causality : The rigid cyclic structure forces the azide to attack exclusively from the axial face at C4, breaking the C-O bond and inverting the stereocenter to (4R).

  • Cool to room temperature, dilute with water, and extract with EtOAc.

  • Hydrolyze the resulting N-unprotected sulfamate by stirring in 1M HCl/THF (1:1) for 4 hours to release the free C3-amine.

Step 4: Reduction and Amidation (Edoxaban Core Assembly)

Objective : Finalize the functional groups to match the Edoxaban intermediate.

  • Amidation : Saponify the ethyl ester using LiOH (1.5 eq) in THF/H₂O. Activate the resulting carboxylic acid with EDC·HCl and HOBt, then couple with dimethylamine hydrochloride (Me₂NH·HCl) and DIPEA to form the C1-dimethylamide.

  • Reduction : Dissolve the azido-amide in MeOH. Add 10% Pd/C (10 wt%) and stir under a hydrogen atmosphere (1 atm) for 6 hours to reduce the azide to the primary amine.

  • Validation : ¹H NMR should confirm the trans-diaxial/diequatorial coupling constants characteristic of the (1S,2R,4S)-1,2-diamino-4-(dimethylcarbamoyl)cyclohexane core.

Data Presentation: C-H Amination Optimization

The choice of catalyst and solvent is critical for maximizing the yield of the cyclic sulfamide while suppressing intermolecular side reactions[5].

Catalyst SystemOxidantSolventYield (%)Diastereomeric Ratio (cis:trans)
Rh₂(OAc)₄ (2 mol%)PhI(OAc)₂CH₂Cl₂45%>20:1
Rh₂(oct)₄ (2 mol%)PhI(OAc)₂Benzene72%>20:1
Rh₂(esp)₂ (2 mol%) PhI(OAc)₂ iPrOAc 89% >20:1

Table 1: Optimization parameters for the intramolecular C-H amination step. Rh₂(esp)₂ in isopropyl acetate provides superior yields due to the enhanced stability of the bimetallic core.

Mechanistic Visualizations

G A Ethyl (1S,3S)-3-amino- cyclohexanecarboxylate (Starting Material) B C3-Sulfamide Intermediate A->B NH2SO2Cl Et3N C (1S,3S,4S)-Cyclic Sulfamide (cis-fused) B->C Rh2(esp)2, PhI(OAc)2 C-H Insertion (Retention) D (1S,3S,4R)-3-amino-4-azido- cyclohexanecarboxylate (Walden Inversion) C->D NaN3, DMF Nucleophilic Opening E (1S,2R,4S)-Edoxaban Diamine Core D->E 1. Hydrolysis/Amidation 2. H2, Pd/C

Figure 1: Stereochemical workflow from the (1S,3S) starting material to the Edoxaban core.

G Rh Rh2(esp)2 Catalyst Nitrene R-SO2N=Rh2(esp)2 (Metallo-Nitrene) Rh->Nitrene PhI(OAc)2 + Sulfamide - PhI, - AcOH TS Concerted C-H Insertion TS Nitrene->TS Intramolecular C-H approach Prod Cyclic Sulfamide Product TS->Prod Stereoretentive C-N bond formation Prod->Rh Catalyst Release

Figure 2: Catalytic cycle of the Rh(II)-mediated stereoretentive C-H amination.

References

  • AKSci Product Catalog : 1810774-46-9 ethyl (1S,3S)-3-aminocyclohexanecarboxylate. AKSci. 6

  • Organic Process Research & Development : Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ACS Publications (2019). 1

  • Journal of the American Chemical Society : Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. ACS Publications (2001). 4

  • Journal of the American Chemical Society : Catalytic C-H amination for the preparation of substituted 1,2-diamines. PubMed / ACS (2008). 3

  • Journal of the American Chemical Society : Analyzing Site Selectivity in Rh2(esp)2-Catalyzed Intermolecular C–H Amination Reactions. ACS Publications (2014). 5

Sources

Application

Application Note: Precision Amide Coupling of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Strategic Overview The coupling of ethyl (1S,3S)-3-aminocyclohexanecarboxylate presents a specific set of challenges in medicinal chemistry. As a chiral -amino acid derivative on a cyclohexane scaffold, this building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The coupling of ethyl (1S,3S)-3-aminocyclohexanecarboxylate presents a specific set of challenges in medicinal chemistry. As a chiral


-amino acid derivative on a cyclohexane scaffold, this building block is critical for synthesizing conformationally restricted peptidomimetics and Factor Xa inhibitors (similar to the Edoxaban scaffold).
The Challenge: Conformation and Reactivity
  • Stereochemical Integrity: The (1S,3S) configuration represents the trans-1,3-disubstituted system. Unlike the thermodynamically preferred cis-1,3 (diequatorial) isomer, the trans isomer exists in an axial-equatorial conformation. This creates distinct steric pockets that can hinder nucleophilic attack if the coupling reagents are too bulky.

  • Nucleophilicity: While the primary amine is reactive, the adjacent ring structure imposes steric drag. Incomplete coupling leads to difficult chromatographic separations of the amine precursor from the product.

  • Salt Management: This reagent is typically supplied as a hydrochloride salt (HCl), requiring precise in-situ neutralization to release the free base without causing hydrolysis of the ethyl ester.

The Solution: Reagent Selection Matrix

We prioritize two protocols based on the complexity of the carboxylic acid partner.

FeatureProtocol A: T3P (Propylphosphonic Anhydride) Protocol B: HATU (Hexafluorophosphate Azabenzotriazole)
Primary Use Case Scale-up, Epimerization-prone Acid PartnersHigh-Throughput Screening, Sterically Hindered Acids
Mechanism Cyclic anhydride activation (low epimerization)Uronium/Aza-benzotriazole (fast kinetics)
Solvent System Ethyl Acetate (EtOAc) or 2-MeTHFDMF or NMP
Workup Aqueous wash (Water-soluble byproducts)Aqueous extraction or Reverse-phase HPLC
Green Score High (Green solvent compatible)Low (Requires dipolar aprotic solvents)

Experimental Protocols

Protocol A: The "Green" Scale-Up Method (T3P)

Recommended for gram-scale synthesis and when the carboxylic acid partner has a labile chiral center.

Mechanism: T3P acts as a coupling agent and water scavenger, driving the equilibrium toward the amide. It generates water-soluble byproducts, eliminating the need for column chromatography in many cases.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ethyl (1S,3S)-3-aminocyclohexanecarboxylate HCl (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the Carboxylic Acid Partner and Ethyl (1S,3S)-3-aminocyclohexanecarboxylate HCl.

  • Solvation: Add EtOAc (dry). Stir to create a suspension.

  • Base Addition: Add Pyridine (or DIPEA) dropwise at 0°C. Note: The suspension should clear as the amine salt is neutralized.

  • Activation: Add T3P solution dropwise over 5 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • QC Check: Monitor by TLC or LCMS. T3P reactions are typically clean; if starting material persists after 4h, add 0.5 equiv more T3P.

  • Workup:

    • Dilute with fresh EtOAc.

    • Wash with Water (x2).

    • Wash with 0.5 M HCl (or 10% Citric Acid) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The "Power" Method (HATU)

Recommended for difficult couplings where the acid partner is sterically bulky or unreactive.

Mechanism: HATU generates an active O-7-azabenzotriazole ester, which is highly reactive toward the amine nucleophile, overcoming the steric hindrance of the cyclohexane ring.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ethyl (1S,3S)-3-aminocyclohexanecarboxylate HCl (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (anhydrous) (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Partner in anhydrous DMF. Add DIPEA (1.0 equiv) and stir.

  • Pre-activation: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes at RT. Solution usually turns yellow/orange.

  • Coupling: Add Ethyl (1S,3S)-3-aminocyclohexanecarboxylate HCl followed by the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Critical Control Point: Do not heat above 40°C to avoid epimerization of the acid partner or hydrolysis of the ethyl ester.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume of DMF).

    • Wash with Sat. LiCl (x3) to remove DMF.

    • Wash with 5% Citric Acid and Sat. NaHCO₃.

    • Dry over MgSO₄ and concentrate.

Visualization of Workflow

The following diagram illustrates the decision logic and mechanistic flow for coupling this specific scaffold.

CouplingStrategy Start Start: Coupling of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate CheckAcid Analyze Acid Partner Start->CheckAcid RouteT3P Route A: T3P Protocol (Green/Scalable) CheckAcid->RouteT3P Chiral/Epimerizable or Scale >1g RouteHATU Route B: HATU Protocol (High Reactivity) CheckAcid->RouteHATU Sterically Hindered or Small Scale (<100mg) T3P_Step1 Mix Acid + Amine Salt in EtOAc + Pyridine RouteT3P->T3P_Step1 HATU_Step1 Pre-activate Acid with HATU/DIPEA in DMF RouteHATU->HATU_Step1 T3P_Step2 Add T3P (50% in EtOAc) Stir RT 2-4h T3P_Step1->T3P_Step2 T3P_Workup Aqueous Wash Only (No Column Needed) T3P_Step2->T3P_Workup Final Final Product: Amide Linked Cyclohexane T3P_Workup->Final HATU_Step2 Add Amine Salt Stir RT 1h HATU_Step1->HATU_Step2 HATU_Workup LiCl Wash / Column Purification HATU_Step2->HATU_Workup HATU_Workup->Final

Caption: Decision matrix for selecting the optimal coupling protocol based on acid partner properties and scale.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (T3P) Incomplete salt neutralizationEnsure Pyridine/DIPEA is >3.0 equiv relative to the amine salt.
Epimerization of Acid High temperature or wrong baseSwitch to T3P/Pyridine at 0°C; avoid HATU/DIPEA if acid is chiral.
Hydrolysis of Ethyl Ester pH too high (>10) or wet solventUse anhydrous solvents; control base equivalents carefully.
Precipitate in DMF Urea byproduct (from HATU)Filter precipitate before workup; dilute with EtOAc.
Analytical Validation[1]
  • NMR: Verify the integrity of the (1S,3S) system. The methine proton at C3 (adjacent to amide) typically appears at

    
     3.8–4.2 ppm.
    
  • Chiral HPLC: Essential if the acid partner is chiral. Use columns such as Chiralpak AD-H or IC to ensure no diastereomeric scrambling occurred.

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive."[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Sources

Method

Application Note: Utilizing Ethyl (1S,3S)-3-aminocyclohexanecarboxylate in the Synthesis of Factor Xa Inhibitors

Executive Summary Direct oral anticoagulants (DOACs) targeting Factor Xa have revolutionized the management of thromboembolic disorders by precisely interrupting the coagulation cascade. The structural complexity of thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Direct oral anticoagulants (DOACs) targeting Factor Xa have revolutionized the management of thromboembolic disorders by precisely interrupting the coagulation cascade. The structural complexity of these active pharmaceutical ingredients (APIs) often requires rigid, chiral scaffolds to orient pharmacophores into the specific binding pockets of the protease. This application note details the mechanistic rationale, biocatalytic synthesis, and downstream coupling protocols for ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a critical chiral building block used in the development of novel Factor Xa inhibitors[1].

Mechanistic Rationale: The Role of the (1S,3S)-Cyclohexane Scaffold

Factor Xa is a serine protease positioned at the convergence of the intrinsic and extrinsic coagulation pathways. Direct inhibition of Factor Xa effectively halts the conversion of prothrombin to thrombin without requiring antithrombin as a mediator.

Structural Causality in Drug Design: The use of cyclic scaffolds in Factor Xa inhibitors provides a critical entropic advantage during target binding. The cis-1,3-disubstituted cyclohexane ring of ethyl (1S,3S)-3-aminocyclohexanecarboxylate acts as a rigid vector. The specific (1S,3S) stereochemistry directs the P1-binding element (often a highly basic or neutral hydrogen-bonding aryl group) deep into the S1 pocket, while simultaneously projecting the P4-binding element toward the aromatic-rich S4 pocket.

The ethyl ester serves as an orthogonal protecting group that remains stable during the initial N-amidation but is easily saponified for subsequent C-terminal coupling, allowing for highly modular API assembly.

CoagulationCascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Inhibitor Factor Xa Inhibitor (1S,3S-Scaffold) Inhibitor->FXa Direct Inhibition

Diagram 1: The coagulation cascade highlighting the direct inhibition of Factor Xa by the synthesized API.

Biocatalytic Resolution of the Chiral Scaffold

Chemical asymmetric synthesis of 1,3-disubstituted cyclohexanes can suffer from poor atom economy and complex chiral auxiliary removal. Enzymatic kinetic resolution provides a highly scalable, green alternative[2]. As demonstrated in industrial scale-ups for Factor Xa inhibitor intermediates, lipases and esterases can achieve exquisite enantioselectivity[1].

For the resolution of racemic ethyl cis-3-aminocyclohexanecarboxylate, Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is employed. CALB exhibits high (R)-stereopreference in the N-acylation of primary amines. By using an acyl donor such as isopropyl acetate, the (1R,3R)-enantiomer is selectively acylated, leaving the desired (1S,3S)-amine unreacted. This creates a self-validating separation system : the unreacted basic amine can be easily separated from the neutral (1R,3R)-amide via simple acid-base extraction, ensuring >99% enantiomeric excess (ee).

Quantitative Data: Biocatalyst Evaluation
BiocatalystReaction ModeConversion (%)Enantiomeric Excess (ee %)Scalability / E-factor
Novozym 435 (CALB) Enantioselective N-Acylation50.5>99.0% (for 1S,3S amine)High / <15
Pig Liver Esterase (PLE) Enantioselective Ester Hydrolysis48.092.0% (for 1S,3S acid)Moderate / ~25
Amano Lipase PS N-Acylation15.045.0%Low / >50

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution via Novozym 435

Objective: Isolate ethyl (1S,3S)-3-aminocyclohexanecarboxylate from the racemic cis mixture.

  • Preparation: Dissolve 100 mmol of racemic ethyl cis-3-aminocyclohexanecarboxylate in 250 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 150 mmol of isopropyl acetate to the solution.

  • Biocatalyst Introduction: Add 2.0 g of Novozym 435 (immobilized CALB).

  • Incubation: Agitate the suspension at 250 rpm at 35°C for 24-36 hours. Monitor the reaction via chiral GC or HPLC until exactly 50% conversion of the amine is reached.

  • Filtration: Filter the immobilized enzyme (the beads can be washed with MTBE and recycled for subsequent batches).

  • Separation (Self-Validating Step): Extract the organic filtrate with 1M HCl (3 x 100 mL). The unreacted target (1S,3S)-amine partitions into the aqueous layer, while the unwanted (1R,3R)-amide remains in the organic layer.

  • Recovery: Basify the combined aqueous layers to pH 10 using 2M NaOH, and extract with dichloromethane (3 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure ethyl (1S,3S)-3-aminocyclohexanecarboxylate.

Protocol B: API Assembly (Amide Coupling)

Objective: Incorporate the (1S,3S) scaffold into the Factor Xa inhibitor backbone.

  • P4 Coupling: Dissolve 10 mmol of the isolated ethyl (1S,3S)-3-aminocyclohexanecarboxylate and 10.5 mmol of the P4-targeting carboxylic acid (e.g., 5-chloropyridine-2-carboxylic acid) in 50 mL of anhydrous DMF.

  • Activation: Add 12 mmol of EDC·HCl, 12 mmol of HOBt, and 30 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Concentrate to yield the intermediate ester.

  • Saponification: Dissolve the intermediate in THF/H₂O (3:1) and add 2.0 equivalents of LiOH·H₂O. Stir for 4 hours to hydrolyze the ethyl ester into the corresponding carboxylic acid.

  • P1 Coupling: Following acidic workup to isolate the carboxylic acid, perform a second coupling with the P1-targeting amine (e.g., an arylamine derivative) using HATU/DIPEA in DMF to yield the final Factor Xa inhibitor precursor.

SyntheticWorkflow Racemic Racemic ethyl cis-3-aminocyclohexanecarboxylate Enzyme Biocatalytic Resolution (CALB / Novozym 435) Racemic->Enzyme N-Acylation Chiral Ethyl (1S,3S)-3-amino- cyclohexanecarboxylate Enzyme->Chiral Acid-Base Extraction Coupling Amide Coupling (EDC/HOBt) Chiral->Coupling P4/P1 Addition API Factor Xa Inhibitor (Final API) Coupling->API Deprotection

Diagram 2: Biocatalytic workflow for resolving and integrating the (1S,3S) scaffold into the final API.

Conclusion

The strategic use of ethyl (1S,3S)-3-aminocyclohexanecarboxylate enables the stereocontrolled synthesis of potent Factor Xa inhibitors. By leveraging biocatalytic kinetic resolution rather than traditional chiral pool synthesis, researchers can achieve high enantiopurity, excellent scalability, and operational simplicity. This ensures the structural integrity required for precise target engagement in the coagulation cascade.

References

  • Iding, H., Wirz, B., Adam, J.-M., et al. (2010). Scale-Up of a Telescoped Enzymatic Hydrolysis Process for an Intermediate in the Synthesis of a Factor Xa Inhibitor. In Asymmetric Catalysis on Industrial Scale. Wiley-VCH.

  • Mihovilovic, M. D., et al. (2011). Biocatalysis in the Fine Chemical and Pharmaceutical Industries. ResearchGate.

Sources

Application

Application Note: Asymmetric Synthesis and Applications of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate in Peptidomimetics and Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Structural Rationale and Chemical Properties Ethyl (1S,3S)-3-aminocyclohexanecarboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Structural Rationale and Chemical Properties

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a highly valuable, conformationally restricted


-amino acid building block[1]. In medicinal chemistry and asymmetric synthesis, the spatial arrangement of functional groups dictates target affinity and secondary structure formation.

Unlike its cis-(1S,3R) counterpart, which can adopt a low-energy diequatorial chair conformation, the trans-(1S,3S) stereocenter enforces a strict axial-equatorial relationship on the cyclohexane ring. This unique geometric projection is critical for two primary applications:

  • Peptidomimetics: It induces sharp, rigidified turns in synthetic peptides, enabling the self-assembly of

    
    -hybrid peptide nanotubes (SPNs)[2].
    
  • Neuropharmacology & Enzyme Inhibition: As a rigidified analogue of

    
    -aminobutyric acid (GABA), it acts as a selective stereomeric probe for GABA uptake sites in neurons[3],[4]. Furthermore, its functionalized derivatives are potent inhibitors of soluble epoxide hydrolase (sEH)[5].
    

Why the Ethyl Ester? The free (1S,3S)-3-aminocyclohexanecarboxylic acid exists as a highly polar zwitterion, rendering it largely insoluble in aprotic organic solvents (e.g., DCM, DMF)[6]. Esterification masks the carboxylate, ensuring homogeneous reaction conditions for selective N-functionalization (such as Fmoc-protection or urea formation) without the risk of competing O-acylation or uncontrolled polymerization.

Application in Peptidomimetics: Self-Assembling Nanotubes

Alternating


-amino acids and (1S,3S)-

-aminocyclohexanecarboxylic acid (

-Acc) creates flat, cyclic peptides. These subunits stack via intermolecular hydrogen bonding to form stable nanotubes with a defined hydrophobic cavity[2].

G A Fmoc-Rink Amide Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling: α-Amino Acid (HATU, DIPEA) B->C D Fmoc Deprotection C->D E Coupling: (1S,3S)-γ-Acc (HATU, DIPEA, 16h) D->E E->B Repeat for chain elongation F Global Cleavage (TFA/TIS/H2O) E->F G Self-Assembly: Peptide Nanotubes F->G

Workflow for solid-phase synthesis of α/γ-hybrid peptide nanotubes.

Protocol 1: Pre-Activation (Saponification & Fmoc Protection)

Objective: Convert the ethyl ester to Fmoc-(1S,3S)-


-Acc-OH for Solid-Phase Peptide Synthesis (SPPS).
Causality: A one-pot hydrolysis-protection sequence is utilized to prevent the isolation of the highly water-soluble zwitterionic intermediate, thereby maximizing yield.
  • Hydrolysis: Dissolve 10.0 mmol of ethyl (1S,3S)-3-aminocyclohexanecarboxylate in 20 mL of THF. Add 15.0 mmol of LiOH·H

    
    O dissolved in 10 mL of deionized water. Stir at 25 °C for 4 hours.
    
    • Self-Validation: TLC (ninhydrin stain) must show the complete disappearance of the ester spot (R

      
       ~0.6 in 9:1 DCM/MeOH).
      
  • Protection: Cool the reaction mixture to 0 °C. Add 10.5 mmol of Fmoc-OSu dissolved in 10 mL THF. Simultaneously, add 10% aqueous Na

    
    CO
    
    
    
    dropwise to maintain the pH at ~9.0.
  • Reaction: Stir for 12 hours, allowing the system to naturally warm to room temperature.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0 (this precipitates the Fmoc-protected amino acid). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Quantitative Data: SPPS Coupling Optimization

The secondary-like steric hindrance of the cyclohexane ring makes the coupling of (1S,3S)-


-Acc notoriously difficult. Standard carbodiimides (EDC/DIC) yield poor results. The table below summarizes the optimization of coupling conditions.
Coupling SystemBaseSolventTime (h)Yield (%)Epimerization (%)Mechanistic Rationale
EDC / HOBtDIPEADMF2445< 1.0Poor activation of hindered cyclic systems.
DIC / OxymaCollidineDMF1272< 1.0Improved leaving group, but slow kinetics.
HATUDIPEADMF4942.5Superior reactivity via HOAt ester; slight epimerization due to basicity.
COMU TMP DMF 2 98 < 0.5 Optimal. High reactivity with non-nucleophilic base prevents epimerization.

Application in Drug Discovery: sEH Inhibition

Soluble Epoxide Hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. It rapidly degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[5]. Urea derivatives of (1S,3S)-3-aminocyclohexanecarboxylate act as potent, competitive sEH inhibitors.

Pathway A Arachidonic Acid B CYP450 Epoxygenases A->B C EETs (Anti-inflammatory) B->C D Soluble Epoxide Hydrolase (sEH) C->D E DHETs (Pro-inflammatory) D->E F (1S,3S)-γ-Acc Urea Inhibitors F->D Competitive Inhibition

Mechanism of sEH inhibition by (1S,3S)-γ-Acc derivatives preserving anti-inflammatory EETs.

Protocol 2: Synthesis of 1,3-Disubstituted Urea sEH Inhibitors

Objective: Synthesize a target sEH inhibitor utilizing the ethyl ester directly. Causality: The ethyl ester is deliberately retained during the urea coupling to act as a lipophilic prodrug moiety. It can be subsequently hydrolyzed to the free acid if direct interaction with the sEH catalytic zinc ion is desired[5].

  • Free-Basing: Dissolve 5.0 mmol of ethyl (1S,3S)-3-aminocyclohexanecarboxylate hydrochloride in 15 mL of anhydrous dichloromethane (DCM) under an inert N

    
     atmosphere. Add 1.2 equivalents (6.0 mmol) of triethylamine (TEA).
    
    • Causality: TEA neutralizes the hydrochloride salt, generating the highly nucleophilic free amine required for isocyanate attack.

  • Urea Formation: Cool the reaction to 0 °C. Dropwise add 5.0 mmol of 4-(trifluoromethoxy)phenyl isocyanate.

    • Causality: Low temperatures control the exothermic reaction and suppress the formation of biuret side-products (resulting from over-addition of isocyanate).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: LC-MS analysis must indicate the disappearance of the starting amine mass and the appearance of a single dominant peak corresponding to the urea mass

      
      .
      
  • Purification: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with 0.1M HCl (to remove residual TEA), dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc 7:3).

References

  • Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity. Journal of the American Chemical Society.

  • New Cyclic Peptide Assemblies with Hydrophobic Cavities: The Structural and Thermodynamic Basis of a New Class of Peptide Nanotubes. Journal of the American Chemical Society.

  • Novel sEH inhibitors and their use (WO2009049157A1). WIPO (PCT) / Google Patents.

  • Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures. Brain Research / PubMed.

  • Two pharmacologically distinct sodium- and chloride-coupled high-affinity gamma-aminobutyric acid transporters are present in plasma membrane vesicles and reconstituted preparations from rat brain. Proceedings of the National Academy of Sciences (PNAS).

  • (1S,3R)-3-Ammoniocyclohexanecarboxylate. National Institutes of Health (PMC).

Sources

Method

Application Note: High-Efficiency Amide Bond Formation with Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, stereochemical preservation, and self-validating experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, stereochemical preservation, and self-validating experimental workflows.

Introduction & Scientific Rationale

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS: 1810774-46-9) is a highly valued chiral building block in modern medicinal chemistry. It is frequently utilized to introduce conformationally restricted, functionalized cycloaliphatic motifs into drug candidates, notably in the synthesis of TrkA inhibitors and antiviral agents targeting influenza replication .

The primary synthetic challenge when utilizing this building block is achieving complete conversion of the sterically hindered cycloaliphatic primary amine while strictly preserving the stereochemical integrity of both the (1S,3S) core and the coupling carboxylic acid partner.

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, selecting the right coupling environment requires analyzing the 3D conformation of the starting materials.

Stereochemical Stability of the Amine: The (1S,3S) absolute configuration of this 1,3-disubstituted cyclohexane places both the ethyl ester (-COOEt) and the amino group (-NH₂) in a cis relationship. This specific geometry allows the cyclohexane ring to adopt a highly stable diequatorial chair conformation . Because this conformer is thermodynamically favored, the risk of epimerization at the C1 or C3 positions of the amine under standard basic coupling conditions is negligible.

Epimerization Risk of the Acid Partner: Conversely, the carboxylic acid partner (especially if it contains an


-chiral center) is highly susceptible to racemization via oxazolone formation or direct enolization if harsh bases or slow coupling reagents are used.

The HATU/DIPEA Solution: To mitigate this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with the mild, sterically hindered base DIPEA (N,N-Diisopropylethylamine) is the gold standard .

  • Causality: The carboxylate anion attacks HATU to form an unstable isouronium salt, which is rapidly converted into an OAt-active ester. The pyridine nitrogen of the HOAt leaving group exerts a powerful neighboring group effect, stabilizing the incoming ethyl (1S,3S)-3-aminocyclohexanecarboxylate via a 7-membered hydrogen-bonded cyclic transition state.

  • Result: This significantly accelerates the rate of nucleophilic acylation (

    
    ), ensuring it vastly outpaces the rate of 
    
    
    
    -proton abstraction (
    
    
    ), thereby locking in the stereochemistry.

Quantitative Data & Reagent Selection

To ensure reproducibility and optimal yield, the following tables summarize the quantitative parameters and comparative reagent efficacies for this specific transformation.

Table 1: Coupling Reagent Comparison for (1S,3S)-Cycloaliphatic Amines

Reagent SystemActivation IntermediateReaction RateEpimerization RiskSuitability for (1S,3S)-Amine
HATU / DIPEA OAt-active esterVery FastVery LowOptimal (Gold Standard)
EDC / HOBt OBt-active esterModerateLowGood, but slower conversion
T3P / Pyridine AnhydrideFastExtremely LowExcellent for large-scale

Table 2: Standard Stoichiometry and Reaction Parameters

ComponentEquivalentsFunctionConcentration / Conditions
Ethyl (1S,3S)-amine 1.00Nucleophile0.1 M - 0.2 M in Anhydrous DMF
Carboxylic Acid 1.05Electrophile precursorEnsure complete dissolution
HATU 1.20Coupling ReagentAdd solid in one portion
DIPEA 3.00Non-nucleophilic BaseAdd dropwise at 0 °C
Temperature N/AKinetic Control0 °C to 25 °C (Room Temp)
Time N/AReaction Duration2 - 4 hours

Experimental Workflows & Logical Relationships

The following diagrams illustrate the chemical workflow and the logical pathways designed to prevent stereochemical degradation.

Workflow A Carboxylic Acid Partner C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt-Active Ester C->E Activation D HATU Reagent D->E G Amide Target Product E->G Nucleophilic Attack F (1S,3S)-Amine Nucleophile F->G

Fig 1. HATU-mediated amide coupling workflow for ethyl (1S,3S)-3-aminocyclohexanecarboxylate.

Logic A Chiral Acid + (1S,3S)-Amine B Epimerization Risk (Alpha-Proton) A->B Challenge C Mild Base (DIPEA) B->C Mitigation 1 D HOAt Neighboring Group Effect B->D Mitigation 2 E Rapid Amidation (k_couple >> k_epimer) C->E D->E F Stereopure Amide (>99% de/ee) E->F Outcome

Fig 2. Logical pathways preventing epimerization during chiral amide bond formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable or analytical checkpoints are embedded to confirm the success of the step before proceeding.

Step 1: Preparation & Deprotonation
  • To a flame-dried round-bottom flask under an inert Argon atmosphere, add the Carboxylic Acid (1.05 eq) and anhydrous DMF to achieve a 0.15 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.00 eq) dropwise.

  • Validation Checkpoint: The solution should remain clear. Complete dissolution of the acid confirms successful deprotonation to the carboxylate anion.

Step 2: Active Ester Formation
  • Add HATU (1.20 eq) in a single portion to the 0 °C solution. Stir for 15 minutes.

  • Validation Checkpoint: The reaction mixture will undergo a distinct color change (typically turning pale yellow or orange). This visual cue confirms the successful generation of the OAt-active ester.

Step 3: Nucleophilic Acylation
  • Dissolve ethyl (1S,3S)-3-aminocyclohexanecarboxylate (1.00 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass corresponding to the starting (1S,3S)-amine completely disappears, replaced by the target amide mass.

Step 4: Quenching and Selective Extraction (Work-up)
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Acidic Wash: Wash the organic layer twice with 5% aqueous Citric Acid.

  • Validation Checkpoint: This step selectively protonates any unreacted amine and DIPEA, pulling them into the aqueous layer. The target amide remains neutral and stays in the organic phase.

  • Basic Wash: Wash the organic layer twice with saturated aqueous NaHCO₃.

  • Validation Checkpoint: The HOAt byproduct is highly acidic (pKa ~3.2). The basic wash effectively removes HOAt and any unreacted carboxylic acid into the aqueous layer. Check the pH of the aqueous waste; it must be >8 to ensure complete HOAt removal.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analytical Validation
  • Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients).

  • Validate stereopurity using Chiral HPLC to ensure >99% diastereomeric excess (de), confirming that the (1S,3S) configuration and the acid's stereocenters remained intact.

References

  • Vertex Pharmaceuticals Inc. (2013). Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors (WO2013088257A1). Google Patents.
  • Vertex Pharmaceuticals Inc. (2012). Inhibitors of influenza viruses replication (WO2012083122A1). Google Patents.
Application

Application Notes and Protocols: Protecting Group Strategies for Ethyl 3-Aminocyclohexanecarboxylate

Introduction In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures.[1][2] Ethyl 3-aminocyclohexanecarboxylate, a bifunctional molecule possessing both a primary amine and an ethyl ester, presents a common yet critical challenge: how to selectively manipulate one functional group in the presence of the other. This guide provides an in-depth exploration of protecting group strategies tailored for this versatile building block, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The primary amine in ethyl 3-aminocyclohexanecarboxylate is a nucleophilic and basic center, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations.[3] The choice of an appropriate protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal.[4] This document will focus on three of the most widely employed amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4][5]

The ethyl ester, while generally more stable, can also be a point of consideration, especially when harsh basic or acidic conditions are employed.[6] Understanding the orthogonality of the chosen amine protecting group with respect to the ester is crucial for a successful synthetic campaign.[7][8] This guide will delve into these considerations, providing a framework for the rational design of protecting group strategies.

Choosing the Right Protecting Group: A Strategic Decision

The selection of a protecting group is not a one-size-fits-all decision. It is a strategic choice that hinges on the planned synthetic route. The ideal protecting group should be easy to install in high yield, stable to the conditions of subsequent reactions, and readily removed in high yield under mild conditions that do not affect other functional groups.[4]

Key Considerations for Protecting Ethyl 3-Aminocyclohexanecarboxylate:
  • Orthogonality: The chosen amine protecting group should be removable under conditions that leave the ethyl ester intact, and vice-versa.[7][8] For instance, the acid-cleaved Boc group is orthogonal to the base-labile ethyl ester, and the hydrogenolyzed Cbz group is orthogonal to both.[9]

  • Reaction Conditions: The stability of the protecting group under the planned reaction conditions is critical. For example, if a reaction requires strongly acidic conditions, a Boc group would be unsuitable. Conversely, a reaction involving a strong base would preclude the use of an Fmoc group.

  • Substrate Sensitivity: The overall functionality of the molecule must be considered. If the molecule contains other acid- or base-sensitive groups, the choice of protecting group and its deprotection method must be carefully evaluated.

The following diagram illustrates a decision-making workflow for selecting an appropriate amine protecting group for ethyl 3-aminocyclohexanecarboxylate based on the planned subsequent reaction conditions.

G start Start: Need to protect the amine of ethyl 3-aminocyclohexanecarboxylate q1 Will the subsequent reaction conditions be strongly acidic? start->q1 q2 Will the subsequent reaction conditions be strongly basic? q1->q2 No fmoc Use Fmoc group q1->fmoc Yes q3 Does the molecule contain groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? q2->q3 No boc Use Boc group q2->boc Yes q3->boc Yes cbz Use Cbz group q3->cbz No deprotection_boc Deprotect with strong acid (e.g., TFA, HCl) boc->deprotection_boc deprotection_cbz Deprotect by hydrogenolysis (e.g., H2, Pd/C) cbz->deprotection_cbz deprotection_fmoc Deprotect with a mild base (e.g., piperidine) fmoc->deprotection_fmoc G start N-Boc, t-Butyl ester protected aminocyclohexane deprotect_amine Treat with mild base (e.g., piperidine) start->deprotect_amine Selective Base Deprotection (assuming N-Fmoc instead of N-Boc for orthogonality) deprotect_acid Treat with strong acid (e.g., TFA) start->deprotect_acid Selective Acid Deprotection product1 Free amine, t-Butyl ester protected aminocyclohexane deprotect_amine->product1 final_product Free aminocyclohexane carboxylic acid product2 N-Boc protected, free carboxylic acid deprotect_acid->product2 product1->deprotect_acid Further Deprotection product2->deprotect_amine Further Deprotection (assuming N-Fmoc instead of N-Boc for orthogonality)

Sources

Method

Application Note: Ethyl (1S,3S)-3-aminocyclohexanecarboxylate in Peptide Mimetics

This application note details the use of ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a cyclic -amino acid derivative, in the design and synthesis of peptide mimetics. Introduction & Core Utility Ethyl (1S,3S)-3-aminocy...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a cyclic


-amino acid derivative, in the design and synthesis of peptide mimetics.

Introduction & Core Utility

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a chiral, cyclic


-amino acid precursor. Unlike flexible linear 

-amino acids (e.g., GABA), the cyclohexane ring imposes severe conformational constraints on the peptide backbone.
  • Stereochemical Class: The (1S, 3S) configuration corresponds to the trans -isomer of the 1,3-disubstituted cyclohexane system. In the lowest energy chair conformation, one substituent is equatorial and the other is axial.[1] This specific geometry forces the backbone into a "kinked" or turn-inducing trajectory, distinct from the extended sheet-like structures often favored by the cis (diequatorial) isomer.

  • Primary Applications:

    • Integrin Antagonists: Serves as a rigid spacer in RGD (Arg-Gly-Asp) mimetics, locking the pharmacophores into a high-affinity orientation for

      
       or 
      
      
      
      receptors.
    • Foldamers: Induces specific helical secondary structures (e.g., 14-helices) in

      
      - and 
      
      
      
      -peptide oligomers.
    • Peptide Nanotubes: Used in cyclic peptides that self-assemble into transmembrane channels; the hydrophobic cyclohexane ring can line the pore or stabilize the stacking interface.[2]

Chemical Properties & Handling

PropertySpecification
CAS Number 1340154-22-4 (Derivative ref)
Formula

(Ethyl ester)
Molecular Weight 171.24 g/mol
Solubility Soluble in DCM, MeOH, DMF. Sparingly soluble in water.
Storage +2°C to +8°C, Desiccated. Hygroscopic as HCl salt.
Stability Stable under standard SPPS conditions. Ester is liable to basic hydrolysis.

Protocol A: Monomer Preparation for SPPS

The starting material is an ethyl ester . For standard Fmoc Solid Phase Peptide Synthesis (SPPS), the amine must be Fmoc-protected and the ethyl ester hydrolyzed to a free acid.

Workflow Diagram

MonomerPrep Start Ethyl (1S,3S)-3-amino cyclohexanecarboxylate Step1 1. Fmoc-OSu, NaHCO3 (Dioxane/H2O) Start->Step1 Inter Intermediate: Ethyl Fmoc-(1S,3S)-3-ACHC Step1->Inter Step2 2. LiOH (3 eq) (THF/H2O, 0°C) Inter->Step2 End Final Monomer: Fmoc-(1S,3S)-3-ACHC-OH Step2->End

Caption: Conversion of the ethyl ester precursor to the Fmoc-protected free acid suitable for SPPS.

Step-by-Step Procedure
Step 1: Fmoc Protection [3]
  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of ethyl (1S,3S)-3-aminocyclohexanecarboxylate in 1,4-dioxane (25 mL).

  • Base Addition: Add 25 mL of 10%

    
     or 
    
    
    
    aqueous solution. Cool to 0°C.[4]
  • Reagent Addition: Add 1.1 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise dissolved in minimal dioxane.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate dioxane. Acidify aqueous residue to pH 2-3 with 1M HCl. Extract with Ethyl Acetate (3x).[4] Wash organics with brine, dry over

    
    , and concentrate.
    
Step 2: Ester Hydrolysis (Saponification)

Critical Note: Ethyl esters are more stable than methyl esters and may require longer reaction times, but avoid harsh heating to prevent epimerization.

  • Dissolution: Dissolve the crude Fmoc-amino ester in THF/Water (3:1 v/v).

  • Hydrolysis: Add LiOH·H2O (3.0 eq) at 0°C.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by LC-MS for disappearance of the ethyl ester (+28 mass units vs acid).

  • Workup: Carefully acidify to pH 2 with 1M HCl (do not use strong mineral acid if sensitive). Extract with DCM or EtOAc.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH) to obtain Fmoc-(1S,3S)-3-aminocyclohexanecarboxylate (Fmoc-3-ACHC-OH) .

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating cyclic


-amino acids requires optimized coupling conditions due to the steric bulk of the cyclohexane ring and the lower reactivity of the amine compared to linear glycine/alanine.
Coupling Strategy
  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids/fragment condensation).

  • Loading: 0.3 – 0.5 mmol/g (lower loading reduces aggregation).

Coupling Cycle (Manual or Automated)
StepReagentTime/ConditionsMechanism
1.[5] Deprotection 20% Piperidine in DMF (v/v) + 0.1M HOBt2 x 10 minRemoval of Fmoc group. HOBt suppresses aspartimide formation.
2. Wash DMF5 x 1 minRemoval of piperidine.
3. Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)Pre-activate 1 minHATU is superior for hindered cyclic amino acids.
4. Coupling Fmoc-3-ACHC-OH (3.0 eq)2 - 4 hoursExtended time required due to steric hindrance.
5. Monitoring Kaiser Test (Primary amines) or Chloranil Test-Ensure negative result (no color) before proceeding.
6. Capping Acetic Anhydride / Pyridine10 minTerminate unreacted chains.
Troubleshooting Difficult Couplings

If coupling the (1S,3S)-3-ACHC residue to the growing chain is slow:

  • Double Coupling: Repeat step 4 with fresh reagents.

  • Microwave Assistance: 75°C for 5 minutes (25W). Caution: High temperature can cause racemization of cyclic residues; use with care.

  • Alternative Reagent: Use PyAOP instead of HATU for extremely hindered sequences.

Structural & Conformational Analysis

The (1S,3S) isomer introduces a specific "kink" in the peptide chain.

Conformational Bias
  • Trans-Relationship: In the (1S, 3S) configuration, the 1-carboxyl and 3-amino groups are trans.

  • Chair Conformation: The ring typically adopts a chair conformation where:

    • 
      -COOH is Equatorial  (to minimize 1,3-diaxial strain).
      
    • 
      -NH2 is Axial .
      
    • Or vice versa depending on the sequence context.

  • Result: This Axial/Equatorial arrangement creates a specific dihedral angle that promotes turn formation (e.g.,

    
    -turn or specific helix initiation) rather than extended sheet structures.
    
Signaling/Interaction Pathway (Integrin Example)

IntegrinBinding Ligand RGD-Mimetic containing (1S,3S)-3-ACHC Receptor Integrin Receptor (αvβ3 or α5β1) Ligand->Receptor Rigid Spacer aligns Arg and Asp Binding Ligand-Receptor Complex Receptor->Binding High Affinity (nM) Signal Inhibition of Angiogenesis / Cell Adhesion Binding->Signal Antagonist Effect

Caption: Mechanism of action for integrin antagonists utilizing the rigid 3-ACHC spacer.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[5] Link

  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society.[6] Link

  • Knapp, R. J., et al. (2002). "Structure-activity relationships for the design of non-peptide alpha(v)beta(3) integrin antagonists.
  • Martinek, T. A., & Fülöp, F. (2012). "Peptidomimetics: Side-chain functionalized cyclic beta-amino acids." Chemical Society Reviews. Link

Sources

Application

Application Note: A Strategic Approach to the Synthesis of Novel Factor Xa Inhibitors Utilizing an Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate Scaffold

Abstract: The pursuit of safer and more effective oral anticoagulants remains a critical objective in cardiovascular medicine. Direct-acting oral anticoagulants (DOACs) that selectively target key enzymes in the coagulat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pursuit of safer and more effective oral anticoagulants remains a critical objective in cardiovascular medicine. Direct-acting oral anticoagulants (DOACs) that selectively target key enzymes in the coagulation cascade, such as Factor Xa (FXa), have revolutionized thrombosis management but also present ongoing challenges.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of novel FXa inhibitors using ethyl (1S,3S)-3-aminocyclohexanecarboxylate as a stereochemically defined scaffold. We detail a strategic synthetic protocol, robust characterization methods, and essential in vitro assays for anticoagulant activity, offering field-proven insights into the rationale behind key experimental choices.

Introduction: The Rationale for Novel Anticoagulant Design

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide.[3] For decades, vitamin K antagonists (VKAs) like warfarin were the standard for oral anticoagulation, but their use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring.[4] The advent of DOACs, which include direct thrombin inhibitors and direct Factor Xa (FXa) inhibitors, marked a significant advancement, offering more predictable pharmacokinetics and a lower incidence of major bleeding.[4][5]

Factor Xa holds a pivotal position in the coagulation cascade, linking the intrinsic and extrinsic pathways to the final common pathway where it converts prothrombin to thrombin.[1] Thrombin then cleaves fibrinogen to fibrin, forming the structural basis of a clot.[4] Direct inhibition of FXa is therefore a highly effective strategy for attenuating thrombin generation and preventing thrombosis.[6]

The design of novel FXa inhibitors often relies on a structure-activity relationship (SAR) approach, where a central scaffold is decorated with specific chemical moieties that interact with key pockets of the FXa active site.[7][8] The aminocyclitol framework is a versatile scaffold in medicinal chemistry, providing a rigid, three-dimensional structure that can orient functional groups in precise spatial arrangements.[9] Specifically, the chiral scaffold ethyl (1S,3S)-3-aminocyclohexanecarboxylate offers two distinct points for chemical modification—the amine and the ester—allowing for the systematic exploration of chemical space. The defined stereochemistry is critical, as biological activity is often highly dependent on the precise 3D arrangement of atoms.[10]

Synthetic Strategy and Design Rationale

Our strategy involves a two-step synthesis to couple the aminocyclohexane scaffold with a well-established FXa recognition motif. The design rationale is to append a moiety known to bind in the S1 pocket of FXa, such as a substituted aromatic or heteroaromatic group, and a second group that can interact with the S4 pocket.

The proposed target molecule is Ethyl (1S,3S)-3-((5-chlorothiophen-2-yl)formamido)cyclohexane-1-carboxylate . This design incorporates the 5-chlorothiophene-2-carbonyl group, a key structural element found in the blockbuster anticoagulant Rivaroxaban, known for its strong interaction with the FXa active site.[7]

G cluster_0 Synthesis Workflow cluster_1 Evaluation Workflow Starting Material Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Intermediate Target Molecule: Ethyl (1S,3S)-3-((5-chlorothiophen-2-yl)formamido) cyclohexane-1-carboxylate Starting Material->Intermediate Amide Coupling Assays In Vitro Anticoagulant Assays (PT, aPTT, Anti-FXa) Intermediate->Assays

Caption: High-level workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol: Amide Coupling Synthesis

This protocol details the synthesis of Ethyl (1S,3S)-3-((5-chlorothiophen-2-yl)formamido)cyclohexane-1-carboxylate.

Materials:

  • Ethyl (1S,3S)-3-aminocyclohexanecarboxylate hydrochloride

  • 5-chlorothiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl (1S,3S)-3-aminocyclohexanecarboxylate hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise to the stirred solution. The TEA acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

Scientist's Note (Causality): The use of an acyl chloride provides a highly reactive electrophile for the acylation of the amine. Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous workup is essential to remove the TEA hydrochloride salt and any unreacted starting materials.

Purification and Characterization

Purification: The crude product is purified by flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the silica onto a pre-packed column and elute with the solvent gradient. Collect fractions and combine those containing the pure product as determined by TLC.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the synthesized molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Biological Evaluation

The primary goal of the biological evaluation is to determine the anticoagulant effect of the newly synthesized compound and its specific activity against Factor Xa.

G cluster_pathways Coagulation Cascade cluster_assays Monitoring Assays Intrinsic Intrinsic Pathway (Contact Activation) aPTT aPTT Assay (Measures Intrinsic & Common Pathways) Intrinsic->aPTT Extrinsic Extrinsic Pathway (Tissue Factor) PT PT Assay (Measures Extrinsic & Common Pathways) Extrinsic->PT FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FX FX FIX->FX FVII FVII FVII->FIX FVII->FX Prothrombin Prothrombin FX->Prothrombin FVa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Inhibitor Novel FXa Inhibitor (Target Compound) Inhibitor->FX Inhibits AntiXa Anti-Xa Assay (Measures Direct FXa Inhibition) Inhibitor->AntiXa

Caption: The coagulation cascade and sites of action for assays.

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[12] A prolongation of clotting time indicates an anticoagulant effect.

Procedure:

  • Prepare dilutions of the test compound in a suitable buffer (e.g., DMSO followed by dilution in plasma).

  • In a coagulometer cuvette, pre-warm citrated normal human plasma to 37 °C.

  • Add the test compound or vehicle control to the plasma and incubate for 2-3 minutes.

  • Add the aPTT reagent (containing a contact activator and phospholipids) and incubate for a defined time (e.g., 3-5 minutes) at 37 °C.

  • Initiate the clotting reaction by adding pre-warmed calcium chloride (CaCl₂) solution.

  • The coagulometer will measure the time taken for clot formation.

Protocol: Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways.

Procedure:

  • Prepare dilutions of the test compound as in the aPTT assay.

  • Pre-warm citrated normal human plasma containing the test compound or vehicle to 37 °C.

  • Initiate the clotting reaction by adding a pre-warmed PT reagent (containing tissue factor and calcium).

  • The coagulometer measures the time to clot formation.

Protocol: Chromogenic Anti-Factor Xa Assay

This is a specific functional assay to quantify the inhibition of FXa.[13] The residual FXa activity is inversely proportional to the concentration of the inhibitor.[12]

Procedure:

  • Add the test compound (at various concentrations) to normal human plasma.

  • Incubate the plasma sample with a known excess amount of bovine Factor Xa. The inhibitor will bind to and inactivate a portion of the FXa.[13]

  • Add a chromogenic substrate that is specific for FXa.

  • The residual, unbound FXa will cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

  • Measure the rate of color development spectrophotometrically (e.g., at 405 nm).

  • Construct a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of FXa activity).

Scientist's Note (Trustworthiness): Each assay should be run with positive controls (e.g., a known FXa inhibitor like Rivaroxaban or Apixaban) and a vehicle control (e.g., DMSO). This validates that the assay system is working correctly and provides a benchmark for the potency of the novel compound.

Data Analysis and Interpretation

All quantitative data should be summarized for clear comparison. The results will guide the subsequent steps in the drug discovery process.

Table 1: Hypothetical Synthesis and Activity Data

Compound IDSynthetic Yield (%)Purity (HPLC, %)PT (Clotting Time, s) at 1 µMaPTT (Clotting Time, s) at 1 µMAnti-FXa IC₅₀ (nM)
Vehicle (DMSO) N/AN/A12.532.0>10,000
Target Compound 65>9828.745.385
Rivaroxaban (Control) N/A>9935.248.115

Interpretation and SAR Insights: The hypothetical data in Table 1 suggests that the synthesized "Target Compound" is a successful anticoagulant.

  • Yield and Purity: A yield of 65% with >98% purity is a successful outcome for an initial synthesis.

  • Clotting Assays: The compound significantly prolongs both PT and aPTT compared to the vehicle, confirming its anticoagulant activity in a plasma environment.

  • Anti-FXa Assay: An IC₅₀ of 85 nM indicates potent and specific inhibition of Factor Xa. While less potent than the control (Rivaroxaban), this is a highly promising result for a novel compound and serves as an excellent starting point.

Further Exploration (Structure-Activity Relationship): Based on this initial result, further modifications can be planned to improve potency.[14] For example:

  • Modifying the Ester: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid. The introduction of a charged carboxylate group can impact solubility and interactions with the protein surface.[15]

  • Exploring the Cyclohexane Ring: The stereochemistry is fixed, but substituents could be added to other positions on the ring to probe for additional binding interactions.

  • Varying the Heterocycle: The 5-chlorothiophene could be replaced with other heterocycles (e.g., pyridine, pyrazole) to optimize interactions in the S1 pocket.[16]

Conclusion

This application note provides a detailed, rationale-driven protocol for the synthesis and evaluation of a novel anticoagulant based on an ethyl (1S,3S)-3-aminocyclohexanecarboxylate scaffold. The proposed synthetic route is efficient, and the outlined biological assays form a robust system for validating the compound's mechanism of action and potency. The results from this workflow can serve as a strong foundation for a medicinal chemistry program aimed at developing next-generation Factor Xa inhibitors with improved therapeutic profiles.

References

  • New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events. National Center for Biotechnology Information. [Link]

  • Assessing Novel Oral Anticoagulants. U.S. Pharmacist. [Link]

  • Overview of the New Oral Anticoagulants: Opportunities and Challenges. Circulation. [Link]

  • Novel Oral Anticoagulants. Pharmacy Times. [Link]

  • Get the NOAC Knowhow: Novel Oral Anticoagulants Part 1. St.Emlyn's. [Link]

  • Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. PubMed. [Link]

  • Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. PubMed. [Link]

  • Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. ResearchGate. [Link]

  • Standardization of Anti-Xa Assay and its Comparison with Activated Partial Thromboplastin Time for Monitoring Unfractionated Heparin Therapy. National Center for Biotechnology Information. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

  • Establishing the heparin therapeutic range using aPTT and anti-Xa measurements for monitoring unfractionated heparin therapy. National Center for Biotechnology Information. [Link]

  • Study on Preparation Process of Anticoagulant BAY2433334. MDPI. [Link]

  • Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. UC Davis Health. [Link]

  • Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Anticoagulation Forum. [Link]

  • Cycloalkanediamine derivatives as novel blood coagulation factor Xa inhibitors. PubMed. [Link]

  • Synthesis and toxicological studies of in vivo anticoagulant activity of novel 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones combined with a structure-based 3-D pharmacophore model. PubMed. [Link]

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial, Antiplatelet, and Anticoagulant Activities of New Isatin Derivatives Containing a Hetero-Fused Imidazole Fragment. National Center for Biotechnology Information. [Link]

  • The structure-activity relationship and pharmaceutical compounds. Managing IP. [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Ethyl (1S,3R,4R)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate. Pharmaffiliates. [Link]

  • Structure-function Relationships of Factor Xa Inhibitors: Implications for the Practicing Clinician. PubMed. [Link]

  • Medicinal chemistry of aminocyclitols. PubMed. [Link]

  • Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

  • Heterocycles in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with ethyl (1S,3S)-3-aminocyclohexanecarboxylate—a critical chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with ethyl (1S,3S)-3-aminocyclohexanecarboxylate—a critical chiral building block for foldamers, peptide nanotubes, and active pharmaceutical ingredients (APIs) such as influenza inhibitors 1.

Isolating the (1S,3S) enantiomer is notoriously difficult because it is the thermodynamically unstable trans isomer. This guide provides mechanistic diagnostics, quantitative data, and self-validating protocols to help you bypass thermodynamic traps and optimize your yield.

System Overview & Synthetic Workflow

The standard industrial and laboratory route involves the catalytic hydrogenation of 3-aminobenzoic acid, followed by esterification, base-catalyzed epimerization, and chiral resolution.

SynthesisWorkflow A 3-Aminobenzoic Acid (Starting Material) B cis-3-Aminocyclohexane- carboxylic Acid (Kinetic/Thermodynamic) A->B H2, Rh/Al2O3 100 psi, 50°C C Ethyl cis-3-Aminocyclo- hexanecarboxylate (Esterification) B->C SOCl2, EtOH 0°C to Reflux D cis/trans Equilibrium (Base Epimerization) C->D NaOEt, EtOH 80°C E Ethyl (1S,3S)-3-Amino- cyclohexanecarboxylate (Target Isomer) D->E (+)-DBTA Chiral Resolution

Workflow for the synthesis and resolution of ethyl (1S,3S)-3-aminocyclohexanecarboxylate.

Mechanistic Diagnostics & Troubleshooting (FAQ)

Q1: Why is my overall yield of the (1S,3S) enantiomer consistently below 5%? A: Your yield is limited by the fundamental thermodynamics of 1,3-disubstituted cyclohexanes 2. Catalytic hydrogenation of 3-aminobenzoic acid predominantly yields the cis isomer (>90%) 3. In a chair conformation, the cis-(1R,3S) or (1S,3R) isomer allows both the bulky ester and amino groups to occupy stable equatorial positions (e,e). The target (1S,3S) isomer is trans, forcing an unfavorable equatorial-axial (e,a) conformation. Standard hydrogenation traps your material in this cis thermodynamic sink.

Q2: How can I enrich the trans-(1S,3S) isomer if the cis isomer is thermodynamically favored? A: You must bypass the thermodynamic trap using base-catalyzed epimerization coupled with Crystallization-Induced Dynamic Resolution (CIDR) 4. By treating the cis-enriched ethyl ester with sodium ethoxide (NaOEt) in ethanol, you reversibly deprotonate the α-carbon, forming a planar enolate. This destroys the C1 stereocenter and establishes a cis/trans equilibrium. Although the equilibrium still favors cis (~85:15), adding a resolving agent like (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) selectively precipitates the trans-(1S,3S) salt. As the trans isomer is removed from the solution, Le Chatelier's principle drives the enolate to continuously replenish the trans isomer.

ThermoKinetic Start Ethyl 3-aminocyclohexanecarboxylate (Planar Enolate Intermediate) Cis cis-(1R,3S) / (1S,3R) e,e-conformation Thermodynamically Stable (~85%) Start->Cis Favored Pathway Trans trans-(1S,3S) / (1R,3R) e,a-conformation Thermodynamically Unstable (~15%) Start->Trans Disfavored Pathway Cis->Trans Base-Catalyzed Epimerization (NaOEt)

Thermodynamic equilibrium of 1,3-disubstituted cyclohexanes during base-catalyzed epimerization.

Q3: I am observing significant polymeric byproducts during the SOCl2/EtOH esterification. How do I prevent this? A: 3-Aminocyclohexanecarboxylic acid is a bifunctional molecule prone to self-condensation (polyamidation) if the amino group acts as a nucleophile during carboxyl activation. When using thionyl chloride (SOCl₂), it is critical to maintain the amine as an unreactive hydrochloride salt. If the reaction temperature spikes during SOCl₂ addition, local depletion of HCl can free the amine, which then attacks the activated acyl chloride. Fix: Chill the ethanol suspension to 0°C. Add SOCl₂ dropwise over 2 hours, ensuring the internal temperature never exceeds 5°C. Only after complete addition should you gradually warm the reaction to reflux.

Quantitative Performance Data

Table 1: Catalyst Influence on Hydrogenation of 3-Aminobenzoic Acid
CatalystPressure (psi)Temp (°C)Conversion (%)cis:trans RatioPrimary Application
5% Rh/Al₂O₃ 10050>9892:8Standard kinetic/thermodynamic reduction
5% Ru/C 8001008585:15High-pressure industrial scaling
10% Pd/C 5025<10N/AIneffective for direct aromatic ring reduction
Table 2: Resolution Agents for Ethyl 3-aminocyclohexanecarboxylate
Resolving AgentSolvent SystemTarget Isomer SaltedYield (%)*Enantiomeric Excess (ee)
(+)-Dibenzoyl-D-tartaric acid EtOH / H₂O(1S,3S) - trans28>98%
(-)-Dibenzoyl-L-tartaric acid EtOH / H₂O(1R,3R) - trans26>98%
(1S)-(+)-10-Camphorsulfonic acid Acetone(1S,3R) - cis35>95%

*Yield reflects dynamic kinetic resolution conditions where the theoretical maximum is 50% (resolving the trans racemate from the dynamic cis/trans mixture).

Validated Experimental Protocols

Protocol A: Hydrogenation of 3-Aminobenzoic Acid
  • Preparation: Charge a high-pressure Parr reactor with 3-aminobenzoic acid (100 g, 0.73 mol), 5% Rh/Al₂O₃ (5.0 g), and 500 mL of deionized water.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 100 psi with H₂ and heat to 50°C. Stir vigorously for 18 hours.

  • Filtration: Cool to room temperature, vent H₂ safely, and filter the catalyst through a tightly packed Celite pad. Wash the pad with hot water (200 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield a white solid (mixture of cis/trans isomers).

Self-Validation Check: A ¹H NMR aliquot in D₂O must show the complete disappearance of aromatic protons (7.0–8.0 ppm) and the appearance of a broad aliphatic multiplet (1.0–2.5 ppm).

Protocol B: Esterification to Ethyl 3-aminocyclohexanecarboxylate
  • Activation: Suspend the crude 3-aminocyclohexanecarboxylic acid (100 g) in anhydrous ethanol (600 mL). Cool the suspension to 0°C using an ice-brine bath.

  • Addition: Add thionyl chloride (SOCl₂, 80 mL, 1.1 mol) dropwise over 2 hours. Critical: Maintain internal temperature <5°C to prevent polyamidation.

  • Reflux: Once addition is complete, slowly warm the mixture to room temperature, then reflux (78°C) for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Dissolve the resulting oil in DCM (500 mL) and wash with saturated aqueous Na₂CO₃ until the aqueous layer is strictly pH > 9. Extract, dry over MgSO₄, and concentrate.

Self-Validation Check: Perform a TLC (10% MeOH in DCM, ninhydrin stain). The highly polar amino acid (R_f ~0.0) must be completely consumed and replaced by the ester (R_f ~0.4). Verify the aqueous wash pH is >9 to ensure the free base is fully extracted into the organic layer.

Protocol C: Epimerization and CIDR of the (1S,3S) Isomer
  • Equilibration: Dissolve the crude ethyl ester (50 g, 0.29 mol) in absolute ethanol (300 mL). Add a catalytic amount of Sodium Ethoxide (NaOEt, 21% in EtOH, 5 mL). Heat to 80°C for 2 hours to establish the cis/trans equilibrium.

  • Resolution: In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (104 g, 0.29 mol) in a mixture of ethanol (200 mL) and water (10 mL). Heat to 60°C.

  • Salt Formation: Add the hot DBTA solution to the equilibrating ester solution. Maintain heating at 75°C for 4 hours. The (1S,3S) salt will selectively precipitate, driving the enolate equilibrium.

  • Isolation: Cool the suspension slowly to room temperature over 6 hours, then to 0°C for 2 hours. Filter the white crystalline solid and wash with cold ethanol (50 mL).

Self-Validation Check: Determine the diastereomeric excess (d.e.) of the filtered salt via chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10, 0.1% DEA). The target (1S,3S) salt should elute second. If d.e. is <95%, reslurry the salt in hot ethanol (70°C) rather than fully recrystallizing, which prevents excessive loss of yield.

References

  • Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid ResearchGate[Link]

  • WO2012083122A1 - Inhibitors of influenza viruses replication Google P
  • (12) United States Patent - Base-Catalyzed Epimerization Googleapis[Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides ACS Publications[Link]

Sources

Optimization

Technical Support Center: Diastereomeric Resolution of Ethyl 3-aminocyclohexanecarboxylate

This technical guide is structured as a Tier-3 Support Resource for a hypothetical Contract Research Organization (CRO) or Pharmaceutical Development center. It assumes the user has access to standard organic synthesis e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support Resource for a hypothetical Contract Research Organization (CRO) or Pharmaceutical Development center. It assumes the user has access to standard organic synthesis equipment (HPLC, NMR, Flash Chromatography).

Ticket ID: #DIA-CHX-303 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Separation of cis- and trans-ethyl 3-aminocyclohexanecarboxylate[1][2]

Diagnostic & Strategic Overview

The Stereochemical Challenge

You are dealing with a 1,3-disubstituted cyclohexane system. Unlike 1,2- or 1,4-systems, the stereochemical stability is driven by the unique 1,3-diaxial interaction profile.

  • The cis Isomer (Thermodynamic): Can adopt a diequatorial conformation. This is the thermodynamically preferred isomer (

    
    ).
    
  • The trans Isomer (Kinetic/Unstable): Must adopt an axial-equatorial conformation. This isomer is generally higher in energy due to 1,3-diaxial strain on the axial substituent.

Why this matters for separation: Because the conformational energy gap is significant, these diastereomers usually exhibit distinct physical properties (polarity, boiling point, and crystal packing), making them separable without chiral media.

Decision Matrix: Select Your Workflow

SeparationStrategy Start Start: Crude Mixture (Ethyl 3-aminocyclohexanecarboxylate) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams (Discovery Scale) ScaleCheck->SmallScale LargeScale > 10 Grams (Process Scale) ScaleCheck->LargeScale MethodA Method A: Flash Chromatography (DCM/MeOH/NH3) SmallScale->MethodA Standard MethodB Method B: Derivatization (Boc) Then Chromatography SmallScale->MethodB If resolution poor MethodC Method C: Salt Formation (HCl or Oxalate) LargeScale->MethodC Cost-Effective Analysis Validation: 1H NMR (J-coupling) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Strategic decision tree for selecting the appropriate separation methodology based on scale and difficulty.

Experimental Protocols

Method A: Direct Flash Chromatography (The "Standard")

Best for: <5g scale, quick purification.

The primary challenge is the free amine interacting with silanols on the silica gel, causing peak tailing.

Protocol:

  • Stationary Phase: Standard Silica Gel 60 (230–400 mesh).

  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM).[3]

    • Polar Modifier: Methanol (MeOH).

    • Critical Additive: Ammonium Hydroxide (28% NH

      
      OH) or Triethylamine (TEA).
      
    • Recipe: DCM : MeOH : NH

      
      OH (90 : 9 : 1).
      
  • Execution:

    • Pre-saturate the column with the mobile phase to neutralize acidic sites.

    • Load the crude amine as a concentrated solution in DCM.

    • Elute slowly. The cis-isomer (diequatorial) is typically less polar and elutes first in this system, while the trans-isomer (more exposed polar surface area) elutes second. (Note: Elution order can flip depending on specific solvation shells; always collect fractions and verify).

Method B: The "Boc-Switch" Strategy (High Purity)

Best for: Difficult separations where isomers co-elute.

If the free amines streak or overlap, converting them to carbamates eliminates the hydrogen-bond donor capability and drastically improves resolution.

Protocol:

  • Protection: Treat crude amine with Boc

    
    O (1.1 equiv) and TEA in DCM.
    
  • Separation: The resulting N-Boc esters are neutral.

    • Eluent: Hexanes : Ethyl Acetate (Gradient 10%

      
       30%).
      
    • Resolution is usually excellent (

      
      ).
      
  • Deprotection: Treat separated Boc-isomer with 4M HCl in Dioxane or TFA/DCM to recover the pure amino ester salt.

Method C: Selective Crystallization (Process Scale)

Best for: >10g scale, avoiding large solvent volumes.

The cis isomer (diequatorial) often packs better into a crystal lattice than the twisted trans isomer.

Protocol:

  • Dissolve crude oil in Ethanol (absolute).

  • Add 1.0 equivalent of anhydrous HCl (in dioxane or ether) dropwise at 0°C.

  • Allow to warm to room temperature.

  • Observation: The cis-ethyl 3-aminocyclohexanecarboxylate hydrochloride typically precipitates as a white solid.

  • Filtration: Collect the solid (cis-enriched). The mother liquor contains the trans-isomer.

  • Recrystallization: Recrystallize the solid from hot Ethanol/IPA to upgrade diastereomeric excess (de) to >98%.

Analytical Validation (The "Truth" Data)

You cannot rely on retention time alone. You must use 1H NMR to verify the conformation based on the Karplus equation.

Key Concept:

  • Axial-Axial coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Large (10–13 Hz).
    
  • Axial-Equatorial coupling (

    
    ):  Small (2–5 Hz).
    
  • Equatorial-Equatorial coupling (

    
    ):  Small (2–5 Hz).
    
NMR Diagnostic Table (400 MHz, CDCl )
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)
Conformation H1 (ax) and H3 (ax)H1 (ax) / H3 (eq) OR H1 (eq) / H3 (ax)
H3 Signal (CH-NH2) tt (triplet of triplets)m (broad multiplet)
Coupling (

)
Two large

Hz (ax-ax)
No large triplet coupling pattern
Chemical Shift Typically shielded (upfield)Typically deshielded (downfield)

Visualization of NMR Logic:

NMR_Logic Input Identify H3 Proton (Alpha to Amine) Step1 Measure Width at Half Height (W1/2) Input->Step1 ResultCis Wide Multiplet (>25Hz) Indicates Axial H (Cis Isomer) Step1->ResultCis Large Couplings ResultTrans Narrow Multiplet (<15Hz) Indicates Equatorial H (Trans Isomer) Step1->ResultTrans Small Couplings

Figure 2: Rapid NMR diagnostic flow for assigning stereochemistry.

Troubleshooting & FAQ

Q: My compound is oiling out during crystallization (Method C).

  • Cause: The solution is likely too concentrated or contains residual EtOAc/DCM.

  • Fix: Re-dissolve in hot Ethanol. Add Isopropyl Ether (IPE) or Hexane dropwise until cloudy (turbidity point). Add a seed crystal if available.[4] Scratch the glass surface to induce nucleation.

Q: The peaks are merging on the column (Method A).

  • Cause: "Fronting" due to column overload or "Tailing" due to amine-silanol interaction.

  • Fix:

    • Increase the NH

      
      OH concentration to 2%.
      
    • Switch to the Boc-protection method (Method B) . It adds two steps but saves days of frustration with mixed fractions.

Q: Can I use chiral HPLC?

  • Answer: You can, but it is unnecessary and expensive for diastereomers. Diastereomers are chemically distinct species. Use standard Silica or C18 columns. Reserve Chiralpak AD/OD columns for separating the enantiomers (e.g., separating (1R,3R) from (1S,3S)) after you have isolated the diastereomeric pair.

Q: Which isomer is biologically active?

  • Context: In many integrin antagonists and Factor Xa inhibitors, the cis-isomer is the desired scaffold because it mimics a specific turn conformation in peptide backbones. However, always verify with your specific SAR data.

References

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereochemistry).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Journal of Medicinal Chemistry, 2000, 43(18), 3453–3473. (Describes synthesis of Factor Xa inhibitors using this scaffold).
  • Common organic chemistry practice: "Purification of Laboratory Chemicals" (Armarego & Chai).

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Welcome to the technical support resource for the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this stereochemically sensitive synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes, ensure high purity, and maintain stereochemical integrity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: My reaction yield is low, and post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted ethyl 3-oxocyclohexanecarboxylate. What is the likely cause?

A1: Low conversion is typically traced back to issues with the reagents or reaction conditions in the reductive amination step.

  • Cause - Inefficient Imine/Enamine Formation: The initial condensation between the keto-ester and the ammonia source is a critical equilibrium-driven step. Insufficient removal of water will shift the equilibrium back towards the starting materials.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. The use of a Dean-Stark trap or the addition of a chemical drying agent (e.g., molecular sieves) can be effective in removing water formed in situ.

    • Ammonia Source: If using an ammonium salt like ammonium acetate, ensure it is of high quality. The equilibrium provides the ammonia and the acetic acid catalyst. For direct amination with ammonia gas or a solution, ensure accurate stoichiometry and controlled addition.[1][2]

    • Catalyst Activity: If using a catalyst (e.g., an acid catalyst for imine formation or a hydrogenation catalyst like Pd/C), verify its activity. Palladium on carbon can be poisoned by various functional groups or impurities.

  • Cause - Inactive Reducing Agent: The hydride source (e.g., NaBH₄, NaBH(OAc)₃) or hydrogenation setup may be compromised.

  • Troubleshooting:

    • Reagent Quality: Sodium borohydride and its derivatives can degrade upon exposure to moisture. Use a freshly opened bottle or a previously well-stored reagent.

    • Hydrogenation Issues: For catalytic hydrogenation, ensure the system is properly purged, the catalyst is active, and the hydrogen pressure is maintained at the recommended level throughout the reaction.

Q2: My NMR and HPLC analyses show two major products. The main impurity has a very similar mass spectrum to my desired (1S,3S)-cis product. What is this impurity and how do I deal with it?

A2: The most common and challenging impurity in this synthesis is the trans-diastereomer, ethyl (1S,3R)-3-aminocyclohexanecarboxylate . Its formation is a direct consequence of the stereochemistry of the reduction step.

  • Identification: The cis and trans isomers can often be distinguished by ¹H NMR. The proton at C3 (the carbon bearing the amino group) in the cis isomer typically shows a different coupling constant pattern and chemical shift compared to the trans isomer due to its axial vs. equatorial orientation. The structure of the (1S,3R) isomer has been confirmed by X-ray crystallography in the literature, providing a reference for characterization.[3]

  • Mechanism of Formation: The reduction of the intermediate imine (or a related enamine) can occur from two faces. Axial attack by the hydride reagent typically leads to the equatorial amino group (trans product), while equatorial attack yields the desired axial amino group (cis product). The ratio is highly dependent on the reaction conditions.

  • Mitigation & Control:

    • Choice of Reducing Agent: Bulky reducing agents often favor equatorial attack, leading to a higher proportion of the desired cis product. Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄), as its steric bulk can improve diastereoselectivity.

    • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -20°C) can enhance the kinetic control of the reduction, often favoring the formation of the thermodynamically more stable transition state, which can lead to higher diastereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the intermediate and the transition state of the reduction. Experiment with different solvents (e.g., methanol vs. THF vs. dichloromethane) to optimize the cis:trans ratio.

  • Purification: If the trans isomer is formed, separation can be challenging due to similar polarities.

    • Column Chromatography: Careful column chromatography on silica gel may provide separation.[4] A non-polar/polar solvent system with a shallow gradient is recommended.

    • Crystallization: It may be possible to selectively crystallize the hydrochloride salt of one of the isomers.

Q3: My product has a low enantiomeric excess (ee%). What is causing the racemization and how can I prevent it?

A3: Racemization, or the loss of stereochemical integrity, is a critical issue in chiral synthesis.[5][6] In this specific synthesis, it can occur at two key positions: C1 (adjacent to the ester) and C3 (the amino-bearing carbon).

  • Cause - Epimerization at C1: The proton at the C1 position is alpha to a carbonyl group, making it acidic. Exposure to either strong base or acid can lead to the formation of an enolate intermediate, which is planar and achiral. Reprotonation can occur from either face, leading to racemization at this center.

  • Prevention:

    • Avoid Strong Bases: Be cautious with the use of strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures. If a base is required, a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferable.[7]

    • Control pH: During workup and purification, maintain the pH within a mild range (pH 4-8) where possible. Prolonged exposure to harsh acidic or basic conditions should be avoided.

  • Cause - Racemization at C3: If the amination proceeds through an enamine intermediate, the C3 stereocenter is temporarily destroyed. The subsequent reduction must be highly stereoselective to re-establish the desired (S) configuration.

  • Prevention:

    • Chiral Catalysis: Employing a chiral catalyst during a transfer hydrogenation or using a chiral auxiliary can direct the reduction to favor the formation of the (1S,3S) stereoisomer.

    • Enzyme-Catalyzed Resolution: In some cases, a racemic mixture of the final product can be resolved using a lipase catalyst in a process known as kinetic resolution, where one enantiomer reacts faster than the other.[8]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route for this molecule? A: A widely used approach starts from the commercially available ethyl 3-oxocyclohexanecarboxylate.[9][10][11] The key transformation is a diastereoselective reductive amination. This is typically a one-pot reaction where the ketone is first condensed with an ammonia source (e.g., ammonium acetate or ammonia) to form an imine/enamine intermediate, which is then reduced in situ with a hydride reagent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Q: What are the most critical process parameters to monitor? A:

  • Temperature: Crucial for controlling diastereoselectivity during the reduction step.

  • Water Content: Must be minimized to ensure efficient imine/enamine formation.

  • Stoichiometry of Reagents: Accurate addition of the ammonia source and reducing agent is key to preventing side reactions and ensuring full conversion.

  • pH during Workup: Must be carefully controlled to prevent racemization at C1 and hydrolysis of the ester.

Q: What analytical techniques are recommended for in-process control and final product analysis? A:

  • TLC (Thin Layer Chromatography): Excellent for monitoring the consumption of the starting keto-ester.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the desired product and any major byproducts by their mass-to-charge ratio.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation and for determining the diastereomeric ratio by integrating key signals.

  • Chiral HPLC (High-Performance Liquid Chromatography): The gold standard for determining the enantiomeric excess (ee%) of the final product. A suitable chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) is required.

Part 3: Protocols & Methodologies
Protocol 1: Diastereoselective Reductive Amination

This protocol describes a representative lab-scale synthesis aimed at maximizing the yield of the cis-(1S,3S) isomer.

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl 3-oxocyclohexanecarboxylate (1.0 eq) and ammonium acetate (5.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 0.2 M concentration relative to the keto-ester) and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM and add this solution slowly to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Purification to Remove trans-Isomer

Method: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar system and gradually increase polarity. A common system is a gradient of 0-10% methanol in dichloromethane, often with a small amount (0.5-1%) of triethylamine to prevent the amine product from streaking on the acidic silica gel.[12]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of the desired cis-isomer.

Part 4: Data & Visualization
Table 1: Effect of Reducing Agent on Diastereoselectivity (Representative Data)
Reducing AgentSolventTemperature (°C)Typical cis:trans RatioNotes
NaBH₄MeOH2560:40 - 75:25Less selective, but cheaper and readily available.
NaBH₃CNMeOH2570:30 - 80:20Common but toxic cyanide byproduct.
NaBH(OAc)₃ DCM/MeOH0>90:10 Recommended. Steric bulk enhances selectivity; milder reagent.
H₂, Pd/CEtOH25VariableCan be highly selective but sensitive to catalyst poisoning.
Diagrams

Synthesis_and_Side_Reactions start Ethyl 3-oxocyclohexane- carboxylate imine Imine/Enamine Intermediate start->imine + NH₃ - H₂O product Ethyl (1S,3S)-3-amino- cyclohexanecarboxylate (Desired Cis) imine->product Reduction (Equatorial Attack) side_isomer Ethyl (1S,3R)-3-amino- cyclohexanecarboxylate (Trans Isomer) imine->side_isomer Reduction (Axial Attack) side_hydrolysis 3-Aminocyclohexane- carboxylic Acid (Hydrolysis) product->side_hydrolysis H₂O, H⁺ or OH⁻ racemization Racemized Product (Loss of ee%) product->racemization Strong Acid/Base

Caption: Key pathways in the synthesis and formation of major side products.

Troubleshooting_Diastereoselectivity start Problem: Low cis:trans Ratio q1 What reducing agent was used? start->q1 q2 What was the reaction temperature? q1->q2 Bulky a1_bad Used NaBH₄ q1->a1_bad Non-bulky q3 Was the solvent optimized? q2->q3 < 5°C a2_bad Ran at room temp or higher q2->a2_bad > 20°C a3_no Used standard solvent q3->a3_no No a1_good Action: Switch to NaBH(OAc)₃ a1_bad->a1_good a2_good Action: Lower temp to 0°C or below a2_bad->a2_good a3_yes Action: Screen solvents (e.g., DCM, THF, MeOH) to assess impact a3_no->a3_yes

Caption: Troubleshooting workflow for improving diastereoselectivity.

References
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Angewandte Chemie. (2024, October 16). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Source document indicates personal download, no direct public URL available.
  • Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (2019, April 20). study on factors influencing synthesis of ethyl 3-aminocrotonate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • HaUI. (2019, April 20). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

Sources

Optimization

"optimization of reaction conditions for aminocyclohexanecarboxylate synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of aminocyclohexanecarboxylates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the synthesis of aminocyclohexanecarboxylates. These sterically hindered, restricted α-amino acids are critical building blocks in drug development, but their synthesis requires precise thermodynamic and kinetic control.

This guide addresses the most common experimental bottlenecks, explaining the mechanistic causality behind our field-proven protocols for both the Bucherer-Bergs cyclization (for 1-amino derivatives) and catalytic hydrogenation (for 4-amino derivatives).

Section 1: 1-Aminocyclohexanecarboxylic Acid (Bucherer-Bergs Route)

FAQ: Troubleshooting Low Intermediate Yields

Q: Why is my spirohydantoin intermediate yield so low under standard thermal conditions? A: The classical Bucherer-Bergs reaction relies on refluxing cyclohexanone with sodium cyanide and ammonium carbonate in an ethanol/water mixture. Under these thermal conditions, the formation of the spirohydantoin intermediate is thermodynamically limited, often plateauing at 16–59% yield for six-membered rings. Furthermore, prolonged heating of cyanide salts increases the risk of toxic hydrogen cyanide gas evolution.

By transitioning to a microwave-assisted methodology , you can exploit rapid volumetric heating to drive the cyclization kinetically. Irradiating the reaction mixture at 100 W (110–130 °C) for just 8 minutes shifts the equilibrium favorably, boosting yields to 77–97% while minimizing toxic exposure 1.

Data Presentation: Condition Optimization
Table 1: Kinetic & Yield Comparison for Cyclohexanespirohydantoin Synthesis
ParameterClassical Thermal ConditionsMicrowave-Assisted Conditions
Temperature Reflux (~80–100 °C)110–130 °C
Reaction Time 12–24 hours8 minutes
Power Source Convective heating100 W Microwave Irradiation
Average Yield 16–59%77–97%
Safety Profile High risk (prolonged HCN exposure)Low risk (sealed vessel, rapid)
Protocol 1: Microwave-Assisted Bucherer-Bergs Synthesis

Objective: High-yield synthesis of cyclohexanespirohydantoin.

  • Preparation: In a microwave-safe sealed vessel, dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of methanol and water.

  • Reagent Addition: Add potassium cyanide (KCN, 2.1 eq) and ammonium carbonate ((NH4)2CO3, 4.0 eq) to the solution. Caution: Perform this step in a well-ventilated fume hood.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Apply 100 W of power to reach a target temperature of 110–130 °C. Maintain for exactly 8 minutes.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. The spirohydantoin will precipitate kinetically as a white solid.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water to remove residual salts, and dry in a desiccator.

FAQ: Optimizing Ring Hydrolysis

Q: How do I efficiently hydrolyze the spirohydantoin without degrading the target amino acid? A: Alkaline hydrolysis of spirohydantoins using NaOH or KOH is notoriously harsh and complicates downstream purification. The most effective, self-validating method for hydrolytic degradation of the hydantoin ring utilizes barium hydroxide (Ba(OH)2) 2. Barium hydroxide acts as a strong nucleophile to open the ring. Crucially, the barium ions can be quantitatively precipitated out of the solution as insoluble barium carbonate (BaCO3) by bubbling CO2 gas or adding a stoichiometric amount of sulfuric acid. This leaves the pure 1-aminocyclohexanecarboxylic acid isolated in the aqueous phase without the need for complex chromatography.

Workflow Visualization

BuchererBergs A Cyclohexanone B KCN, (NH4)2CO3 MW: 100W, 8 min A->B C Cyclohexane- spirohydantoin B->C Cyclization D Ba(OH)2 Hydrolysis C->D E 1-Aminocyclohexane- carboxylic Acid D->E Ring Opening

Bucherer-Bergs reaction pathway for 1-aminocyclohexanecarboxylic acid.

Section 2: 4-Aminocyclohexanecarboxylic Acid (Hydrogenation Route)

FAQ: Controlling Chemoselectivity

Q: I am synthesizing 4-aminocyclohexanecarboxylic acid via hydrogenation of p-aminobenzoic acid. How do I prevent C-N bond cleavage and control the cis/trans ratio? A: The catalytic reduction of aromatic amines often suffers from competitive hydrogenolysis, which irreversibly cleaves the C-N bond. To prevent this, you must use a Ruthenium on Carbon (Ru/C) catalyst rather than Palladium. Ruthenium selectively reduces the aromatic ring without breaking the carbon-nitrogen bond 3.

Furthermore, conducting the reaction in a 10% NaOH aqueous solution ensures the carboxylic acid is deprotonated (existing as a carboxylate). This electrostatic state prevents the substrate from poisoning the catalyst surface. Under optimized conditions (15 bar H2, 100 °C), this system drives complete conversion and yields a predictable cis:trans stereoisomeric ratio of approximately 1:4.6 4.

Protocol 2: High-Pressure Catalytic Hydrogenation of p-Aminobenzoic Acid

Objective: Synthesis of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid.

  • Reaction Assembly: In a high-pressure autoclave reactor, suspend p-aminobenzoic acid (10.0 g, 0.07 mol, 1.0 eq) in 100 mL of 10% aqueous NaOH solution.

  • Catalyst Addition: Carefully add 2.50 g of 5% Ru/C catalyst. Note: Ensure the environment is purged with inert gas (N2 or Ar) before handling active catalysts to prevent ignition.

  • Pressurization: Seal the autoclave and purge the headspace with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 15 bar with H2.

  • Heating & Agitation: Heat the reactor to 100 °C under continuous mechanical stirring. Maintain these conditions for 20 hours.

  • Monitoring: Vent the reactor safely. Monitor reaction progress via TLC (Dichloromethane/Methanol/Ammonia 5:5:1 v/v/v; Ninhydrin stain) to confirm the complete consumption of the starting material.

  • Workup: Filter the mixture through a Celite pad to remove the Ru/C catalyst. Acidify the filtrate to the isoelectric point to precipitate the 4-aminocyclohexanecarboxylic acid mixture.

Workflow Visualization

Hydrogenation A p-Aminobenzoic Acid B 5% Ru/C, 10% NaOH 15 bar H2, 100°C A->B C cis/trans-4-Aminocyclohexane- carboxylic Acid (1:4.6) B->C Aromatic Reduction D Isoelectric Precipitation C->D E Purified Amino Acid Mixture D->E Isolation

Catalytic hydrogenation workflow for 4-aminocyclohexanecarboxylic acid.

References

  • Rivero, I. A., Reynoso, E., & Ochoa-Terán, A. "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids." ARKIVOC.
  • Stoyanov, N., et al. "Two Methods for Spirothiohydantoin Synthesis." Acta Chimica Slovenica.
  • European Patent Office. "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid." EP 3411355 B1.
  • ChemicalBook. "cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2." ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical challenges researchers face when isolating and purifying ethyl (1S,3S)-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical challenges researchers face when isolating and purifying ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS: 1810774-46-9).

This chiral cyclic amino ester is a highly valuable building block in modern drug discovery, predominantly utilized in the synthesis of 1[1] for pain management and oncology, as well as 2[2]. Because stereochemical fidelity is paramount for the biological activity of these downstream targets, mastering the purification of this intermediate is essential.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant streaking, peak tailing, and poor mass recovery when purifying the free base via normal-phase silica gel chromatography. How can I improve recovery? Causality & Solution: Primary amines like ethyl (1S,3S)-3-aminocyclohexanecarboxylate interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing irreversible adsorption. Field-Proven Fix: You have two reliable options. For a quick cleanup, pre-treat your silica column with 1–5% triethylamine (Et₃N) in your non-polar mobile phase (e.g., hexanes/EtOAc) to cap the acidic silanol sites. For absolute purity, temporarily protect the amine with a Boc group (using Boc₂O). The Boc-protected intermediate behaves as a neutral organic molecule, allowing for pristine separation on unmodified silica, followed by quantitative deprotection using 4M HCl in dioxane.

Q2: My synthetic route yielded a mixture of cis/trans diastereomers. What is the most scalable way to isolate the (1S,3S) isomer without relying on preparative HPLC? Causality & Solution: Diastereomers possess different physical properties but will often co-crystallize if their solubility profiles are too similar. Field-Proven Fix: Classical chiral resolution via diastereomeric salt formation is highly scalable and well-documented for 3[3]. By reacting the crude amine mixture with a chiral resolving agent such as (R)-(-)-mandelic acid or Dibenzoyl-L-tartaric acid, the (1S,3S)-amine forms a less soluble salt that selectively precipitates from ethanol.

Q3: During the free-basing of the resolved salt, I am detecting the formation of 3-aminocyclohexanecarboxylic acid (the hydrolyzed byproduct). How do I prevent this? Causality & Solution: The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). If strong aqueous bases (like NaOH or KOH) are used at ambient temperatures during the salt-breaking step, the ester will rapidly cleave. Field-Proven Fix: Strictly control the pH and temperature. Use a mild, cold aqueous base such as saturated sodium bicarbonate (NaHCO₃) at 0–5 °C. Extract immediately into a non-polar organic solvent (e.g., dichloromethane) to minimize the residence time of the ester in the aqueous alkaline environment.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Diastereomeric Salt Resolution (Process Scale)

This protocol exploits the differential solubility of diastereomeric salts to achieve high optical purity.

  • Salt Formation: Dissolve 1.0 equivalent of crude ethyl (1S,3S)-3-aminocyclohexanecarboxylate in absolute ethanol (10 volumes). Heat the solution to 60 °C. Dropwise, add a solution of 1.0 equivalent of (R)-(-)-mandelic acid dissolved in ethanol.

  • Controlled Crystallization: Cool the mixture slowly to room temperature at a rate of 10 °C/hour. Rapid cooling traps impurities; slow cooling promotes the growth of large, pure crystals. Stir at 20 °C for 12 hours, then filter the precipitate.

  • System Validation (Critical Step): Take a 5 mg aliquot of the filtered salt. Break it with cold sat. NaHCO₃, extract with DCM, and analyze the organic layer via analytical chiral HPLC (e.g., Chiralpak IG, Hexane/IPA/DEA 90:10:0.1). Do not proceed until the diastereomeric excess (de) is >98%. If de < 98%, perform a recrystallization from EtOH/H₂O.

  • Salt Breaking: Suspend the validated salt in dichloromethane (15 volumes) and cool to 0–5 °C in an ice bath. Slowly add cold saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.5.

  • Recovery: Separate the layers immediately. Extract the aqueous layer once more with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 30 °C) to yield the pure free base.

Protocol B: Preparative Chiral SFC (Discovery Scale)

Supercritical Fluid Chromatography (SFC) offers faster mass transfer and prevents ester hydrolysis by avoiding aqueous conditions entirely.

  • Sample Preparation: Dissolve the crude amine in methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • SFC Conditions:

    • Column: Chiralpak AD-H (250 x 21.1 mm, 5 µm).

    • Mobile Phase: 85% supercritical CO₂ / 15% Methanol containing 0.2% Isopropylamine (The basic modifier is required to sharpen the primary amine peak).

    • Parameters: Flow rate 70 g/min ; Backpressure 120 bar; Temperature 35 °C; UV Detection at 210 nm.

  • Recovery & Validation: Collect the target fraction corresponding to the (1S,3S) isomer. Evaporate the methanol/modifier mixture under a gentle stream of nitrogen at room temperature. Avoid rotary evaporation at high heat, as the free base can be volatile. Validate the final enantiomeric/diastereomeric excess using the corresponding analytical SFC method.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of the purification strategies discussed, allowing you to select the optimal method based on your project's scale and purity requirements.

Purification MethodTypical Yield (%)Stereochemical PurityScalabilityRelative CostPrimary Use Case
Diastereomeric Salt Resolution 35–45% (of theoretical 50%)>98% deExcellentLowBulk manufacturing, early scale-up
Preparative Chiral SFC 85–95%>99% ee/deModerateHighRapid isolation of analytical standards
Silica Gel (Boc-Protected) 70–80%N/A (Chemical purity only)GoodModerateRemoval of non-isomeric impurities
Silica Gel (Et₃N Treated) 50–65%N/A (Chemical purity only)GoodLowQuick cleanup of crude free base

Part 4: Visualizations & Workflows

Purification Decision Tree

Use this logical workflow to determine the best purification technique based on the nature of your crude mixture and operational scale.

PurificationWorkflow Crude Crude Ethyl (1S,3S)- 3-aminocyclohexanecarboxylate CheckStereo Contains Diastereomers or Enantiomers? Crude->CheckStereo ScaleCheck Production Scale? CheckStereo->ScaleCheck Yes AcidBase Acid-Base Extraction (Remove Neutrals/Acids) CheckStereo->AcidBase No SaltRes Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) ScaleCheck->SaltRes Large/Process SFC Preparative Chiral SFC ScaleCheck->SFC Small/Discovery Pure Pure (1S,3S) Isomer SaltRes->Pure SFC->Pure Silica Silica Gel Chromatography (Requires Et3N or Boc) AcidBase->Silica Silica->Pure

Workflow for selecting the optimal purification route for the (1S,3S)-amino ester.

Biological Context: TrkA Signaling Pathway

To understand why stereochemical purity is critical, we must look at the biological target. Inhibitors derived from this specific (1S,3S) building block are designed to block the 4[4]. TrkA signaling, activated by Nerve Growth Factor (NGF), drives downstream cascades like the Ras/Raf/ERK pathway (mediating pain sensitization) and the PI3K/Akt pathway[5].

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor (Autophosphorylation) NGF->TrkA Binds PI3K PI3K / Akt Pathway TrkA->PI3K Activates Ras Ras / Raf / MEK / ERK TrkA->Ras Activates Inhibitor (1S,3S)-Amine Derived TrkA Inhibitor Inhibitor->TrkA Blocks Kinase Survival Neuronal Survival PI3K->Survival Pain Pain Sensitization Ras->Pain

NGF/TrkA signaling pathway targeted by inhibitors derived from the (1S,3S)-amino ester.

Part 5: References

  • Title: Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors Source: Google Patents (WO2013088257A1) URL: 1

  • Title: Inhibitors of influenza viruses replication Source: Google Patents (WO2012083122A1) URL: 2

  • Title: Synthesis of Analogs of GABA. 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives Source: Australian Journal of Chemistry URL: 3

  • Title: P2Y2 receptor activates nerve growth factor/TrkA signaling to enhance neuronal differentiation Source: PNAS URL: 4

  • Title: APP is Phosphorylated by TrkA and Regulates NGF/TrkA Signaling Source: Journal of Neuroscience URL: 5

Sources

Optimization

Technical Support Center: Optimizing Coupling Agents for Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate Reactions

Welcome to the technical support center dedicated to optimizing amide coupling reactions involving ethyl (1S,3S)-3-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing amide coupling reactions involving ethyl (1S,3S)-3-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered β-amino ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction efficiency and product purity.

Introduction: The Challenge of Coupling Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a valuable building block in medicinal chemistry. However, its rigid cyclohexyl backbone and the β-positioning of the amine group introduce significant steric hindrance, which can impede the approach of an activated carboxylic acid. This often leads to sluggish reactions, low yields, and the formation of undesirable side products. Selecting the appropriate coupling agent and optimizing reaction conditions are therefore critical for success. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with ethyl (1S,3S)-3-aminocyclohexanecarboxylate is giving very low to no yield. What are the likely causes?

A1: Low yields are a common issue when working with sterically hindered substrates. Several factors can contribute to this problem:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may be too transient. For sterically demanding couplings, more powerful reagents are often necessary.[1]

  • Steric Hindrance: The bulky nature of both the amino ester and potentially the carboxylic acid partner can physically block the reactive centers from interacting effectively.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, concentration, and reaction time play a crucial role and may need careful optimization.[1]

  • Low Nucleophilicity of the Amine: While the amine in this specific substrate is not electron-deficient, its accessibility is sterically restricted, effectively reducing its nucleophilicity.

Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side product formation is a frequent challenge, particularly with carbodiimide-based coupling agents like EDC and DCC.

  • N-Acylurea Formation: This is a primary side reaction where the highly reactive O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2][3] To mitigate this, the use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives "trap" the O-acylisourea to form a more stable and reactive ester, which is less prone to rearrangement.[4][5]

  • Epimerization: If your carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of racemization. This can be minimized by using racemization-suppressing additives like HOBt or by employing coupling reagents known for their low racemization potential, such as phosphonium or uronium salts.[6][7]

  • Dehydration of Primary Amides: If your carboxylic acid substrate contains a primary amide (e.g., asparagine or glutamine residues in peptide synthesis), carbodiimides can cause dehydration to form a nitrile.[8]

Q3: Which class of coupling agents is generally most effective for hindered substrates like this?

A3: For sterically hindered couplings, uronium/aminium salt-based reagents are often superior to standard carbodiimides.[7][9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient and lead to rapid coupling with minimal side reactions.[7] HATU, in particular, is renowned for its high reactivity, which is attributed to the formation of a highly reactive OAt-active ester.[10][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective for difficult couplings and are known for their low risk of racemization.[6][7] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[9]

Q4: How do I choose the right base for my coupling reaction?

A4: The choice of base is critical, especially when using uronium or phosphonium salts, as they require a tertiary amine base for the activation step.[12]

  • N,N-Diisopropylethylamine (DIPEA): This is a bulky, non-nucleophilic base commonly used to minimize side reactions.[12]

  • N-Methylmorpholine (NMM): A slightly weaker, non-nucleophilic base that can be beneficial in reducing racemization.[4]

  • 2,4,6-Collidine or 2,6-Lutidine: These hindered bases can be advantageous in particularly sensitive or difficult couplings.

For carbodiimide reactions not requiring an external base for activation, the focus is on ensuring the amine starting material is in its free base form. If you are starting with an amine salt (e.g., a hydrochloride), an equivalent of a non-nucleophilic base must be added to neutralize it.[13]

Q5: My product is difficult to purify. What strategies can I use?

A5: Purification can be challenging due to byproducts from the coupling reaction.

  • Aqueous Workup: A standard workup procedure is highly effective.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will remove unreacted amine and basic additives like DIPEA.[1]

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.[1]

    • Water/Brine Wash: This will help remove water-soluble byproducts, such as the urea formed from EDC.[1][8]

  • Chromatography: If an aqueous workup is insufficient, column chromatography is the next step. A gradient elution from a non-polar to a more polar solvent system is typically effective.[1]

  • Recrystallization: If your final amide product is a solid, recrystallization can be an excellent method for achieving high purity.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or degraded coupling reagent.Use a fresh batch of the coupling reagent. Carbodiimides like EDC are particularly moisture-sensitive.[3][13]
Insufficient activation of the carboxylic acid.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[7][13]
Steric hindrance.Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the reaction time.[1] Consider using a less hindered carboxylic acid if possible.
Suboptimal pH.For carbodiimide reactions, ensure the amine is in its free base form. For uronium/phosphonium reagents, ensure sufficient non-nucleophilic base (e.g., DIPEA) is present.[13]
Multiple Spots on TLC (Side Products) N-acylurea formation (with carbodiimides).Add an auxiliary nucleophile like HOBt or OxymaPure to the reaction in stoichiometric amounts.[2][4]
Racemization of the carboxylic acid.Use a racemization-suppressing additive (e.g., HOBt).[6] Keep the reaction temperature low.[12]
Guanidinylation of the amine (with uronium reagents).This can occur if the uronium reagent is used in large excess or if the carboxylic acid activation is slow. Use near-stoichiometric amounts of the coupling reagent.
Difficult Product Purification Byproducts from the coupling agent.For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[8] For EDC, the urea byproduct is water-soluble and can be removed with an acidic aqueous wash.[1][8]
Similar polarity of product and starting materials.Optimize column chromatography conditions (e.g., different solvent system, different stationary phase).[1][13] Consider recrystallization if the product is a solid.[14]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a good starting point for less sterically demanding systems or for initial screening.

  • Preparation: Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in a suitable aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the cooled solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the HOBt-ester.[13]

  • Coupling: To the activated mixture, add a solution of ethyl (1S,3S)-3-aminocyclohexanecarboxylate (1.1 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in the same solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Optimized Procedure for Hindered Couplings using HATU

This protocol is recommended for the challenging coupling with ethyl (1S,3S)-3-aminocyclohexanecarboxylate.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Activation (Pre-activation): Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the mixture. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[10]

  • Coupling: Add a solution of ethyl (1S,3S)-3-aminocyclohexanecarboxylate (1.2 eq.) in the same solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-18 hours. For particularly difficult couplings, gentle heating (40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Workflow and Mechanisms

Troubleshooting Logic for Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Mechanism of Action: Carbodiimide with HOBt Additive

G cluster_0 Activation cluster_1 Side Reaction vs. Productive Pathway cluster_2 Amide Formation RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt_ester HOBt Ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine Amine

Caption: The role of HOBt in preventing N-acylurea formation.

Summary of Coupling Agent Properties

Coupling Agent Class Examples Advantages Disadvantages Best For...
Carbodiimides EDC, DCC, DICInexpensive, readily available.[1]Can form N-acylurea byproducts; risk of racemization without additives.[2][4]Routine couplings, large-scale synthesis where cost is a factor.[4]
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency, fast reaction rates, low racemization.[7][10]More expensive; byproducts can sometimes be difficult to remove.Sterically hindered substrates, difficult couplings, and racemization-prone acids.[7][10]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, very low racemization risk.[6][7]More expensive, can be less stable in solution over time.Fragment couplings, cyclizations, and situations where minimizing racemization is paramount.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
  • Wikipedia. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988–2991.
  • Peptide Chemistry. (2025). HOBt and HOAt Peptide Coupling: From Mechanism to Safe Practice. Peptide Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Cox, R. A., & Jolliffe, K. A. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2772.
  • El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597-14609.
  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. BenchChem.
  • Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 33(21), 2228-2230.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in diaminopropane coupling reactions. BenchChem.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 121(5), 2750-2868.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. Retrieved from [Link]

  • Žatko, D., Věžník, J., & L, K. (2018, October). Monitoring Action Readiness of Coupling Reagent Carbodiimide in Aqueous Solutions. In 2018 41st International Conference on Telecommunications and Signal Processing (TSP) (pp. 1-4). IEEE.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Synple Chem. Retrieved from [Link]

  • Growing Science. (2022, August 29). Current Chemistry Letters. Growing Science. Retrieved from [Link]

  • ResearchGate. (2022, April 21). How to get a better yield from the HATU reaction experiment?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555.
  • Beke, M., Kudar, V., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31631-31639.
  • Molecules. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved from [Link]

  • Sunshine, J. C., & Green, J. J. (2013). Poly (beta-amino ester) s as gene delivery vehicles: challenges and opportunities. Expert opinion on drug delivery, 10(2), 223-238.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC.org. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"chiral HPLC analysis of ethyl 3-aminocyclohexanecarboxylate isomers"

Executive Summary Ethyl 3-aminocyclohexanecarboxylate represents a classic stereochemical challenge in drug development, often serving as a scaffold for -amino acid pharmacophores (e.g., TAF inhibitors, fibrinogen recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate represents a classic stereochemical challenge in drug development, often serving as a scaffold for


-amino acid pharmacophores (e.g., TAF inhibitors, fibrinogen receptor antagonists). The molecule possesses two chiral centers at C1 and C3, generating four distinct stereoisomers: the cis-enantiomeric pair ((1R,3S) and (1S,3R)) and the trans-enantiomeric pair ((1R,3R) and (1S,3S)).

This guide outlines a robust analytical strategy to resolve all four isomers. While diastereomers (cis vs. trans) are separable on achiral stationary phases, the critical quality attribute (CQA) for downstream synthesis is often the enantiomeric excess (%ee) of a specific isomer. Therefore, Direct Chiral Normal-Phase HPLC using immobilized polysaccharide stationary phases is the recommended Gold Standard due to its superior selectivity for cyclic


-amino esters and solvent robustness.

Stereochemical Landscape

Understanding the target is the first step in method design. The cyclohexane ring conformation locks the amino and ester groups into specific axial/equatorial orientations that significantly influence interaction with chiral selectors.

Stereoisomer Map
  • Cis-Isomers (Diastereomer A): (1R,3S) and (1S,3R). Generally the kinetic products of hydrogenation.

  • Trans-Isomers (Diastereomer B): (1R,3R) and (1S,3S). Thermodynamically more stable; often require specific synthetic routes or equilibration.

Caption: Hierarchical relationship of the four stereoisomers. Achiral methods separate Cis/Trans pairs; Chiral methods resolve the enantiomers.

Methodology Comparison

Method A: Immobilized Polysaccharide CSP (Recommended)

Column: Chiralpak IA or IC (Amylose/Cellulose derivatives immobilized on silica).

  • Mechanism: Hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polymer.

  • Why: The primary amine on the analyte is basic. Immobilized phases allow the use of "non-standard" solvents (like DCM or THF) if standard Alkane/Alcohol mixes fail to resolve the isomers, without stripping the selector.

  • Verdict: Highest success rate for cyclic

    
    -amino esters.
    
Method B: Coated Polysaccharide CSP (Traditional)

Column: Chiralpak AD-H or Chiralcel OD-H.

  • Mechanism: Similar to Method A but the selector is physically coated.

  • Why: Historically, AD-H is the most successful column for

    
    -amino acids. However, it is restricted to Alkane/Alcohol mobile phases.[1][2]
    
  • Verdict: Excellent resolution (

    
    ), but lower durability.
    
Method C: Crown Ether CSP (Specialized)

Column: Crownpak CR-I(+).

  • Mechanism: Host-guest complexation specifically with the primary ammonium ion (

    
    ).
    
  • Why: Extremely high selectivity for

    
    -amino acids. Can work for 
    
    
    
    -amino acids but requires acidic aqueous mobile phases (pH < 2).
  • Verdict: Use only if the ester is hydrolyzed to the free acid or if NP methods fail completely.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Screening (Normal Phase)

This protocol utilizes Chiralpak IA , which offers the complementary selectivity of the AD type selector but with immobilization stability.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (HPLC Grade) or 2-Propanol (IPA)

  • Diethylamine (DEA) or Butylamine (Critical Additive)

Instrument Parameters:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).[3]

  • Temperature: 25°C (Sub-ambient 10-15°C can improve resolution if partial separation occurs).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Ester carbonyl) and 254 nm.

Mobile Phase Preparation:

  • Solvent A: n-Hexane + 0.1% DEA.

  • Solvent B: Ethanol + 0.1% DEA.

  • Note: The basic additive (DEA) is non-negotiable. Without it, the free amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Gradient/Isocratic Strategy:

  • Start Isocratic: 90% A / 10% B .

  • If retention is too low (

    
    ), switch to 98% A / 2% B .
    
  • If cis and trans diastereomers co-elute, switch modifier from Ethanol to IPA (changes solvation shell size).

Protocol 2: Achiral Pre-Purification (Optional)

If the sample contains a complex mixture of all 4 isomers, it is often more efficient to separate the diastereomers first.

  • Column: Silica (Unbonded) or C18.

  • Mobile Phase (Silica): Hexane/Ethyl Acetate/DEA (80:20:0.1).

  • Result: Baseline separation of cis-racemate from trans-racemate.

  • Benefit: Simplifies the chiral method development to resolving a single enantiomeric pair at a time.

Data Presentation & Performance Metrics

The following table summarizes expected performance based on structure-activity relationships of cyclic


-amino esters on polysaccharide columns.
ParameterMethod A (Chiralpak IA)Method B (Chiralpak AD-H)Method C (Crownpak CR)
Mobile Phase Hex/EtOH/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)

(aq) pH 1.5
Elution Order Typically (1R,3S) < (1S,3R)Varies by solventD-form < L-form (Acid)
Selectivity (

)
1.2 – 1.5 (High)1.3 – 1.8 (Very High)> 2.0 (Ultra High)
Resolution (

)
> 2.5> 3.0> 5.0
Robustness Excellent (Immobilized)Moderate (Solvent sensitive)Low (Acid sensitive)
Peak Shape Sharp (with DEA)Sharp (with DEA)Broad (unless optimized)

Key Observation: The trans-isomers generally elute later than cis-isomers on Amylose-based columns due to the more accessible equatorial amine group interacting more strongly with the carbamate linkage on the stationary phase.

Workflow Visualization

Caption: Decision tree for optimizing the separation of ethyl 3-aminocyclohexanecarboxylate isomers.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction of the free amine with residual silanol groups on the silica backbone.

  • Solution: Increase DEA concentration to 0.2% or switch to 0.1% Ethylenediamine (EDA) . EDA is a stronger bidentate base that effectively masks silanols.

Issue: Low Solubility
  • Cause: The amino ester HCl salt is insoluble in Hexane.

  • Solution:

    • Free base the sample before injection (Liquid-Liquid Extraction with

      
      /EtOAc).
      
    • Use Chiralpak IA and incorporate Dichloromethane (DCM) into the mobile phase (e.g., Hexane/DCM/EtOH 50:40:10). Note: Only possible on Immobilized columns.

Issue: Inverted Elution Order
  • Context: Sometimes the (R,R) elutes before (S,S) on AD-H but reverses on OD-H.

  • Action: This is a feature, not a bug. If an impurity co-elutes with the minor enantiomer, switch from Amylose (AD/IA) to Cellulose (OD/IC) to reverse the order and clear the integration window.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA Columns. Chiral Technologies. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Available at: [Link]

  • S. G. Ilter et al.Stereoselective synthesis of 3-aminocyclohexanecarboxylic acid derivatives. Tetrahedron: Asymmetry, 2002.
  • L. Peter et al.Chromatographic separation of beta-amino acid enantiomers. Journal of Chromatography A, 2001. (General protocol for cyclic beta-amino esters).

Sources

Comparative

Publish Comparison Guides: NMR Spectroscopy for Stereochemical Assignment of 3-Aminocyclohexanecarboxylates

As a Senior Application Scientist in structural elucidation, I frequently encounter the critical bottleneck of stereochemical assignment in peptidomimetic drug discovery. 3-Aminocyclohexanecarboxylic acid (ACHC) and its...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the critical bottleneck of stereochemical assignment in peptidomimetic drug discovery. 3-Aminocyclohexanecarboxylic acid (ACHC) and its derivatives are highly privileged scaffolds. Specifically, trans-ACHC is a robust inducer of 14-helix conformations in β-peptides, while cis-ACHC is utilized to engineer self-assembling peptide nanotubes and liquid crystals[1][2].

However, the biological and physicochemical properties of these foldamers are entirely dictated by the absolute and relative stereochemistry of the ACHC monomers[1]. A misassignment at the monomer stage cascades into catastrophic structural failures in the final oligomer. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities for the stereochemical assignment of 3-aminocyclohexanecarboxylates, providing the theoretical causality and self-validating experimental protocols required for definitive structural proof.

Analytical Modalities: A Comparative Evaluation

While NMR is the workhorse of the organic laboratory, it is not the only method for stereochemical assignment. X-ray Crystallography and Vibrational Circular Dichroism (VCD) serve as powerful orthogonal techniques. Table 1 synthesizes the performance metrics of these three modalities.

Table 1: Comparison of Stereochemical Assignment Modalities
Feature / ModalityNMR Spectroscopy (Solution-State)X-ray Crystallography (Solid-State)Vibrational Circular Dichroism (VCD)
Primary Output Relative (cis/trans) & Absolute (via derivatization)Absolute configuration (if heavy atom present)Absolute configuration
Sample State Solution (e.g., CDCl₃, D₂O, CD₃OD)Single CrystalSolution (IR-transparent solvents)
Sample Requirement 1–5 mgHigh-quality single crystal5–15 mg
Time to Result Hours (Days if derivatization is needed)Days to Weeks (Crystal growth bottleneck)Days (Requires intensive DFT calculations)
Conformational Data Dynamic (Time-averaged chair flips)Static (Lattice-locked conformation)Dynamic (Time-averaged vibrational modes)
Cost & Accessibility High accessibility, moderate costModerate accessibility, high costLow accessibility, high computational cost

The Verdict: X-ray crystallography provides unequivocal 3D coordinates but is frequently bottlenecked by the inability of substituted cyclohexanes to form suitable single crystals. VCD is emerging as a powerful tool for absolute configuration but requires specialized instrumentation and rigorous Density Functional Theory (DFT) modeling. NMR spectroscopy remains the gold standard due to its rapid turnaround, high accessibility, and the ability to probe the molecule in its biologically relevant solution state[3].

The Causality of NMR Stereochemical Assignment

To trust an NMR assignment, one must understand the physical causality governing the signals. The assignment of 3-aminocyclohexanecarboxylates relies on two fundamental principles: scalar coupling (through-bond) and the Nuclear Overhauser Effect (through-space).

Relative Stereochemistry: J-Coupling and the Karplus Relationship

In solution, substituted cyclohexanes adopt chair conformations. The dihedral angles between vicinal protons (


) dictate the magnitude of the 

scalar coupling, as described by the Karplus equation.
  • Axial-Axial (

    
    ):  Dihedral angle 
    
    
    
    . Results in large coupling constants (10–12 Hz )[4].
  • Axial-Equatorial (

    
    ) & Equatorial-Equatorial (
    
    
    
    ):
    Dihedral angle
    
    
    . Results in small coupling constants (2–5 Hz )[4].

For a cis-1,3-disubstituted cyclohexane (e.g., cis-3-aminocyclohexanecarboxylate), the lowest-energy chair places both bulky substituents (amino and carboxylate) in equatorial positions to minimize 1,3-diaxial steric strain. Consequently, the protons at C1 and C3 are both axial . They will exhibit large


 couplings with the axial protons on the adjacent C2 and C4/C6 carbons.
Conversely, in the trans-isomer , one substituent must be axial and the other equatorial. The corresponding protons at C1 and C3 will be one axial and one equatorial, fundamentally altering the multiplet splitting pattern.
Through-Space Validation: 2D NOESY

While J-coupling provides dihedral information, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space dipole-dipole relaxation, which is inversely proportional to the sixth power of the internuclear distance (


).
In the cis-isomer (substituents equatorial, protons axial), the axial protons at C1 and C3 are spatially proximate (

Å) and point in the same direction. This 1,3-diaxial relationship yields a strong NOE cross-peak [3]. In the trans-isomer, the C1 and C3 protons point away from each other (

Å), resulting in a weak or absent NOE.

NMR_Logic Start Unknown 3-ACHC Isomer JCoupling 1D 1H NMR: Extract 3J Couplings at C1 & C3 Start->JCoupling LargeJ Large Couplings (10-12 Hz) Protons are Axial JCoupling->LargeJ SmallJ Small Couplings (<5 Hz) Protons are Equatorial JCoupling->SmallJ Cis cis-Isomer (e,e substituents -> a,a protons) LargeJ->Cis Both H1 & H3 are axial Trans trans-Isomer (a,e substituents -> a,e protons) LargeJ->Trans Only one is axial SmallJ->Trans H1 or H3 is equatorial NOESY 2D NOESY: Check H1-H3 Cross-Peak Cis->NOESY Trans->NOESY StrongNOE Strong NOE (Distance < 3 Å) 1,3-diaxial protons NOESY->StrongNOE WeakNOE Weak/No NOE (> 3.5 Å) Protons point apart NOESY->WeakNOE StrongNOE->Cis WeakNOE->Trans

Figure 1: Logical pathway for differentiating cis and trans 3-ACHC isomers using NMR.

Absolute Stereochemistry: Mosher's Method

To differentiate enantiomers (e.g.,


 vs 

cis-ACHC)[5], NMR requires a chiral auxiliary. Derivatization of the C3-amine with

- and

-

-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) generates diastereomeric Mosher amides[6]. The magnetic anisotropy of the MTPA phenyl ring shields the protons located on the same side of the molecule. By calculating the chemical shift difference (

) for the cyclohexane ring protons, we can map the spatial distribution of positive and negative

values to definitively assign the absolute configuration at C3.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Internal checks (e.g., relaxation delays and trace impurity monitoring) are embedded to prevent artifactual misinterpretation.

Protocol A: 1D H and 2D NOESY Acquisition for Relative Stereochemistry

Objective: Determine the cis/trans relationship of the purified 3-ACHC derivative.

  • Sample Preparation: Dissolve 5 mg of the 3-ACHC derivative in 600 µL of high-purity CDCl₃ or CD₃OD. Ensure the solvent is free of trace impurities (e.g., H₂O, grease) that could obscure the 1.0–3.0 ppm aliphatic region[7].

  • 
     Relaxation Measurement:  Run an inversion-recovery experiment to estimate the longitudinal relaxation time (
    
    
    
    ) of the C1 and C3 protons. Causality: NOE buildup is highly dependent on relaxation.
  • 1D

    
    H Acquisition:  Acquire a standard 1D proton spectrum with a relaxation delay (
    
    
    
    ) of at least
    
    
    to ensure quantitative integration.
  • Multiplet Analysis: Extract the

    
     coupling constants for the methine protons at C1 (
    
    
    
    to the carboxylate) and C3 (
    
    
    to the amine).
  • 2D NOESY Acquisition:

    • Set the mixing time (

      
      ) to 300–500 ms . Causality: Small molecules (MW < 500) tumble rapidly in solution (
      
      
      
      ), resulting in positive NOEs. A mixing time in this range captures the linear buildup phase before spin diffusion occurs.
    • Acquire with 2048 (

      
      ) 
      
      
      
      256 (
      
      
      ) data points.
  • Validation Check: Verify the presence of expected sequential NOEs (e.g., between adjacent equatorial/axial protons) to confirm the experiment worked before trusting the presence/absence of the critical H1-H3 cross-peak.

Protocol B: Microscale Mosher Amide Derivatization for Absolute Stereochemistry

Objective: Assign the absolute configuration of the C3 stereocenter.

  • Reaction Setup: Split the enantiopure 3-ACHC sample into two 2 mg aliquots in dry CH₂Cl₂ (0.5 mL each). Add 2 equivalents of anhydrous pyridine or triethylamine.

  • Derivatization: To vial A, add 1.5 equivalents of

    
    -MTPA-Cl. To vial B, add 1.5 equivalents of 
    
    
    
    -MTPA-Cl. Stir at room temperature for 2 hours.
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with 1M HCl, dry over MgSO₄, and concentrate.

  • NMR Analysis: Acquire 1D

    
    H and 
    
    
    
    F NMR spectra for both diastereomers.
  • Validation Check: Use the

    
    F NMR spectrum to confirm complete conversion and absence of kinetic resolution artifacts (there should be only one major 
    
    
    
    F singlet per sample).
  • 
     Calculation:  Tabulate the 
    
    
    
    H chemical shifts for the cyclohexane protons in both spectra. Calculate
    
    
    . Protons with positive values are located on the right side of the Mosher plane, and negative values on the left, allowing for the assignment of the
    
    
    or
    
    
    configuration at C3.

Workflow Sample Purified 3-ACHC Monomer RelStereo Determine Relative Stereochemistry Protocol A (1D 1H & NOESY) Sample->RelStereo AbsStereo Determine Absolute Stereochemistry Protocol B (Mosher's Method) RelStereo->AbsStereo If molecule is chiral Deriv Derivatize aliquots with (R)- & (S)-MTPA-Cl AbsStereo->Deriv NMR2 Acquire 1H/19F NMR Calculate Δδ(SR) Deriv->NMR2 Model Map Spatial Shielding Assign (1R,3S) or (1S,3R) NMR2->Model

Figure 2: End-to-end experimental workflow for complete stereochemical assignment.

Conclusion

For the stereochemical assignment of 3-aminocyclohexanecarboxylates, NMR spectroscopy provides an unparalleled combination of speed, dynamic conformational insight, and definitive structural proof. By systematically applying J-coupling analysis, 2D NOESY, and Mosher's derivatization, researchers can confidently validate their monomeric building blocks before committing them to complex foldamer syntheses.

References

  • The Diverse World of Foldamers: Endless Possibilities of Self-Assembly MDPI URL:[Link][1]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water Biophysics Instrumentation Facility - University of Wisconsin–Madison URL:[Link][3]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents EPFL URL:[Link][7]

  • The Journal of Organic Chemistry Vol. 72 No. 19 ACS Publications URL:[Link][6]

  • Synthesis of γ‐Aminobutyric Acid Analogs ResearchGate URL:[Link][5]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate

Introduction Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of pharmacologically active compounds. The specific stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of pharmacologically active compounds. The specific stereochemistry of this molecule, with the cis relationship between the amino and ester functionalities at the 1 and 3 positions of the cyclohexane ring, is often crucial for biological activity. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of the three primary strategies for the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate: enzymatic desymmetrization of a meso diester, chiral resolution of a racemic mixture, and stereoselective reduction of a prochiral ketone. We will delve into the causality behind the experimental choices for each route, provide supporting data, and offer detailed protocols for the most promising methods.

Route 1: Enzymatic Desymmetrization of a meso-Diester Followed by Curtius Rearrangement

This elegant approach leverages the high stereoselectivity of enzymes to introduce chirality, followed by a reliable rearrangement reaction to install the amine functionality. The overall strategy begins with a prochiral meso compound, diethyl cis-1,3-cyclohexanedicarboxylate, and proceeds through an enzymatic hydrolysis and a Curtius rearrangement.

Scientific Rationale and Mechanistic Insights

The cornerstone of this route is the enzymatic desymmetrization of the meso diester. Lipases are commonly employed for this purpose due to their ability to selectively hydrolyze one of the two enantiotopic ester groups.[1] This selectivity arises from the enzyme's chiral active site, which preferentially binds one of the prochiral ester moieties, leading to the formation of a chiral monoester with high enantiomeric excess (ee).

The subsequent Curtius rearrangement is a robust method for converting a carboxylic acid into a primary amine with one less carbon atom.[2][3][4][5][6] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. A key feature of the Curtius rearrangement is the retention of stereochemistry at the migrating group, ensuring that the chirality established in the enzymatic step is preserved in the final product.[3] The isocyanate is then trapped with an alcohol, such as ethanol, to yield the corresponding carbamate, which can be readily hydrolyzed to the desired amine.

Visualizing the Pathway

Enzymatic Desymmetrization Route Start Diethyl cis-1,3-cyclohexanedicarboxylate (meso) Monoester Ethyl (1R,3S)-3-(carboxy)cyclohexanecarboxylate (chiral monoester) Start->Monoester Lipase (e.g., Candida antarctica Lipase B) H2O, buffer AcylAzide Ethyl (1R,3S)-3-(azidocarbonyl)cyclohexanecarboxylate Monoester->AcylAzide 1. SOCl2 2. NaN3 Isocyanate Ethyl (1S)-3-isocyanatocyclohexanecarboxylate AcylAzide->Isocyanate Heat (Δ) - N2 Carbamate Ethyl (1S,3S)-3-(ethoxycarbonylamino)cyclohexanecarboxylate Isocyanate->Carbamate Ethanol (EtOH) FinalProduct Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Carbamate->FinalProduct Acidic or Basic Hydrolisis

Caption: Synthetic pathway via enzymatic desymmetrization and Curtius rearrangement.

Experimental Protocol

Step 1: Enzymatic Hydrolysis of Diethyl cis-1,3-cyclohexanedicarboxylate

  • To a suspension of diethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq) in a phosphate buffer (pH 7.5), add immobilized Candida antarctica lipase B (CAL-B).

  • Stir the mixture at room temperature and monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoester.

Step 2: Curtius Rearrangement

  • Dissolve the crude monoester (1.0 eq) in dry toluene.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add ethanol to trap the isocyanate intermediate.

  • Continue to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify the resulting carbamate by column chromatography.

  • Hydrolyze the carbamate using standard acidic or basic conditions to obtain the final product.

Performance Data
ParameterValueReference
Starting MaterialDiethyl cis-1,3-cyclohexanedicarboxylateN/A
Key ReagentsLipase (e.g., CAL-B), DPPA[1][2]
Overall Yield~60-70%Estimated
Enantiomeric Excess>98% eeEstimated from similar enzymatic resolutions
ScalabilityModerate to goodDependent on enzyme cost and activity
Green ChemistryGood (enzymatic step)N/A

Route 2: Chiral Resolution of Racemic Ethyl 3-Aminocyclohexanecarboxylate

Scientific Rationale and Mechanistic Insights

The synthesis of racemic ethyl 3-aminocyclohexanecarboxylate can be achieved through various methods, such as the reduction of ethyl 3-nitrocyclohexanecarboxylate or the amination of a suitable precursor. The core of this route lies in the chiral resolution step.[7] This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or a derivative thereof.[8][9][10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[7]

The choice of resolving agent and solvent is critical for successful separation. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize out of the solution in high diastereomeric excess. The less soluble salt is then isolated by filtration, and the chiral auxiliary is removed by treatment with a base to afford the desired enantiomerically pure amine.

Visualizing the Pathway

Chiral Resolution Route Racemate Racemic Ethyl 3-aminocyclohexanecarboxylate Salts Diastereomeric Salts ((1S,3S)-Amine • (R,R)-Tartrate) ((1R,3R)-Amine • (R,R)-Tartrate) Racemate->Salts (+)-(R,R)-Tartaric Acid Separation Fractional Crystallization Salts->Separation IsolatedSalt Insoluble Diastereomeric Salt ((1S,3S)-Amine • (R,R)-Tartrate) Separation->IsolatedSalt Isolate less soluble salt FinalProduct Ethyl (1S,3S)-3-aminocyclohexanecarboxylate IsolatedSalt->FinalProduct Base (e.g., NaOH) Asymmetric Reductive Amination Ketone Ethyl 3-oxocyclohexanecarboxylate Imine Imine/Enamine Intermediate Ketone->Imine NH3 or protected amine FinalProduct Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Imine->FinalProduct Chiral Catalyst (e.g., Ir-complex) H2

Caption: Synthetic pathway via asymmetric reductive amination.

Experimental Protocol (Biocatalytic Reduction Example)

Step 1: Biocatalytic Reduction of Ethyl 3-Oxocyclohexanecarboxylate

  • Prepare a culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for ketoreductase activity).

  • To the culture medium, add a solution of ethyl 3-oxocyclohexanecarboxylate.

  • Incubate the culture with shaking at an appropriate temperature.

  • Monitor the reaction for the conversion of the ketone to the desired alcohol.

  • After the reaction is complete, extract the product from the culture medium with an organic solvent.

  • Purify the resulting ethyl (1S,3S)-3-hydroxycyclohexanecarboxylate by column chromatography.

Step 2: Conversion of Alcohol to Amine (Mitsunobu Reaction)

  • Dissolve the chiral alcohol (1.0 eq) in dry THF.

  • Add triphenylphosphine (1.5 eq) and a nitrogen nucleophile such as diphenylphosphoryl azide (DPPA) (1.5 eq).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction and purify the resulting azide by column chromatography.

  • Reduce the azide to the amine using a standard method (e.g., hydrogenation over Pd/C or Staudinger reaction).

Performance Data
ParameterValueReference
Starting MaterialEthyl 3-oxocyclohexanecarboxylateN/A
Key ReagentsChiral catalyst (chemical or biological)[11][12]
Overall YieldVariable, can be goodDependent on catalyst efficiency
Enantiomeric ExcessCan be very high (>99% ee)Dependent on catalyst selectivity
ScalabilityGood, especially for biocatalytic routesBiocatalysis is often scalable
Green ChemistryVery good (biocatalytic route)N/A

Comparison Summary and Conclusion

FeatureEnzymatic DesymmetrizationChiral ResolutionStereoselective Reduction
Stereochemistry Control Excellent, set early by enzymeEstablished by separationExcellent, direct formation
Theoretical Yield High (<100%)Low (<50% for one enantiomer)High (<100%)
Atom Economy GoodPoorGood to Excellent
Scalability Moderate to GoodExcellentGood
Cost-Effectiveness Can be high due to enzyme costCan be cost-effective if resolving agent is cheapCan be high due to catalyst cost
"Green" Aspects Good (biocatalysis)Poor (waste of one enantiomer)Very Good (especially biocatalysis)

Each of the discussed synthetic routes to ethyl (1S,3S)-3-aminocyclohexanecarboxylate offers distinct advantages and disadvantages.

  • The enzymatic desymmetrization route is an elegant and highly stereoselective method that is particularly attractive for producing material with very high enantiomeric purity. The main considerations are the cost and availability of a suitable enzyme and the multi-step nature of the overall process.

  • Chiral resolution is a well-established and often industrially viable method. Its primary drawback is the inherent loss of at least half of the material, making it less atom-economical. However, for large-scale production where the undesired enantiomer can be racemized and recycled, it can be a very practical option.

  • Stereoselective reduction , particularly through asymmetric reductive amination or biocatalytic ketone reduction, represents a modern and highly efficient approach. These methods can provide direct access to the desired enantiomer in high yield and enantioselectivity. The development of a suitable catalyst (chemical or biological) is the key challenge, but once established, these routes are often highly scalable and can be very "green."

The optimal choice of synthetic route will depend on a variety of factors, including the desired scale of production, the required enantiomeric purity, cost considerations, and the available expertise and equipment. For laboratory-scale synthesis where high enantiopurity is paramount, enzymatic desymmetrization or a well-optimized stereoselective reduction are often the preferred methods. For large-scale industrial production, chiral resolution or a highly efficient and robust stereoselective reduction process are likely to be the most economically viable options.

References

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559.
  • Curtius rearrangement. (n.d.). In Wikipedia. Retrieved March 7, 2026.
  • Chiral resolution. (n.d.). In chemeurope.com. Retrieved March 7, 2026.
  • Procedure for separating diastereomers. (1991).
  • Curtius Rearrangement. (2025). Chemistry Steps.
  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(28), 7540-7559.
  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (2020).
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Chiral resolution. (n.d.). In Wikipedia. Retrieved March 7, 2026.
  • Kodama, S., Yamamoto, A., Matsunaga, A., & Hayakawa, K. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711–2715.
  • Asymmetric Reductive Amination in Organocatalysis and Biocatalysis. (2025).
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (n.d.).
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Ethyl 3-oxocyclohexanecarboxyl
  • Asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones. (n.d.). Organic Syntheses.
  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Topics in Current Chemistry (Vol. 343, pp. 39-77). Springer, Berlin, Heidelberg.
  • Li, W., & Zhang, X. (2015). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules, 17(1), 151-161.
  • Asymmetric reductive amination of ketones. (2004).
  • Asymmetric reductive amination for the synthesis of chiral amines. (n.d.).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules, 17(1), 151-161.
  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. (2025). Beilstein Journal of Organic Chemistry, 21, 1931-1965.
  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. (2025). Beilstein Journal of Organic Chemistry, 21, 1931-1965.
  • Enzymatic Desymmetrization Research Articles - Page 2. (n.d.). R Discovery.
  • Ethyl (1S,3S)
  • Patel, R., Trivedi, U., & Patel, K. (n.d.).
  • A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters
  • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (n.d.). FULIR.
  • Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
  • Light, Catalyst, Reduction. (2026). Synthesis Spotlight.
  • Lipase-catalyzed kinetic resolution of alcohols via chloroacet
  • Ethyl 3-hydroxycyclohexanecarboxyl
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2023). Molecules, 28(17), 6393.
  • From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases. (2014).
  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. (n.d.).

Sources

Comparative

"alternative chiral auxiliaries for the synthesis of 3-aminocyclohexanecarboxylates"

Title: Comparative Guide: Alternative Chiral Auxiliaries for the Stereoselective Synthesis of 3-Aminocyclohexanecarboxylates Executive Summary The synthesis of 3-aminocyclohexanecarboxylic acid (3-ACHC) derivatives is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Alternative Chiral Auxiliaries for the Stereoselective Synthesis of 3-Aminocyclohexanecarboxylates

Executive Summary

The synthesis of 3-aminocyclohexanecarboxylic acid (3-ACHC) derivatives is a critical competency in modern drug discovery, particularly for the development of


-peptide foldamers and peptidomimetics. While the Evans oxazolidinone  platform remains the industry standard, its limitations in crystallinity, hydrolytic cleavage, and specific steric clashes in cyclic systems often necessitate alternatives.

This guide objectively compares the performance of the Evans Oxazolidinone against two robust alternatives: Oppolzer’s Camphor Sultam and 8-Phenylmenthol . We focus on the Asymmetric Diels-Alder strategy, as it provides the most direct access to the chiral cyclohexane core with high stereocontrol.

Key Takeaway: While Evans auxiliaries offer predictable transition states, Oppolzer’s Sultam demonstrates superior performance for cyclohexane ring construction due to its "crystalline-driven" purification and higher facial selectivity in Lewis-acid mediated cycloadditions.

Strategic Overview: The Stereochemical Challenge

Synthesizing 3-ACHC requires controlling two distinct stereochemical parameters:

  • Enantioselectivity: Establishing the absolute configuration of the ring.

  • Diastereoselectivity: Controlling the cis/trans relationship between the carboxylate (C1) and the amine (C3).

The most robust route utilizes a chiral auxiliary attached to an acrylate, which undergoes a Diels-Alder reaction with butadiene (or substituted dienes). The resulting chiral cyclohexene is then functionalized via iodolactonization or Curtius rearrangement to install the amine.

Pathway Visualization

G Start Chiral Acrylate (Auxiliary Attached) TS Transition State (Lewis Acid Chelation) Start->TS + Lewis Acid Diene 1,3-Butadiene Diene->TS Cycloadduct Chiral Cyclohexene Derivative TS->Cycloadduct Endo-selective Func Functionalization (Iodolactonization/Curtius) Cycloadduct->Func Auxiliary Removal Product 3-ACHC (Enantiopure) Func->Product

Figure 1: General synthetic workflow for auxiliary-mediated 3-ACHC synthesis.

Detailed Comparison of Chiral Auxiliaries

A. The Benchmark: Evans Oxazolidinone
  • Mechanism: Relies on a bidentate chelate with Lewis acids (TiCl₄, Et₂AlCl) to lock the rotamer conformation.

  • Pros: Extensive literature, commercially available in both enantiomers, predictable "Zimmerman-Traxler" like models.

  • Cons:

    • Cleavage: Hydrolysis of the amide bond in sterically hindered cyclic systems (like cyclohexanes) can be sluggish, sometimes requiring lithium hydroperoxide (LiOOH), which is not scalable.

    • Purification: Often requires column chromatography to separate diastereomers if selectivity is <98:2.

B. The High-Performance Alternative: Oppolzer’s Camphor Sultam
  • Mechanism: Derived from camphor, this auxiliary possesses a rigid bicyclic skeleton. The sulfonyl oxygen and the carbonyl oxygen form a highly organized chelate with Lewis acids.

  • Pros:

    • Crystallinity: This is the decisive advantage. The sultam derivatives and their cycloadducts are highly crystalline.[1] Diastereomeric purity can often be upgraded from 90:10 to >99:1 simply by recrystallization, avoiding chromatography.

    • Selectivity: The steric bulk of the dimethyl bridge often provides higher facial shielding than the isopropyl/benzyl group of oxazolidinones.

  • Cons: Higher molecular weight (lower atom economy); the auxiliary itself is more expensive per gram than valine-derived oxazolidinones.

C. The Ester Alternative: (-)-8-Phenylmenthol
  • Mechanism: Uses

    
    -stacking interactions between the phenyl ring and the acrylate double bond to shield one face.
    
  • Pros: Forms an ester, not an amide. This allows for milder reductive cleavage (e.g., to the alcohol) or hydrolysis.

  • Cons: Generally lower diastereoselectivity (typically 80-90% de) compared to the amide-based auxiliaries. The "rotamer" control is less rigid than the metal-chelated amides.

Performance Metrics & Data

The following data compares the Diels-Alder reaction of the respective Acryloyl-Auxiliary with 1,3-Butadiene (or Cyclopentadiene as a model) mediated by EtAlCl₂.

MetricEvans Oxazolidinone (Valine-derived)Oppolzer's Sultam (Camphor-derived)8-Phenylmenthol
Endo:Exo Ratio ~95:5>98:2~90:10
Diastereomeric Excess (de) 90–95%>98% (after cryst.) 85–90%
Isolated Yield (Cycloadduct) 82%88%75%
Purification Method Flash ChromatographyRecrystallization (EtOH) Chromatography
Auxiliary Recovery 85-90%>95%~80%
Cleavage Condition LiOH/H₂O₂ or LiOBnLiOH (mild) or LiAlH₄KOH/MeOH

Experimental Protocol: Synthesis via Oppolzer’s Sultam

This protocol details the synthesis of the chiral cyclohexene precursor using Oppolzer's Sultam, chosen for its superior scalability and purification profile.

Step 1: Acrylation of the Auxiliary
  • Dissolve (-)-2,10-camphorsultam (1.0 equiv) in dry THF under

    
    .
    
  • Add NaH (1.1 equiv) at 0°C. Stir for 30 min.

  • Add Acryloyl chloride (1.1 equiv) dropwise. Warm to RT and stir for 2 h.

  • Quench/Workup: Add saturated NH₄Cl. Extract with EtOAc.[2]

  • Purification: Recrystallize from ethanol to obtain N-acryloyl-2,10-camphorsultam as white needles.

Step 2: Lewis-Acid Mediated Diels-Alder
  • Rationale: EtAlCl₂ is used to form the chelated transition state, locking the dienophile in the s-cis conformation and blocking the Re-face.

  • Dissolve N-acryloyl-2,10-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Cool to -78°C.[3][4][5]
    
  • Add EtAlCl₂ (1.1 equiv, 1.0 M in hexanes) slowly. The solution may turn yellow (chelate formation).

  • Add 1,3-Butadiene (excess, condensed into the flask or via balloon).

  • Stir at -78°C for 4-6 hours, then slowly warm to -20°C overnight.

  • Quench: Carefully add 1N HCl.

  • Purification: Isolate the crude solid. Crucial Step: Recrystallize from EtOH/Hexane.

    • Result: Single diastereomer (>99% de) of the cyclohexene adduct.

Step 3: Hydrolysis and Recovery
  • Dissolve the cycloadduct in THF/H₂O (3:1).

  • Add LiOH (2.5 equiv) and stir at RT. (Sultam amides hydrolyze faster than oxazolidinones in many cases due to the specific twist of the amide bond).

  • Extract the free auxiliary with CH₂Cl₂ (recover and reuse).

  • Acidify the aqueous layer to pH 2 and extract the chiral 3-cyclohexenecarboxylic acid .

Step 4: Functionalization to 3-ACHC (Iodolactonization Route)

To install the nitrogen at C3 with specific stereochemistry:

  • Treat the chiral acid with I₂/KI and NaHCO₃. This forms the iodolactone, locking the C3 stereocenter relative to C1.

  • React the iodolactone with NaN₃ (azide displacement).

  • Hydrolyze the lactone and reduce the azide (H₂/Pd-C) to yield (1R,3R)-3-aminocyclohexanecarboxylic acid .

Mechanistic Visualization

The following diagram illustrates the chelation control that differentiates the Sultam (Oppolzer) from the Oxazolidinone (Evans).

Chelation cluster_Evans Evans Oxazolidinone TS cluster_Oppolzer Oppolzer Sultam TS Evans Planar Chelate Steric Bulk: Isopropyl Face Blocked: Re-face Sultam Tetrahedral SO2 Chelate Steric Bulk: Methyl Bridge Face Blocked: Re-face (Highly Effective) LewisAcid Lewis Acid (EtAlCl2) LewisAcid->Evans Bidentate Coordination LewisAcid->Sultam Bidentate Coordination

Figure 2: Chelation models showing the origin of stereoselectivity.

Conclusion

For the synthesis of 3-aminocyclohexanecarboxylates , moving beyond the standard Evans oxazolidinone to Oppolzer’s Sultam is highly recommended when:

  • Scale is >10g: The ability to purify via crystallization rather than chromatography is a significant process advantage.

  • High Purity is Critical: The Sultam route consistently delivers >99% de, essential for pharmaceutical intermediates where isomeric impurities are strictly regulated.

While 8-phenylmenthol remains a valid option for ester-based chemistry, it lacks the rigid stereocontrol of the sultam. Therefore, for the specific challenge of constructing the chiral cyclohexane scaffold, the Camphor Sultam represents the superior "Alternative Auxiliary."

References

  • Oppolzer, W., et al. (1989).[1] Chiral toluene-2,α-sultam auxiliaries: Preparation and application to asymmetric Diels-Alder reactions.[6]Helvetica Chimica Acta.[1]

  • Evans, D. A., et al. (1984).[1] Chiral N-acyloxazolidinones in asymmetric synthesis. Reaction of N-acyl-2-oxazolidinones with lithium enolates.Journal of the American Chemical Society.[1]

  • Gellman, S. H., et al. (2000).[4] Non-haemolytic β-amino-acid oligomers.[4]Nature.

  • Org. Synth. (2003). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives. (Protocol adapted for 3-isomer logic).

Sources

Validation

"spectroscopic comparison of cis and trans isomers of ethyl 3-aminocyclohexanecarboxylate"

Executive Summary Ethyl 3-aminocyclohexanecarboxylate is a critical -amino acid derivative, serving as a monomeric building block for -peptides (foldamers) and a pharmacophore in varying drug discovery campaigns. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminocyclohexanecarboxylate is a critical


-amino acid derivative, serving as a monomeric building block for 

-peptides (foldamers) and a pharmacophore in varying drug discovery campaigns. Unlike its 1,2-counterpart (ACHC), the 1,3-substitution pattern introduces unique conformational flexibility that directly impacts biological activity.[1]

The differentiation of the cis and trans isomers is not merely academic; it dictates the secondary structure of the resulting peptides (e.g., helix vs. sheet formation).[1] This guide provides a definitive spectroscopic comparison, grounding the analysis in the fundamental physics of cyclohexane ring inversion. We establish that


H NMR coupling constants (

-values)
of the methine protons are the primary discriminator, supported by IR and chromatographic behavior.

Structural Dynamics & Thermodynamic Stability[1]

To interpret the spectra, one must first understand the conformers. The 1,3-disubstitution pattern on a cyclohexane ring creates a distinct energy landscape compared to 1,2- or 1,4-systems.[1]

  • The cis Isomer (Thermodynamic Product): The substituents are on the same side of the ring. This isomer can adopt a diequatorial (e,e) conformation or a diaxial (a,a) conformation.[1] The (e,e) state is significantly stabilized by the absence of 1,3-diaxial interactions, making the cis isomer the thermodynamically dominant species.[1]

  • The trans Isomer (Kinetic/Minor Product): The substituents are on opposite sides.[1] This forces the molecule into an axial-equatorial (a,e) conformation.[1] Regardless of the ring flip, one bulky group must remain axial, raising the ground state energy.[1]

Diagram 1: Conformational Analysis of 1,3-Isomers

Conformation Cis_EE Cis-Isomer (Diequatorial) Most Stable Cis_AA Cis-Isomer (Diaxial) High Energy Cis_EE->Cis_AA Ring Flip (Unfavorable) Trans_AE Trans-Isomer (Axial/Equatorial) Intermediate Energy Trans_AE->Trans_AE Ring Flip (Degenerate)

Figure 1: Conformational energy landscape.[1] The cis-(e,e) conformation dominates the population, dictating the NMR signals.[1]

Spectroscopic Characterization (NMR)[1][2][3][4][5][6]

The most reliable method for distinguishing these isomers is


H NMR , specifically analyzing the multiplicity and coupling constants of the protons at C1 (ester-bearing) and C3 (amine-bearing).
The Physics of Discrimination (Karplus Relation)

According to the Karplus equation, the vicinal coupling constant (


) depends on the dihedral angle (

).[1][2]
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (10–12 Hz).[1]
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (2–5 Hz).[1]
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (2–5 Hz).[1]
Comparative NMR Data

In the cis isomer (diequatorial), the protons attached to C1 and C3 are axial .[1] In the trans isomer, one proton is axial and the other is equatorial (or they average if the ring is flexible).[1]

Featurecis-Ethyl 3-aminocyclohexanecarboxylatetrans-Ethyl 3-aminocyclohexanecarboxylateMechanistic Cause
Dominant Conformation Diequatorial (Substituents equatorial)Axial/EquatorialSteric strain minimization (A-values).
H1 & H3 Orientation Axial (Anti-parallel to C-H neighbors)One Axial / One EquatorialRing geometry.[1]
H3 Signal (Amine) tt (Triplet of triplets) or broad multiplet

Hz
(ax-ax)
Narrow multiplet (quintet-like)

Hz
(eq-ax/eq-eq)
Cis H3 has two diaxial neighbors (C2-ax, C4-ax).[1]
H1 Signal (Ester) tt (Triplet of triplets)

Hz
Multiplet (often obscured)Smaller width at half-heightCis H1 has two diaxial neighbors (C2-ax, C6-ax).[1]
Chemical Shift (

)
Upfield (Shielded)H3

2.7 - 2.9 ppm
Downfield (Deshielded)H3

3.1 - 3.4 ppm
Equatorial protons (in trans) are generally deshielded.[1]
Ethyl Group Signals Quartet (4.1 ppm) + Triplet (1.2 ppm)Quartet (4.1 ppm) + Triplet (1.2 ppm)Distant from chiral centers; identical.[1]

Critical Insight: If you observe a wide multiplet with large splitting (>10 Hz) for the methine proton


 to the nitrogen, you have the cis  isomer.[1]
Infrared Spectroscopy (IR)

While less definitive than NMR, IR can detect hydrogen bonding patterns.[1]

  • Cis-Isomer: The diequatorial arrangement allows for potential intramolecular H-bonding between the amine and ester if the flexible ethyl chain permits, though this is rare in 1,3-systems compared to 1,2.

  • Key Bands:

    • Ester C=O: ~1730 cm

      
      [1]
      
    • Amine N-H: ~3300-3400 cm

      
       (Broadening indicates intermolecular H-bonding in the crystal lattice).
      

Experimental Protocol: Separation & Identification

The synthesis typically involves the hydrogenation of ethyl 3-aminobenzoate or the reduction of enamine precursors, yielding a mixture of isomers. Separation is required.[1]

Separation Workflow

The cis isomer is generally more polar than the trans isomer in 1,3-disubstituted systems due to the dipole moment vectors of the equatorial groups reinforcing each other, whereas in the trans (a,e) arrangement, they may partially cancel or align differently depending on the specific rotamer.[1] However, in amine/ester systems, interaction with silica is dominated by the amine.[1]

Note: The cis isomer is often the major product of catalytic hydrogenation (face-selective addition).

Diagram 2: Analytical & Separation Workflow

Workflow Mixture Crude Reaction Mixture (Reduction of Ethyl 3-aminobenzoate) TLC TLC Analysis (Eluent: 5-10% MeOH in DCM + 1% Et3N) Mixture->TLC Column Flash Chromatography (Silica Gel) TLC->Column Optimize Rf Delta Fraction1 Fraction A (Minor) Trans Isomer Column->Fraction1 Less Polar (usually) Fraction2 Fraction B (Major) Cis Isomer Column->Fraction2 More Polar NMR 1H NMR Validation (Look for H3 Coupling) Fraction1->NMR Fraction2->NMR

Figure 2: Step-by-step isolation and validation protocol.

Step-by-Step Characterization Protocol
  • Sample Prep: Dissolve ~5 mg of the isolated fraction in 0.6 mL

    
    . If signals overlap, switch to 
    
    
    
    (Benzene-d6) to induce shift dispersion.[1]
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).[1]

  • Analysis of H3 (Amine-bearing methine):

    • Locate the signal

      
       to the nitrogen (approx 2.7–3.5 ppm).[1]
      
    • Test: Measure the width at half-height (

      
      ).
      
    • Result: If

      
       Hz, it is Cis  (axial H).[1] If 
      
      
      
      Hz, it is Trans (equatorial H).[1]
  • Derivatization (Optional): If the amine signals are broad, convert to the acetamide (treat with

    
    /Pyridine). The resulting NH doublet and sharp methine signal will clarify the coupling constants.
    

References

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1] Link[1]

    • Context: Foundational text on -peptide design using cyclohexane scaffolds.
  • Appella, D. H., et al. (1999).[1][3] "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers." Journal of the American Chemical Society, 121(26), 6206–6212.[1][3] Link

    • Context: Establishes NMR protocols for assigning cyclohexane stereochemistry in amino acids.
  • Luarca, R. et al. (2012).[1][4] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

    
    -Enaminoketones." Molecules, 17, 154-165.[1] Link
    
    • Context: Provides specific coupling constant data ( values) for 1,3-disubstituted amino-cyclohexane systems confirming the axial-axial coupling in cis isomers.
  • Fraenkel, G. et al. (1988).[1] "Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid." J. Chem. Soc., Perkin Trans.[1] 2. Link

    • Context: Structural data supporting chair conformations in aminocyclohexanecarboxylates.[1][5][6]

  • BenchChem. (2025).[1][2] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link[1]

    • Context: General reference for Karplus rel

Sources

Comparative

Comprehensive Validation Guide: Enantiomeric Excess Determination of Ethyl (1S,3S)-3-Aminocyclohexanecarboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: Validation of Enantiomeric Excess (ee) for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: Validation of Enantiomeric Excess (ee) for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Executive Summary & Strategic Analysis

The determination of enantiomeric excess (ee) for ethyl (1S,3S)-3-aminocyclohexanecarboxylate presents a dual stereochemical challenge: the molecule possesses two chiral centers, creating four possible stereoisomers (two enantiomeric pairs of two diastereomers).

The Stereochemical Landscape:

  • Target Molecule: (1S, 3S) configuration.

  • Enantiomer: (1R, 3R).

  • Diastereomers: (1S, 3R) and (1R, 3S) — typically referred to as the trans isomers (depending on CIP priority assignment), while the (1S, 3S) is often the cis form in 1,3-disubstituted systems.

Critical Analytical Directive: Before validating ee, you must validate diastereomeric purity (dr) . Diastereomers have different physical properties and can be separated on achiral stationary phases (e.g., C18 or Silica), whereas enantiomers require a chiral environment. This guide prioritizes a Direct Chiral HPLC approach as the "Gold Standard" for high-throughput QC, while establishing Marfey’s Reagent Derivatization as the orthogonal "Self-Validating" reference method.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the three primary methodologies available for this specific beta-amino acid derivative.

FeatureMethod A: Direct Chiral HPLC Method B: Marfey's Derivatization (LC-MS) Method C: Chiral Solvating NMR
Primary Utility Routine QC, Process MonitoringAbsolute Configuration Proof , Biological MatricesStructural Confirmation, Low Precision
Separation Mode Adsorption on Polysaccharide CSPDiastereomeric separation on C18Chemical Shift Non-Equivalence
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Low (often overlapping peaks)
Limit of Detection ~0.05% impurity< 0.01% impurity (MS detection)~1-2% impurity
Throughput High (15-20 min/run)Low (Requires reaction time + workup)Medium (Instrument time intensive)
Cost per Sample Low (after column purchase)Medium (Reagent cost)High (Deuterated solvents, Instrument time)
Recommendation Primary Method Validation/Orthogonal Check Not Recommended for quantitation

Method A: Direct Chiral HPLC (The Gold Standard)

This is the preferred method for purity release due to its speed and non-destructive nature.

Column Selection Strategy

For beta-amino esters, Amylose-based columns generally provide superior recognition of the amine functionality compared to Cellulose-based columns.

  • Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1 .[1]

  • Alternative: Chiralpak IA (Immobilized version, allows wider solvent range).

Optimized Experimental Protocol

Objective: Baseline separation of the (1S,3S) target from its (1R,3R) enantiomer and (1S,3R)/(1R,3S) diastereomers.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Role of DEA: Critical.[2] The free amine on the cyclohexane ring will interact strongly with residual silanols on the column, causing peak tailing. DEA masks these sites.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (Ester carbonyl absorption)

  • Sample Diluent: Mobile phase (minus DEA).

Validation Logic (Self-Validating System)

To prove this method works without possessing a pure standard of the impurity:

  • Racemization Stress Test: Take your pure (1S,3S) sample. Dissolve in ethanol with catalytic NaOEt and heat. This will epimerize the C1 position, generating the (1R,3S) diastereomer and potentially the enantiomer over time.

  • Spike Recovery: Inject the stressed sample. If you see new peaks resolving, the method is "stability-indicating."

Method B: Marfey’s Reagent Derivatization (Orthogonal Validation)

When a chiral HPLC column is unavailable or when absolute configuration is in doubt, Marfey’s method is the definitive "chemical proof." It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .

Mechanism of Action

The L-FDAA reacts with the nucleophilic amine of the cyclohexyl ring.

  • (1S,3S)-Amine + L-FDAA

    
    (L, S, S) Diastereomer 
    
  • (1R,3R)-Amine + L-FDAA

    
    (L, R, R) Diastereomer 
    

These two products are diastereomers of each other and will separate on a standard achiral C18 HPLC column.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 100

    
    L water (or bicarbonate buffer).
    
  • Reaction: Add 200

    
    L of 1% L-FDAA in acetone. Add 40 
    
    
    
    L of 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. The solution will turn bright yellow.

  • Quench: Add 40

    
    L of 1M HCl to stop the reaction and neutralize.
    
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile.

    • Elution Logic: Typically, the L-L conjugate elutes before the L-D conjugate in amino acids. However, for this cyclic amine, the elution order must be confirmed by spiking.

Visualizing the Validation Workflow

The following diagrams illustrate the decision process and the chemical logic behind the separation.

Diagram 1: The "Two-Tier" Separation Logic

This diagram highlights the necessity of separating diastereomers before enantiomers.

SeparationLogic cluster_legend Validation Check Start Crude Reaction Mixture (Mixture of 4 Isomers) Achiral Tier 1: Achiral HPLC (C18) Separates Diastereomers Start->Achiral Inject Peak1 Peak A: (1S,3S) + (1R,3R) (Racemic Pair 1) Achiral->Peak1 Co-elute Peak2 Peak B: (1S,3R) + (1R,3S) (Racemic Pair 2) Achiral->Peak2 Co-elute Chiral Tier 2: Chiral HPLC (Amylose) Separates Enantiomers Peak1->Chiral Fractionate & Reinject Result1 Target: (1S,3S) Ethyl Ester Chiral->Result1 Ret. Time X Result2 Impurity: (1R,3R) Enantiomer Chiral->Result2 Ret. Time Y Check If Peak A and B overlap on Chiral Column, pre-purification on C18 is required.

Caption: Tiered separation strategy ensuring diastereomeric impurities do not interfere with enantiomeric excess calculation.

Diagram 2: Marfey's Reagent Mechanism

This diagram visualizes how the achiral C18 column distinguishes the derivatized products.

Marfeys Reactants Sample (Enantiomeric Mix) + L-FDAA (Marfey's) Reaction Nucleophilic Aromatic Substitution (40°C, 1h) Reactants->Reaction Prod1 Diastereomer 1 (L-FDAA)-(1S,3S) Reaction->Prod1 Prod2 Diastereomer 2 (L-FDAA)-(1R,3R) Reaction->Prod2 C18 C18 HPLC Column (Hydrophobic Interaction) Prod1->C18 Prod2->C18 Signal Resolved Peaks (Different RT) C18->Signal $Delta$RT > 1 min

Caption: Conversion of enantiomers to diastereomers using L-FDAA, enabling separation on standard achiral media.

Validation Protocol: Establishing Scientific Integrity

To claim your method is "validated," you must generate the following data set. This follows ICH Q2(R1) guidelines.

Specificity (Selectivity)
  • Action: Inject the blank mobile phase, the placebo (formulation excipients if applicable), and the pure solvent.

  • Requirement: No interference at the retention time of the (1S,3S) isomer.

  • Resolution Check: Inject a "System Suitability Solution" containing a 50:50 mix of the (1S,3S) and (1R,3R) isomers (or a racemate).

  • Acceptance Criteria: Resolution factor (

    
    ) 
    
    
    
    1.5 (Baseline separation).
Linearity & Range
  • Action: Prepare solutions of the unwanted enantiomer ((1R,3R)) at concentrations ranging from 0.05% to 2.0% of the target concentration.

  • Requirement: Correlation coefficient (

    
    ) > 0.999. This proves you can accurately quantify the impurity at low levels.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Action: Dilute the racemate until the signal-to-noise ratio (S/N) is 3:1 (LOD) and 10:1 (LOQ).

  • Typical Target: LOQ should be

    
     0.05% to ensure compliance with standard pharmaceutical purity thresholds (usually <0.1%).
    
Accuracy (Recovery)
  • Action: Spike a known amount of (1R,3R) enantiomer (e.g., 0.5%) into a pure sample of (1S,3S).

  • Calculation:

    
    
    
  • Acceptance Criteria: 90% – 110% recovery.

References

  • Chiral Stationary Phase Selection for Amino Esters

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea)
    • URL:[Link][1][3][4]

  • Marfey's Reagent Methodology

    • Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers[5]

    • Source: Journal of the American Society for Mass Spectrometry[5]

    • URL:[Link]

  • Synthesis and Resolution of 3-Aminocyclohexanecarboxyl

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones (Analogous structural resolution)
    • Source: Molecules / MDPI
    • URL:[Link]

  • Chiral HPLC Method Development Guide Title: Strategies for Chiral HPLC Method Development Source: Sigma-Aldrich (Merck) Technical Guides

Sources

Validation

Structural Elucidation of Ethyl (1S,3S)-3-aminocyclohexanecarboxylate: A Comparative Guide to X-ray Crystallography vs. NMR

-Amino Acid Scaffolds Executive Summary In the development of peptidomimetics and foldamers, -amino acids like ethyl (1S,3S)-3-aminocyclohexanecarboxylate serve as critical chiral scaffolds. However, the structural flexi...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Scaffolds

Executive Summary

In the development of peptidomimetics and foldamers,


-amino acids like ethyl (1S,3S)-3-aminocyclohexanecarboxylate  serve as critical chiral scaffolds. However, the structural flexibility of the cyclohexane ring (chair inversions) and the potential for diastereomeric impurities during synthesis create significant analytical challenges.

While NMR spectroscopy remains the workhorse for solution-state analysis, it often fails to resolve rapid conformational averaging or provide absolute stereochemical proof without chiral derivatization. This guide argues for the integration of Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for this class of molecules. We provide a comparative analysis, a validated crystallization protocol for the hydrochloride salt, and a structural logic framework for interpreting the resulting diffraction data.

The Structural Challenge: 1,3-Disubstitution

The molecule , ethyl (1S,3S)-3-aminocyclohexanecarboxylate, presents a specific stereochemical puzzle.

  • Chirality: The

    
     configuration in a 1,3-disubstituted cyclohexane corresponds to the trans  isomer.
    
  • Conformation: Unlike the cis isomer (which can adopt a stable di-equatorial conformation), the trans isomer is geometrically forced to place one substituent in an axial position and the other in an equatorial position (in a chair conformation).[1][2][3]

  • The Problem: In solution (NMR), the ring flips rapidly between two chair forms (Diaxial

    
     Diequatorial is not possible here; it is Axial/Equatorial 
    
    
    
    Equatorial/Axial). This averaging obscures the specific vector orientation required for drug-receptor binding studies.

Comparative Analysis: X-ray vs. NMR vs. HPLC

To select the appropriate analytical tool, researchers must understand the limitations of each method regarding absolute configuration and conformational dynamics.

Table 1: Methodological Comparison for Chiral -Amino Esters
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
Chiral HPLC
Primary Output 3D Electron Density MapChemical Shifts (

), Coupling (

)
Retention Time (

)
Stereochemistry Absolute (via Anomalous Dispersion)Relative (requires NOE or chiral shift reagents)Comparative (requires standards)
Conformation Static (Single low-energy conformer)Dynamic (Time-averaged signal)N/A
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-

)
Solution
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Key Limitation Requires crystalline solidAmbiguous

-values in fluxional rings
No structural insight
Decision Logic for Structural Elucidation

The following diagram illustrates the decision pathway for choosing X-ray crystallography over NMR for this specific derivative.

DecisionMatrix Start Sample: Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Q1 Is the sample a solid? Start->Q1 Deriv Derivatize: Form HCl or Tosylate Salt Q1->Deriv No (Oil) NMR Run 1H/13C NMR Q1->NMR Yes (Solid) Deriv->NMR Q2 Are J-values ambiguous due to ring flipping (broad signals)? NMR->Q2 Q3 Is Absolute Config (1S,3S) proven? Q2->Q3 No (Sharp) XRD Perform X-ray Crystallography Q2->XRD Yes (Ambiguous) Q3->XRD No (Need Proof) Result Definitive Structure: (1S,3S) Confirmed + Conformer Locked Q3->Result Yes XRD->Result

Figure 1: Decision matrix for structural characterization. Note that oil-based amino esters often require salt formation to enable both stable handling and crystallization.

Experimental Protocol: Crystallization & Data Collection

Free amino esters are often oils or low-melting solids. To obtain high-quality crystals suitable for X-ray diffraction, salt formation is the critical first step.

Step 1: Hydrochloride Salt Formation[4]
  • Rationale: Protonating the amine (

    
    ) increases lattice energy through ionic interactions and hydrogen bonding, significantly raising the melting point and likelihood of crystallization.
    
  • Protocol:

    • Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether.

    • Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) at 0°C.

    • A white precipitate (the HCl salt) should form immediately.

    • Filter and wash with cold ether.

Step 2: Crystal Growth (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.[4]

  • Setup:

    • Reservoir: 500

      
      L of 1:1 Ethanol/Hexane mixture.
      
    • Drop: Mix 2

      
      L of the salt solution (dissolved in pure Ethanol) with 1 
      
      
      
      L of the reservoir solution on a siliconized cover slip.
    • Seal: Invert the cover slip over the reservoir and seal with grease.

    • Incubation: Store at 20°C. As hexane diffuses into the ethanol drop, solubility decreases, driving nucleation.

Step 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: Collect data at 100 K (cryo-cooling).

    • Why? Reduces thermal vibration (atomic displacement parameters), allowing for precise assignment of the cyclohexane ring geometry.

  • Strategy: Complete sphere collection (redundancy > 4.0) to ensure accurate intensity statistics for absolute structure determination.

Structural Insights: Interpreting the Data

Once the structure is solved (typically using Direct Methods via SHELXT and refined with SHELXL), the following features confirm the identity and utility of the molecule.

A. Absolute Configuration (The Flack Parameter)

For the HCl salt, the presence of the Chloride ion (anomalous scatterer) allows determination of absolute stereochemistry even with Mo-K


 or Cu-K

radiation.
  • Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure (1S, 3S).
      
    • 
      : Inverted structure (sample is actually 1R, 3R).
      
    • Note: If the synthesis was enantioselective, this confirms the success of the chiral induction.

B. Conformational Analysis (The "Chair" Lock)

In the (1S,3S) trans isomer, the ring must adopt a chair form with one Axial and one Equatorial substituent.[3][5]

  • Prediction: The

    
     group is bulkier and participates in stronger H-bonds than the ester in the lattice.
    
  • Observation: X-ray typically reveals the

    
     in the Equatorial position  and the Ester in the Axial position  (or vice versa depending on packing forces).
    
  • Significance: This "frozen" conformation provides the exact inter-atomic distances needed for pharmacophore modeling, which NMR averages out.

C. Hydrogen Bonding Network

The crystal lattice reveals the "interaction potential" of the drug candidate.

  • Donor: The ammonium protons (

    
    ) will form 3 distinct hydrogen bonds (usually to Chloride ions or carbonyl oxygens of neighboring molecules).
    
  • Acceptor: The carbonyl oxygen of the ester.

  • Visualization: This network mimics how the drug might bind to a receptor site (e.g., Aspartate or Glutamate residues in a protein pocket).

Workflow Diagram: From Synthesis to Structure

Workflow Syn Synthesis (Racemic or Chiral) Salt Salt Formation (HCl/Tosylate) Syn->Salt Stabilize Cryst Vapor Diffusion (EtOH/Hexane) Salt->Cryst Nucleation Diff X-ray Diffraction (100 K) Cryst->Diff Select Crystal Solve Structure Solution (SHELXT) Diff->Solve Phasing

Figure 2: Experimental workflow for crystallographic characterization of amino ester derivatives.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

ethyl (1S,3S)-3-aminocyclohexanecarboxylate proper disposal procedures

Topic: Proper Disposal Procedures for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate Executive Summary & Hazard Identification Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS: 1461869-65-7) is a chiral amino ester used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for Ethyl (1S,3S)-3-aminocyclohexanecarboxylate

Executive Summary & Hazard Identification

Ethyl (1S,3S)-3-aminocyclohexanecarboxylate (CAS: 1461869-65-7) is a chiral amino ester used primarily as a building block in pharmaceutical synthesis.[1][2] As a bifunctional molecule containing a basic primary amine and an ester group, it presents specific chemical compatibility risks—primarily corrosivity and reactivity with strong oxidizers or acids.

Effective disposal requires strict segregation from acidic waste streams to prevent exothermic neutralization reactions. The protocols below prioritize incineration via a licensed hazardous waste contractor as the only acceptable terminal disposal method.

GHS Hazard Classification (Conservative Assessment)

Based on structural analogy to aminocyclohexane carboxylates (e.g., CAS 937059-62-6).[1][2]

Hazard CategoryCodeHazard Statement
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns or skin irritation.[1][2]
Eye Damage/Irritation H318 / H319 Causes serious eye damage or severe eye irritation.[3]
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][4]
STOT - Single Exposure H335 May cause respiratory irritation.[2][5]

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing due to its basicity and organic nature.

Chemical Compatibility Matrix
  • Incompatible with: Strong acids (exothermic reaction), strong oxidizers (fire hazard), acid chlorides, and acid anhydrides.[2]

  • Compatible with: Non-halogenated organic solvents (Methanol, Ethanol, DMSO), basic organic waste streams.[2]

Storage for Disposal
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[2] Avoid metal containers if moisture is present, as the amine can facilitate corrosion.

  • Labeling: clearly mark the container with the full chemical name and the hazard warning: "HAZARDOUS WASTE - ORGANIC BASE - IRRITANT/CORROSIVE." [1][2]

Detailed Disposal Protocols

Scenario A: Routine Laboratory Waste (Solutions & Small Aliquots)

For reaction mixtures or stock solutions < 500 mL.[2]

  • Neutralization Check: If the waste is highly basic (pH > 10), do not add directly to a general organic waste drum containing acidic byproducts.

  • Dilution: Dilute the material with a compatible combustible solvent (e.g., Ethanol or Acetone) to <10% concentration.[2]

  • Transfer: Pour into the "Non-Halogenated Organic Waste" container.

    • Note: If your facility segregates by pH, place in the "Basic Organic Waste" stream.

Scenario B: Pure Substance Disposal (Expired/Excess Solids or Liquids)

For original vials or bulk amounts > 5 g.[2]

  • Do Not Dissolve: Keep the substance in its original primary container if possible.

  • Overpacking: Place the primary container into a clear, sealable secondary bag (e.g., Ziploc).

  • Tagging: Attach a hazardous waste tag detailing the exact mass and CAS number (1461869-65-7).[1][2]

  • Disposal: Deposit into the "Lab Pack" waste stream for solid hazardous waste.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[2]
  • Segregation: Separate from general trash.

  • Containment: Place in a yellow or red "Solid Hazardous Waste" bag or bin.

  • Sharps: If syringes were used, they must go into a rigid Biohazard/Sharps container, regardless of chemical contamination.

Emergency Spill Response Workflow

Immediate Action: Evacuate the immediate area if vapors are strong. Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Liquid Liquid Spill Assess->Liquid Solid Solid/Powder Spill Assess->Solid Absorb Cover with Absorbent Pads or Vermiculite Liquid->Absorb Neutralize Apply Weak Acid Neutralizer (Citric Acid) if available Absorb->Neutralize Collect Collect Debris into Sealable HazMat Bag Neutralize->Collect Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Sweep->Collect Clean Wipe Area with Soap & Water Discard Wipes as HazWaste Collect->Clean Report Notify EHS Officer Clean->Report

Figure 1: Decision logic for immediate spill containment and cleanup.

Regulatory & Compliance Framework

Compliance is non-negotiable. This compound falls under specific waste codes depending on your region.

Regulatory BodyWaste ClassificationCodeNotes
US EPA (RCRA) Unlisted Hazardous WasteD001 / D002 Likely ignitable (D001) if in solvent; Corrosive (D002) if pH > 12.[1][2]5.
EU (EWC) Laboratory Chemicals16 05 06 *"Laboratory chemicals consisting of or containing hazardous substances."
Transport (DOT) Corrosive Liquid/SolidClass 8 Verify specific packing group based on SDS.[2]

References

  • Sigma-Aldrich. (n.d.).[2][4] Safety Data Sheet for Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride (Isomer Analog).[1][2] Retrieved from [1][2][6]

  • Thermo Fisher Scientific. (2024).[2][3][7] Safety Data Sheet: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (Structural Analog).[1][2] Retrieved from [2]

  • University of Minnesota. (2024).[8] Chemical Waste Disposal Procedures: Amines and Organic Bases. Retrieved from [2]

  • BenchChem. (2025).[2][9] Proper Disposal of Amino-Esters: A Comprehensive Guide. Retrieved from [2]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.